Boc-Phe(4-CN)-OH
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-3-(4-cyanophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O4/c1-15(2,3)21-14(20)17-12(13(18)19)8-10-4-6-11(9-16)7-5-10/h4-7,12H,8H2,1-3H3,(H,17,20)(H,18,19)/t12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMBLTLXJGNILPG-LBPRGKRZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)C#N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)C#N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70427301 | |
| Record name | Boc-L-4-Cyanophenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70427301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
131724-45-3 | |
| Record name | 4-Cyano-N-[(1,1-dimethylethoxy)carbonyl]-L-phenylalanine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=131724-45-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Boc-L-4-Cyanophenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70427301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Boc-Phe(4-CN)-OH: Chemical Properties, Structure, and Applications
A Comprehensive Resource for Researchers and Drug Development Professionals
Introduction: N-tert-butoxycarbonyl-4-cyanophenylalanine, commonly abbreviated as Boc-Phe(4-CN)-OH, is a non-natural amino acid derivative that has garnered significant interest in the fields of peptide chemistry, drug discovery, and materials science. The incorporation of a cyano group onto the phenyl ring of phenylalanine introduces unique electronic and steric properties, making it a valuable building block for synthesizing novel peptides and peptidomimetics with enhanced biological activity and stability.[1][2] This technical guide provides a detailed overview of the chemical properties, structure, and common experimental protocols involving this compound.
Chemical Properties and Structure
This compound is a white to off-white solid that is typically available as both the L- and D-enantiomers. The tert-butoxycarbonyl (Boc) protecting group on the alpha-amino group makes it suitable for use in stepwise peptide synthesis.[3]
Physicochemical Properties
The following tables summarize the key physicochemical properties of this compound. It is important to note that properties can vary slightly between the L- and D-isomers.
| Identifier | Value | Isomer |
| Molecular Formula | C15H18N2O4[4][5] | L & D |
| Molecular Weight | 290.31 g/mol [4][5] | L & D |
| CAS Number | 131724-45-3[6] | L-isomer |
| CAS Number | 146727-62-0[4][5] | D-isomer |
| Property | Value | Notes |
| Appearance | White to off-white solid | |
| Purity | Typically ≥97% (TLC)[4] or ≥98% (HPLC)[7] | Varies by supplier |
| Solubility | Soluble in organic solvents like DMF, DCM, and methanol. | Qualitative data |
Structural Information
| Identifier | Value | Isomer |
| IUPAC Name | (2S)-2-[(tert-butoxycarbonyl)amino]-3-(4-cyanophenyl)propanoic acid | L-isomer |
| IUPAC Name | (2R)-2-[(tert-butoxycarbonyl)amino]-3-(4-cyanophenyl)propanoic acid | D-isomer |
| SMILES String | CC(C)(C)OC(=O)N--INVALID-LINK--C(O)=O[4] | D-isomer |
| InChI Key | RMBLTLXJGNILPG-GFCCVEGCSA-N[4] | D-isomer |
Molecular Structure
Caption: 2D chemical structure of this compound.
Experimental Protocols
Synthesis of 4-Cyanophenylalanine
A common route to this compound involves the synthesis of the unprotected 4-cyanophenylalanine followed by the introduction of the Boc protecting group. A published method for preparing 4-cyanophenylalanine utilizes 2-[(benzyloxycarbonyl)amino]diethyl malonate as a starting material, which is reacted with p-cyanobenzyl bromide.[8] The resulting intermediate undergoes ester group hydrolysis, decarboxylation, and catalytic hydrogenation to yield 4-cyanophenylalanine.[8]
N-Terminal Boc Protection (General Protocol)
-
Dissolution: Dissolve 4-cyanophenylalanine in a suitable solvent mixture, such as aqueous dioxane or a mixture of water and an organic solvent like THF.
-
Basification: Add a base, such as sodium hydroxide or triethylamine, to deprotonate the amino group.
-
Addition of Boc Anhydride: Add di-tert-butyl dicarbonate (Boc₂O) to the reaction mixture.
-
Reaction: Stir the mixture at room temperature for several hours until the reaction is complete, as monitored by TLC.
-
Work-up: Acidify the reaction mixture with a weak acid, such as citric acid, and extract the product with an organic solvent like ethyl acetate.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by crystallization or column chromatography.
Boc Solid-Phase Peptide Synthesis (SPPS) using this compound
This compound is well-suited for Boc-based solid-phase peptide synthesis.[3] The general cycle for incorporating a this compound residue into a growing peptide chain on a solid support is as follows:
-
Resin Preparation: Start with a suitable resin (e.g., Merrifield or PAM resin) with the first amino acid already attached. Swell the resin in a suitable solvent like dichloromethane (DCM).
-
Boc Deprotection: Remove the N-terminal Boc group from the resin-bound amino acid by treating it with a solution of trifluoroacetic acid (TFA) in DCM (typically 25-50% v/v). This step is usually performed twice.
-
Neutralization: Neutralize the resulting trifluoroacetate salt of the free amine with a solution of a hindered base, such as diisopropylethylamine (DIEA), in DCM or DMF.
-
Washing: Thoroughly wash the resin with DCM and/or DMF to remove excess reagents and byproducts.
-
Coupling:
-
Activate the carboxyl group of this compound by pre-mixing it with a coupling reagent (e.g., HBTU, HATU, or DIC) and an additive (e.g., HOBt or HOAt) in a solvent like DMF.
-
Add the activated this compound solution to the neutralized resin.
-
Allow the coupling reaction to proceed for a sufficient time (typically 1-2 hours) with gentle agitation.
-
-
Washing: Wash the resin extensively with DMF and DCM to remove unreacted reagents and byproducts.
-
Monitoring: Perform a qualitative test (e.g., Kaiser test) to ensure the coupling reaction has gone to completion. If the test is positive (indicating free amines), the coupling step may need to be repeated.
-
Repeat Cycle: Repeat steps 2-7 for each subsequent amino acid to be added to the peptide chain.
Applications and Signaling Pathways
This compound is primarily used as a building block in the synthesis of peptides with modified properties.[1][2] The cyano group can act as an infrared (IR) probe to study peptide conformation and interactions.[6] It can also serve as a fluorescence donor in Förster resonance energy transfer (FRET) pairs with tryptophan or other fluorescent amino acids, allowing for the study of peptide folding and binding events.[6]
While this compound is not known to be directly involved in specific signaling pathways, its incorporation into bioactive peptides can significantly modulate their interaction with biological targets such as receptors or enzymes. This can lead to altered downstream signaling.
Workflow for the Application of this compound in Peptide-Based Research
Caption: Workflow of this compound in peptide synthesis and research applications.
Conclusion
This compound is a versatile and valuable tool for chemists and drug discovery professionals. Its unique properties allow for the creation of novel peptides with tailored characteristics for a wide range of applications, from fundamental biochemical studies to the development of new therapeutic agents. The experimental protocols outlined in this guide provide a solid foundation for the successful utilization of this important synthetic amino acid.
References
- 1. nbinno.com [nbinno.com]
- 2. chemimpex.com [chemimpex.com]
- 3. peptide.com [peptide.com]
- 4. Boc-D-Phe(4-CN)-OH ≥97.0% (TLC) | Sigma-Aldrich [sigmaaldrich.com]
- 5. advancedchemtech.com [advancedchemtech.com]
- 6. peptide.com [peptide.com]
- 7. Boc-Phe(4-NH2)-OH ≥98.0% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 8. CN103408459B - Preparation method of 4-cyanophenylalanine - Google Patents [patents.google.com]
Synthesis of (S)-2-((tert-Butoxycarbonyl)amino)-3-(4-cyanophenyl)propanoic Acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
(S)-2-((tert-Butoxycarbonyl)amino)-3-(4-cyanophenyl)propanoic acid , also known as Boc-L-4-cyanophenylalanine, is a non-natural amino acid derivative of significant interest in medicinal chemistry and drug development. Its incorporation into peptides and other molecules allows for the introduction of a cyano group, which can serve as a versatile chemical handle for further functionalization, a probe for studying molecular interactions, or a key pharmacophoric element to enhance biological activity. This technical guide provides a comprehensive overview of a robust and enantioselective synthetic route to this valuable building block, complete with detailed experimental protocols, quantitative data, and process visualizations.
Overview of the Synthetic Strategy
The synthesis of Boc-L-4-cyanophenylalanine is achieved through a two-stage process. The first stage establishes the chiral backbone of the amino acid via an asymmetric phase-transfer-catalyzed alkylation. This is followed by a standard protection of the amino group using a tert-butoxycarbonyl (Boc) group. This strategy ensures high enantiopurity of the final product, a critical requirement for its applications in drug discovery and peptide synthesis.
Caption: Overall synthetic workflow for Boc-L-4-cyanophenylalanine.
Enantioselective Synthesis of (S)-2-Amino-3-(4-cyanophenyl)propanoic Acid
The key to producing the desired (S)-enantiomer of the final product lies in the stereocontrolled synthesis of the unprotected amino acid precursor, 4-cyano-L-phenylalanine. A highly efficient method for this transformation is an asymmetric alkylation of a glycine-derived Schiff base using a chiral phase-transfer catalyst.
Reaction Scheme
Caption: Reaction scheme for the enantioselective synthesis of 4-cyano-L-phenylalanine.
Experimental Protocol
Step 1: Synthesis of 4-Cyano-N-(diphenylmethylene)-L-phenylalanine tert-butyl ester
-
To a 500-mL round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath, add a stock solution of (R)-Marvoka catalyst in CH₂Cl₂ (3.0 x 10⁻³ M, 5.5 mL, 0.017 mmol, 0.050 mol%).
-
Add N-(diphenylmethylene)glycine tert-butyl ester (10.00 g, 33.85 mmol), toluene (111 mL), a 50% aqueous solution of KOH (111 mL), and 4-(bromomethyl)benzonitrile (7.95 g, 40.6 mmol).
-
The biphasic mixture is vigorously stirred at ambient temperature overnight.
-
After the reaction is complete, extract the mixture with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with brine (2 x 50 mL).
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Step 2: Synthesis of (S)-2-Amino-3-(4-cyanophenyl)propanoic acid hydrochloride
-
Dissolve the crude 4-cyano-N-(diphenylmethylene)-L-phenylalanine tert-butyl ester (5.00 g, 12.2 mmol) in dichloromethane (56 mL).
-
Slowly add trifluoroacetic acid (56 mL) to the stirring solution.
-
Continue stirring the mixture at ambient temperature for 24 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
Partition the residue between diethyl ether and 3 M HCl.
-
Wash the aqueous layer with additional diethyl ether.
-
Concentrate the aqueous layer to yield 4-cyano-L-phenylalanine hydrochloride as a white powder.
Quantitative Data
| Step | Product | Starting Material | Yield (%) | Purity |
| 1 | 4-Cyano-N-(diphenylmethylene)-L-phenylalanine tert-butyl ester | N-(Diphenylmethylene)glycine tert-butyl ester | ~99% (crude) | - |
| 2 | (S)-2-Amino-3-(4-cyanophenyl)propanoic acid hydrochloride | 4-Cyano-N-(diphenylmethylene)-L-phenylalanine tert-butyl ester | 88% | High Purity |
| Overall | (S)-2-Amino-3-(4-cyanophenyl)propanoic acid hydrochloride | N-(Diphenylmethylene)glycine tert-butyl ester | ~87% | High Purity |
Boc Protection of (S)-2-Amino-3-(4-cyanophenyl)propanoic Acid
The final step in the synthesis is the protection of the amino group of 4-cyano-L-phenylalanine with a tert-butoxycarbonyl (Boc) group. This is a standard procedure in peptide chemistry, typically carried out using di-tert-butyl dicarbonate (Boc₂O) under basic conditions.
Reaction Scheme
Caption: Reaction scheme for the Boc protection of 4-cyano-L-phenylalanine.
Experimental Protocol
-
Dissolve (S)-2-amino-3-(4-cyanophenyl)propanoic acid (1.0 eq) in a mixture of dioxane and water.
-
Add sodium bicarbonate (2.5 eq) to the solution and stir until dissolved.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add a solution of di-tert-butyl dicarbonate (1.1 eq) in dioxane dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Remove the dioxane under reduced pressure.
-
Wash the remaining aqueous solution with ethyl acetate.
-
Acidify the aqueous layer to pH 2-3 with a cold 1 M HCl solution.
-
Extract the product into ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product.
Quantitative Data
| Product | Starting Material | Typical Yield (%) |
| (S)-2-((tert-Butoxycarbonyl)amino)-3-(4-cyanophenyl)propanoic acid | (S)-2-Amino-3-(4-cyanophenyl)propanoic acid | >95% |
Characterization Data
The final product, (S)-2-((tert-Butoxycarbonyl)amino)-3-(4-cyanophenyl)propanoic acid, should be characterized by standard analytical techniques to confirm its identity and purity.
| Property | Value |
| Molecular Formula | C₁₅H₁₈N₂O₄ |
| Molecular Weight | 290.32 g/mol |
| Appearance | White to off-white solid |
| Purity (HPLC) | ≥98% |
| ¹H NMR | Consistent with the proposed structure |
| ¹³C NMR | Consistent with the proposed structure |
| Mass Spectrometry | [M+H]⁺ or [M+Na]⁺ corresponding to the molecular weight |
| Optical Rotation | Specific rotation value indicating the (S)-enantiomer |
Conclusion
The synthetic route detailed in this guide provides an efficient and highly enantioselective method for the preparation of (S)-2-((tert-Butoxycarbonyl)amino)-3-(4-cyanophenyl)propanoic acid. The use of asymmetric phase-transfer catalysis is crucial for establishing the desired stereochemistry, while the subsequent Boc protection is a straightforward and high-yielding transformation. This technical guide offers researchers, scientists, and drug development professionals a practical and reliable methodology for accessing this important non-natural amino acid for their research and development endeavors.
A Technical Guide to Boc-4-cyano-L-phenylalanine: Synthesis, Applications, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boc-4-cyano-L-phenylalanine is a pivotal unnatural amino acid derivative extensively utilized in peptide synthesis and the broader field of chemical biology. Its unique structure, featuring a tert-butyloxycarbonyl (Boc) protecting group on the amine and a cyano group on the phenyl ring, offers enhanced stability and functionality. This derivative serves as a versatile building block for creating bioactive peptides and as a sophisticated probe for studying protein structure and dynamics. The cyano group, in particular, acts as a sensitive infrared (IR) probe and a useful fluorescent marker, making it an invaluable tool for researchers aiming to elucidate complex biological processes. This guide provides an in-depth overview of its properties, synthesis, experimental protocols, and key applications.
Core Properties and Specifications
The fundamental properties of Boc-4-cyano-L-phenylalanine are summarized below, providing essential data for its application in a laboratory setting.
| Property | Value | Citations |
| CAS Number | 131724-45-3 | [1][2][3][4][5] |
| Molecular Formula | C₁₅H₁₈N₂O₄ | [1][3][5] |
| Molecular Weight | 290.31 g/mol | [3] |
| Appearance | White to off-white powder | [1][5] |
| Purity | ≥ 99% (HPLC) | [1][5] |
| Storage Conditions | 0-8 °C | [1][5] |
| Synonyms | (S)-2-((tert-Butoxycarbonyl)amino)-3-(4-cyanophenyl)propanoic acid, Boc-L-Phe(4-CN)-OH, Boc-p-cyano-L-Phe-OH | [1][3] |
Key Applications
The unique characteristics of Boc-4-cyano-L-phenylalanine lend it to a variety of advanced research applications:
-
Peptide Synthesis: It is a crucial building block in solid-phase peptide synthesis (SPPS) for the creation of novel peptides with enhanced biological activity.[4]
-
Drug Development: The incorporation of the cyano group can improve the potency and selectivity of drug candidates, particularly in areas like cancer therapy.[4]
-
Vibrational Spectroscopy: The nitrile group's stretching frequency is highly sensitive to its local environment, making 4-cyano-L-phenylalanine (after deprotection) an excellent infrared probe to study protein structure and dynamics.[1][6]
-
Fluorescence Spectroscopy: 4-cyano-L-phenylalanine serves as a fluorescent probe to investigate protein folding, protein-membrane interactions, and amyloid formation.[7] It can also act as a fluorescence resonance energy transfer (FRET) donor.[2]
-
Protein Engineering and Bioconjugation: This amino acid facilitates the modification of proteins to study their function and interactions, and is used in bioconjugation to develop targeted drug delivery systems.[4]
Experimental Protocols
Detailed methodologies for the synthesis and application of Boc-4-cyano-L-phenylalanine are provided below.
Synthesis of 4-Cyano-L-phenylalanine (pCNPhe) and Deprotection of the Boc Group
A highly efficient, two-step enantioselective synthesis for pCNPhe has been developed, yielding the product in high purity without the need for chromatography.[1][8]
Step 1: Synthesis of 4-Cyano-N-(diphenylmethylene)-L-phenylalanine tert-butyl ester
-
To a 500-mL round bottom flask cooled in an ice bath, add a stock solution of (R)-Marvoka catalyst in CH₂Cl₂ (3.0 × 10⁻³ M, 5.5 mL, 0.017 mmol, 0.050 mol%).
-
Add N-(diphenylmethylene)glycine tert-butyl ester (10.00 g, 0.03385 mol), toluene (111 mL), a 50% aqueous solution of KOH/H₂O (111 mL), and 4-bromomethyl benzonitrile (7.95 g, 0.0406 mol).
-
Vigorously stir the biphasic mixture at ambient temperature overnight.
-
Extract the mixture with diethyl ether (3x50 mL).
-
Wash the combined organic layers with brine (2x50 mL).
Step 2: Deprotection to yield 4-Cyano-L-phenylalanine hydrochloride (pCNPhe)
-
Dissolve the crude product from Step 1 (5.00 g, 0.0122 mol) in dichloromethane (56 mL).
-
Slowly add trifluoroacetic acid (56 mL) while stirring.
-
Stir the mixture at ambient temperature for 24 hours.[1]
-
Concentrate the mixture under reduced pressure.
-
Partition the residue between diethyl ether and 3M HCl.
-
Wash the aqueous layer with additional diethyl ether and then concentrate to yield pCNPhe hydrochloride as a white powder (88% yield).[1]
Boc-Solid Phase Peptide Synthesis (SPPS) Workflow
The incorporation of Boc-4-cyano-L-phenylalanine into a peptide chain follows the standard Boc-SPPS protocol.
Caption: General workflow for Boc-Solid Phase Peptide Synthesis.
Detailed SPPS Protocol Steps: [3]
-
Resin Swelling: Swell the appropriate resin (e.g., Merrifield resin) in dichloromethane (DCM) or dimethylformamide (DMF) for 30-60 minutes.
-
Boc Deprotection: Remove the Boc protecting group from the resin-bound amino acid by treating with a solution of 50% trifluoroacetic acid (TFA) in DCM for 20-30 minutes.
-
Neutralization: Neutralize the resulting ammonium salt with a solution of 10% diisopropylethylamine (DIEA) in DCM.
-
Amino Acid Coupling: Activate Boc-4-cyano-L-phenylalanine (3 equivalents) with a coupling reagent such as N,N'-Dicyclohexylcarbodiimide (DCC, 3 equivalents) in DCM. Add this solution to the neutralized resin and agitate for 2-4 hours. Monitor the reaction using a Kaiser test.
-
Washing: After successful coupling, wash the resin thoroughly with DMF and DCM to remove excess reagents.
-
Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
-
Final Cleavage: Once the synthesis is complete, cleave the peptide from the resin and remove side-chain protecting groups using a strong acid like anhydrous hydrogen fluoride (HF).
-
Purification and Analysis: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) and verify its mass by mass spectrometry.
Site-Specific Incorporation into Proteins
4-cyano-L-phenylalanine can be genetically incorporated into proteins in response to an amber stop codon, enabling its use as a site-specific probe.[1][8]
Caption: Workflow for site-specific incorporation of pCNPhe.
-
System Development: Utilize an engineered, orthogonal aminoacyl-tRNA synthetase that specifically recognizes 4-cyano-L-phenylalanine.
-
Genetic Modification: Introduce a corresponding orthogonal tRNA with an anticodon that recognizes the amber stop codon (TAG) into the expression host (e.g., E. coli).
-
Gene of Interest: The target gene is modified to contain a TAG codon at the desired incorporation site.
-
Expression: The host cells are grown in a medium supplemented with 4-cyano-L-phenylalanine. During protein synthesis, the engineered synthetase charges the orthogonal tRNA with pCNPhe, which is then incorporated into the growing polypeptide chain at the amber codon position.
Application as a Spectroscopic Probe
The cyano group of 4-cyano-L-phenylalanine provides a unique spectroscopic handle to probe local protein environments.
Caption: Application of pCNPhe as a spectroscopic probe.
Quantitative Spectroscopic Data:
| Parameter | Value | Context | Citations |
| Nitrile Stretch Frequency Shift | 8.7 cm⁻¹ (blue shift) | When the solvent for pCNPhe is changed from THF to water. | [1] |
| Fluorescence Quenching (Stern-Volmer Constant, Ksv) | 39.8 M⁻¹ | Quenching of pCNPhe fluorescence by free neutral imidazole. | [7] |
| Fluorescence Quenching (Stern-Volmer Constant, Ksv) | 22.1 M⁻¹ | Quenching of pCNPhe fluorescence by hydroxide ion. | [7] |
This sensitivity allows researchers to monitor changes in protein conformation, ligand binding, and other dynamic processes with high precision. For instance, a blue shift in the nitrile stretching frequency in an IR spectrum indicates a more polar or hydrogen-bonding environment around the cyano group.[1]
Conclusion
Boc-4-cyano-L-phenylalanine is a powerful and versatile tool in modern chemical biology and drug discovery. Its utility as a building block for peptide synthesis is well-established, while its application as a site-specific spectroscopic probe provides unparalleled insights into protein structure and function. The detailed protocols and data presented in this guide offer a comprehensive resource for researchers seeking to leverage the unique properties of this unnatural amino acid in their work.
References
- 1. Unraveling Complex Local Protein Environments with 4-Cyano-L-Phenylalanine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. chemimpex.com [chemimpex.com]
- 5. Expanding the utility of 4-cyano-L-phenylalanine as a vibrational reporter of protein environments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Investigation of an unnatural amino acid for use as a resonance Raman probe: detection limits and solvent and temperature dependence of the νCN band of 4‐cyanophenylalanine | Scilit [scilit.com]
- 7. Modulation of p-Cyanophenylalanine Fluorescence by Amino Acid Side-chains and Rational Design of Fluorescence Probes of α-Helix Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Unraveling Complex Local Protein Environments with 4-Cyano-l-phenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Characterization of Boc-Phe(4-CN)-OH: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic data for N-α-tert-Butoxycarbonyl-4-cyano-L-phenylalanine, commonly known as Boc-Phe(4-CN)-OH. This synthetic amino acid is a valuable building block in peptide synthesis and drug discovery, making its structural elucidation and characterization paramount.[1] This document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for these analyses.
Compound Overview
This compound is a derivative of the amino acid phenylalanine, featuring a tert-butoxycarbonyl (Boc) protecting group on the α-amino group and a nitrile (-CN) substituent at the para position of the phenyl ring.
| Property | Value |
| Molecular Formula | C₁₅H₁₈N₂O₄ |
| Molecular Weight | 290.31 g/mol |
| CAS Number | 131724-45-3 (L-isomer)[1] |
| Synonyms | Boc-L-Phe(4-CN)-OH, Boc-p-cyano-L-Phe-OH[1] |
Spectroscopic Data
The following sections present the key spectroscopic data for this compound. Due to the limited availability of complete, published spectra for this specific compound, data for closely related compounds are provided for comparative purposes where noted.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for determining the structure of organic molecules by observing the magnetic properties of atomic nuclei.
¹H NMR (Proton NMR)
| Assignment | Expected Chemical Shift (δ, ppm) | Notes |
| Aromatic Protons (H-2', H-6') | ~7.7 | Doublet, ortho to -CN |
| Aromatic Protons (H-3', H-5') | ~7.5 | Doublet, meta to -CN |
| NH | ~5.0 | Broad singlet, may vary with concentration and solvent |
| α-CH | ~4.4 - 4.6 | Multiplet |
| β-CH₂ | ~3.1 - 3.4 | Multiplet (diastereotopic protons) |
| Boc (tert-butyl) | ~1.4 | Singlet, 9H |
| COOH | >10 | Very broad singlet, may not be observed depending on solvent |
¹³C NMR (Carbon-13 NMR)
Similar to the ¹H NMR data, a complete ¹³C NMR spectrum for this compound is not widely published. The expected chemical shifts are estimated based on the known effects of the substituents on the phenyl ring and comparison with Boc-L-phenylalanine.[4]
| Assignment | Expected Chemical Shift (δ, ppm) |
| Carbonyl (COOH) | ~174 |
| Carbonyl (Boc C=O) | ~155 |
| Aromatic C-4' (ipso to -CN) | ~112 |
| Aromatic C-1' (ipso to benzyl) | ~143 |
| Aromatic CH (C-2', C-6') | ~133 |
| Aromatic CH (C-3', C-5') | ~130 |
| Nitrile (-CN) | ~118 |
| Boc C (quaternary) | ~80 |
| α-CH | ~55 |
| β-CH₂ | ~38 |
| Boc CH₃ | ~28 |
Infrared (IR) Spectroscopy
IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. It is particularly useful for identifying functional groups.
The nitrile group (-C≡N) in this compound is a strong vibrational reporter.[2] Its stretching frequency is sensitive to the local environment, such as the solvent.[2][5]
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| O-H stretch (carboxylic acid) | 2500-3300 | Broad |
| N-H stretch (amide) | 3200-3400 | Medium |
| C-H stretch (aromatic) | 3000-3100 | Medium |
| C-H stretch (aliphatic) | 2850-3000 | Medium |
| C≡N stretch (nitrile) | 2220-2240 | Medium to Strong |
| C=O stretch (Boc) | ~1710 | Strong |
| C=O stretch (carboxylic acid) | ~1700 | Strong |
| C=C stretch (aromatic) | 1450-1600 | Medium |
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound.
For this compound, the expected molecular ion peak would correspond to its molecular weight.
| Ion | Expected m/z |
| [M+H]⁺ | 291.13 |
| [M+Na]⁺ | 313.11 |
| [M-H]⁻ | 289.12 |
Experimental Protocols
The following are general protocols for obtaining the spectroscopic data described above.
NMR Spectroscopy
-
Sample Preparation : Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD). The choice of solvent can affect the chemical shifts, particularly for exchangeable protons (NH and OH).
-
Instrumentation : Acquire the spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition :
-
Acquire a one-dimensional proton spectrum.
-
Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).
-
Use a sufficient number of scans to obtain a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition :
-
Acquire a proton-decoupled carbon spectrum.
-
Set the spectral width to cover the expected range (typically 0-200 ppm).
-
A larger number of scans is usually required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.
-
-
Data Processing : Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
IR Spectroscopy
-
Sample Preparation (ATR) :
-
Place a small amount of the solid this compound sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
-
Instrumentation : Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition :
-
Record a background spectrum of the empty ATR crystal.
-
Record the sample spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).
-
Co-add multiple scans to improve the signal-to-noise ratio.
-
-
Data Processing : The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).
Mass Spectrometry
-
Sample Preparation : Prepare a dilute solution of this compound in a suitable solvent such as methanol, acetonitrile, or a mixture with water. A concentration of approximately 1 mg/mL is a good starting point.
-
Instrumentation : Use a mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Data Acquisition :
-
Infuse the sample solution directly into the ESI source or inject it through a liquid chromatography system.
-
Acquire the mass spectrum in both positive and negative ion modes to observe protonated ([M+H]⁺) and deprotonated ([M-H]⁻) molecular ions, respectively.
-
Scan a mass range that includes the expected molecular weight of the compound.
-
-
Data Analysis : Identify the molecular ion peaks and any characteristic fragment ions.
Workflow for Spectroscopic Analysis
The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: General workflow for the spectroscopic analysis of this compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Unraveling Complex Local Protein Environments with 4-Cyano-L-Phenylalanine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-(tert-Butoxycarbonyl)-L-phenylalanine(13734-34-4) 1H NMR spectrum [chemicalbook.com]
- 4. N-(tert-Butoxycarbonyl)-L-phenylalanine(13734-34-4) 13C NMR [m.chemicalbook.com]
- 5. pubs.acs.org [pubs.acs.org]
Commercial Availability and Applications of Boc-Phe(4-CN)-OH: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boc-Phe(4-CN)-OH, chemically known as N-(tert-butoxycarbonyl)-4-cyano-L-phenylalanine, is a non-canonical amino acid derivative that has garnered significant interest in various fields of biochemical and pharmaceutical research. Its unique structure, featuring a tert-butoxycarbonyl (Boc) protecting group and a cyano-substituted phenyl ring, makes it a valuable tool for peptide synthesis, protein engineering, and the development of novel therapeutic agents. The cyano group serves as a versatile spectroscopic probe, enabling detailed studies of protein structure, dynamics, and interactions. This technical guide provides a comprehensive overview of the commercial availability of this compound, its key applications with detailed experimental protocols, and relevant technical data.
Commercial Availability and Suppliers
This compound is readily available from a range of chemical suppliers specializing in amino acids, peptides, and biochemical reagents. Researchers can procure this compound in various quantities, from milligrams to bulk scale, to suit their research needs.
Table 1: Prominent Suppliers of this compound
| Supplier | Product Name(s) | Purity | CAS Number |
| Aapptec | This compound, N-Boc-4-cyano-L-phenylalanine | Lot-specific | 131724-45-3 |
| Thermo Scientific (Alfa Aesar) | N-Boc-4-cyano-L-phenylalanine | 95% | 131724-45-3 |
| Sigma-Aldrich (MilliporeSigma) | Boc-D-Phe(4-CN)-OH | ≥97.0% (TLC) | 146727-62-0 |
| Chem-Impex | Boc-4-cyano-L-phenylalanine | ≥99% (HPLC) | 131724-45-3 |
| Aralez Bio | Boc-4-cyano-L-phenylalanine | Not specified | 131724-45-3 |
| TCI America | N-(tert-Butoxycarbonyl)-4-cyano-L-phenylalanine | >98.0% | 131724-45-3 |
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below.
Table 2: Physicochemical Data for this compound
| Property | Value |
| Molecular Formula | C₁₅H₁₈N₂O₄ |
| Molecular Weight | 290.31 g/mol [1] |
| Appearance | White to off-white powder[2] |
| CAS Number | 131724-45-3 (L-isomer)[2][3] |
| Storage Conditions | 0-8 °C[2] |
Experimental Protocols
Synthesis of this compound
While this compound is commercially available, a general procedure for its synthesis, adapted from the synthesis of similar Boc-protected amino acids, is provided below for researchers who may wish to synthesize it in-house. This procedure is based on the reaction of 4-cyano-L-phenylalanine with di-tert-butyl dicarbonate (Boc anhydride) under basic conditions.
Materials:
-
4-cyano-L-phenylalanine
-
Di-tert-butyl dicarbonate (Boc anhydride)
-
1,4-Dioxane
-
1(N) Sodium hydroxide (NaOH) solution
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Potassium hydrogen sulfate solution
-
Anhydrous sodium sulfate or magnesium sulfate
-
Hexane
-
Pentane (for washing)
Procedure:
-
Dissolve 4-cyano-L-phenylalanine in a mixture of 1,4-dioxane and 1(N) NaOH solution in a round-bottom flask. Stir the mixture vigorously for 15-20 minutes in an ice bath.
-
Slowly add di-tert-butyl dicarbonate (Boc anhydride) dropwise to the solution while maintaining the temperature in the ice bath.
-
Allow the reaction to proceed overnight with continuous stirring at room temperature. The pH of the solution should be between 7.5 and 8.5 upon completion.
-
Extract the reaction mixture with pentane to remove any unreacted Boc anhydride. The organic phase can be back-extracted with a saturated aqueous sodium bicarbonate solution.
-
Combine the aqueous layers and acidify to a pH of 1-1.5 by the careful addition of a potassium hydrogen sulfate solution. This will cause the product to precipitate.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with water, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Treat the resulting oil or solid with hexane to induce crystallization.
-
Collect the white precipitate by filtration, wash with cold pentane, and dry under vacuum to yield pure this compound.
// Node colors reactant [fillcolor="#F1F3F4", fontcolor="#202124"]; reagent [fillcolor="#FFFFFF", fontcolor="#202124", shape=ellipse]; process [fillcolor="#4285F4", fontcolor="#FFFFFF", shape=cds]; product [fillcolor="#34A853", fontcolor="#FFFFFF"]; intermediate [fillcolor="#FBBC05", fontcolor="#202124"];
// Nodes A [label="4-cyano-L-phenylalanine", class="reactant"]; B [label="Boc Anhydride", class="reagent"]; C [label="1,4-Dioxane, NaOH", class="reagent"]; D [label="Reaction Mixture", class="intermediate"]; E [label="Boc Protection", class="process"]; F [label="Pentane Extraction", class="process"]; G [label="Acidification (KHSO4)", class="process"]; H [label="Ethyl Acetate Extraction", class="process"]; I [label="Drying & Evaporation", class="process"]; J [label="Crystallization (Hexane)", class="process"]; K [label="this compound", class="product"];
// Edges A -> E; B -> E; C -> E; E -> D [label="Stir overnight"]; D -> F; F -> G [label="Aqueous layer"]; G -> H [label="Precipitate formation"]; H -> I [label="Organic layer"]; I -> J [label="Crude product"]; J -> K [label="Purified product"]; }
Caption: Site-specific incorporation of pCNPhe into proteins.
Monitoring Amyloid Aggregation using p-Cyanophenylalanine
The fluorescence of pCNPhe is sensitive to its environment, and it has been used as an intrinsic probe to monitor the formation of amyloid fibrils. [1][4]The following protocol describes a typical Thioflavin T (ThT) fluorescence assay to monitor the aggregation kinetics of a peptide or protein into which pCNPhe has been incorporated.
Materials:
-
Purified protein or peptide containing pCNPhe.
-
Thioflavin T (ThT) stock solution (e.g., 1 mM in water).
-
Aggregation buffer (e.g., phosphate-buffered saline, pH 7.4).
-
96-well black, clear-bottom microplate.
-
Plate reader with fluorescence capabilities (excitation ~440 nm, emission ~480 nm).
Procedure:
-
Prepare a solution of the pCNPhe-containing peptide or protein in the aggregation buffer to the desired final concentration.
-
Add ThT from the stock solution to a final concentration of 10-20 µM.
-
Pipette the reaction mixture into the wells of the 96-well microplate.
-
Seal the plate to prevent evaporation.
-
Place the plate in a plate reader set to 37°C.
-
Monitor the ThT fluorescence intensity at regular intervals (e.g., every 5-10 minutes) with intermittent shaking to promote aggregation. The excitation wavelength is typically around 440 nm and the emission is monitored at approximately 480 nm.
-
The resulting kinetic traces will show a sigmoidal curve, with a lag phase, an exponential growth phase, and a plateau, which is characteristic of amyloid formation.
Diagram 3: Amyloid Aggregation Assay Workflow
Caption: Workflow for monitoring amyloid aggregation.
FRET-Based Analysis of Protein Conformation
p-Cyanophenylalanine can serve as a fluorescent donor in Förster Resonance Energy Transfer (FRET) pairs with suitable acceptors like tryptophan or tyrosine to study protein conformational changes. [1][5]The quenching of pCNPhe fluorescence by a nearby acceptor provides distance-dependent information.
Materials:
-
Purified protein with site-specifically incorporated pCNPhe and a nearby FRET acceptor (e.g., tryptophan or tyrosine).
-
Spectrofluorometer.
-
Quartz cuvette.
-
Buffer appropriate for the protein of interest.
-
Denaturant (e.g., urea or guanidinium chloride) if studying protein unfolding.
Procedure:
-
Prepare a solution of the dual-labeled protein in the appropriate buffer.
-
Record the fluorescence emission spectrum of the protein by exciting the pCNPhe donor at its absorption maximum (typically around 240 nm).
-
Observe the emission spectrum for both donor (around 290 nm) and acceptor fluorescence (if the acceptor is also fluorescent).
-
The degree of FRET can be quantified by the quenching of the donor fluorescence or the sensitized emission of the acceptor.
-
To study conformational changes, repeat the fluorescence measurements under different conditions (e.g., in the presence of a ligand, or at different concentrations of a denaturant).
-
Changes in the FRET efficiency will reflect changes in the distance between the donor and acceptor, providing insights into the protein's conformational dynamics.
Diagram 4: FRET Experiment Logical Flow
Caption: Logical flow of a FRET-based conformational study.
Signaling Pathways
Currently, there is a lack of direct evidence in the scientific literature describing the use of this compound or p-cyanophenylalanine to directly investigate specific signaling pathways. Its primary applications have been focused on biophysical studies of protein structure, dynamics, and aggregation. However, by enabling the detailed characterization of protein conformational changes and interactions, it can indirectly contribute to understanding signaling events at the molecular level. For instance, it could be used to study the conformational changes in a receptor upon ligand binding, which is the initial step in many signaling cascades. Future research may explore the application of this powerful probe in the context of cellular signaling.
Conclusion
This compound is a commercially accessible and versatile unnatural amino acid with significant applications in biochemical and pharmaceutical research. Its utility as a site-specific vibrational and fluorescent probe provides researchers with powerful tools to investigate protein structure, dynamics, and aggregation in great detail. The experimental protocols provided in this guide offer a starting point for researchers looking to incorporate this compound into their studies. While its direct application in elucidating signaling pathways is yet to be established, its ability to probe molecular interactions holds promise for future investigations in this area.
References
The Multifaceted Role of the Cyano Group in Boc-Phe(4-CN)-OH: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Core Introduction
N-tert-butyloxycarbonyl-4-cyanophenylalanine, commonly referred to as Boc-Phe(4-CN)-OH, is a non-canonical amino acid that has garnered significant attention in the fields of peptide chemistry, drug discovery, and biophysical research. The strategic incorporation of a cyano (-C≡N) group onto the phenyl ring of phenylalanine, coupled with the acid-labile Boc protecting group, imparts a unique set of functionalities that are highly valuable for the synthesis of complex peptides and the development of novel therapeutics. This technical guide provides an in-depth exploration of the pivotal functions of the cyano group in this compound, supported by quantitative data, detailed experimental protocols, and illustrative diagrams.
The cyano group is a highly polar functional group, characterized by a partial positive charge on the carbon and a partial negative charge on the nitrogen, making the carbon susceptible to nucleophilic attack[1]. This electronic feature, along with its unique vibrational properties, underpins its utility in a variety of applications.
Key Functions of the Cyano Group
The cyano group in this compound serves three primary functions:
-
A Versatile Building Block in Peptide Synthesis and Drug Design: The presence of the cyano group can significantly enhance the biological activity and stability of synthetic peptides[2][3]. In drug development, the incorporation of this moiety can improve the potency and selectivity of drug candidates, particularly in fields like cancer therapy[3][4]. The Boc protecting group ensures selective reactions during peptide synthesis, allowing for the controlled and efficient assembly of complex peptide sequences[2][].
-
A Sensitive Infrared (IR) Probe for Biophysical Studies: The nitrile (-C≡N) stretching vibration absorbs in a region of the infrared spectrum (~2200-2240 cm⁻¹) that is largely free from interference by other biological molecules[6][7][8]. This, combined with its high molar extinction coefficient, makes the cyano group an excellent vibrational reporter for investigating protein conformation, local environments, and dynamics[6][7][9].
-
A Reporter on Local Electric Fields and Hydrogen Bonding: The vibrational frequency of the nitrile group is exceptionally sensitive to its local electrostatic environment[6][7][8]. This phenomenon, known as the Vibrational Stark Effect (VSE), allows the cyano group to act as a molecular-level probe of electric fields within proteins[8]. Furthermore, its frequency shifts in response to hydrogen bonding, providing valuable insights into noncovalent interactions that are fundamental to biomolecular function[10][11].
Quantitative Data Summary
The following tables summarize key quantitative data related to this compound and the properties of the 4-cyano-L-phenylalanine residue.
| Property | Value | Reference |
| Molecular Formula | C₁₅H₁₈N₂O₄ | [3] |
| Molecular Weight | 290.31 g/mol | |
| CAS Number | 131724-45-3 | [3][12] |
Table 1: Physicochemical Properties of Boc-L-Phe(4-CN)-OH
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₀N₂O₂ | [13] |
| Molecular Weight | 190.20 g/mol | [13] |
| Nitrile Stretching Frequency (in H₂O) | ~2233 - 2241 cm⁻¹ | [14] |
| Molar Extinction Coefficient (in H₂O) | ~220 M⁻¹cm⁻¹ | [9] |
Table 2: Properties of 4-Cyano-L-phenylalanine
Experimental Protocols
I. Synthesis of Boc-L-Phe(4-CN)-OH
While several methods exist for the synthesis of 4-cyanophenylalanine and its derivatives[15], a common approach for the introduction of the Boc protecting group is as follows:
Materials:
-
4-Cyano-L-phenylalanine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Sodium hydroxide (NaOH)
-
Dioxane
-
Water
-
Ethyl acetate
-
Hydrochloric acid (HCl)
Procedure:
-
Dissolve 4-Cyano-L-phenylalanine in a 1:1 mixture of dioxane and water containing one equivalent of NaOH.
-
Cool the solution to 0°C in an ice bath.
-
Add a slight excess (e.g., 1.1 equivalents) of Boc₂O dissolved in dioxane dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Remove the dioxane under reduced pressure.
-
Wash the remaining aqueous solution with ethyl acetate to remove any unreacted Boc₂O.
-
Acidify the aqueous layer to a pH of approximately 2-3 with cold 1N HCl.
-
Extract the product into ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield Boc-L-Phe(4-CN)-OH.
II. Incorporation of this compound into Peptides via Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the general steps for incorporating a this compound residue into a peptide chain using Boc chemistry on a solid support.
Materials:
-
Boc-L-Phe(4-CN)-OH
-
Appropriate resin (e.g., Merrifield resin)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIPEA)
-
Coupling reagents (e.g., HBTU, HATU)
-
Other Boc-protected amino acids
Caption: Workflow for site-specific incorporation of 4-cyanophenylalanine using amber codon suppression.
Logical Relationships in Spectroscopic Analysis
The relationship between the local environment of the cyano group and its observable spectroscopic properties is central to its utility as a probe.
Caption: Relationship between the local environment and the spectroscopic properties of the cyano group.
Conclusion
This compound is a powerful and versatile tool for chemical biologists, medicinal chemists, and biophysicists. The unique properties of the cyano group, acting as both a modulator of biological activity and a sensitive spectroscopic reporter, enable a wide range of applications from the synthesis of novel peptide therapeutics to the fundamental study of protein structure and dynamics. The methodologies outlined in this guide provide a foundation for harnessing the full potential of this valuable non-canonical amino acid in research and development.
References
- 1. fiveable.me [fiveable.me]
- 2. nbinno.com [nbinno.com]
- 3. chemimpex.com [chemimpex.com]
- 4. chembk.com [chembk.com]
- 6. Nitrile groups as vibrational probes of biomolecular structure and dynamics: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Nitrile groups as vibrational probes of biomolecular structure and dynamics: an overview - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 9. Site-Specific Infrared Probes of Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. par.nsf.gov [par.nsf.gov]
- 12. peptide.com [peptide.com]
- 13. (L)-4-Cyanophenylalanine | C10H10N2O2 | CID 1501865 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Selective Incorporation of Nitrile-Based Infrared Probes into Proteins via Cysteine Alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. CN103408459B - Preparation method of 4-cyanophenylalanine - Google Patents [patents.google.com]
Methodological & Application
Application Notes and Protocols for Solid-Phase Peptide Synthesis (SPPS) of Peptides Containing Boc-Phe(4-CN)-OH
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the incorporation of N-α-Boc-4-cyano-L-phenylalanine (Boc-Phe(4-CN)-OH) into peptide sequences using manual or automated solid-phase peptide synthesis (SPPS). The protocols detailed herein are based on the established Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy.
The introduction of 4-cyanophenylalanine into peptides is a key strategy for enhancing biological activity and for biophysical studies.[1][2] The cyano group can act as an infrared (IR) probe or a fluorescence donor in FRET (Förster Resonance Energy Transfer) pairs, making it a valuable tool for studying protein interactions, enzyme mechanisms, and amyloid formation.[1][3]
Physicochemical Properties of this compound
A summary of the key properties of the title compound is presented below. Researchers should refer to the Certificate of Analysis for lot-specific data.
| Property | Value | Reference |
| Synonym | N-Boc-4-cyano-L-phenylalanine | [3] |
| CAS Number | 131724-45-3 | [3][4] |
| Molecular Formula | C₁₅H₁₈N₂O₄ | [3][5] |
| Molecular Weight | 290.31 g/mol | [3][5] |
| Appearance | White to off-white crystalline solid | [6] |
| Purity | ≥97.0% (TLC) | [5] |
| Application | Boc solid-phase peptide synthesis | [5] |
General Boc-SPPS Workflow
The iterative cycle of Boc-SPPS involves four main stages: Boc deprotection, neutralization, coupling of the next amino acid, and washing. This cycle is repeated until the desired peptide sequence is assembled.
Caption: General workflow for one cycle of Boc solid-phase peptide synthesis (SPPS).
Experimental Protocol: Manual Boc-SPPS
This protocol describes the manual synthesis of a peptide containing this compound on a 0.1 mmol scale using a suitable resin (e.g., PAM or MBHA resin).
Materials and Reagents
-
This compound
-
Appropriate C-terminal amino acid pre-loaded resin (e.g., Boc-Xaa-PAM resin, 0.5-1.0 mmol/g)
-
Other Boc-protected amino acids
-
Dichloromethane (DCM), peptide synthesis grade
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIEA)
-
Coupling Reagents: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) / HOBt (Hydroxybenzotriazole) or similar (e.g., HATU, TBTU).
-
Isopropyl Alcohol (IPA)
-
Scavengers for cleavage (e.g., Dithiothreitol (DTE), m-Cresol, Thioanisole)
-
Anhydrous diethyl ether
-
SPPS reaction vessel with a frit
-
Shaker or bubbler (using N₂) for agitation
Resin Preparation and Swelling
-
Place the desired amount of resin (e.g., 200 mg of 0.5 mmol/g loaded resin for a 0.1 mmol synthesis) into the reaction vessel.
-
Add DCM (approx. 10 mL/g of resin) and allow the resin to swell for at least 30 minutes with gentle agitation.
-
Drain the DCM using vacuum or nitrogen pressure.
Iterative Peptide Elongation Cycle
This cycle is performed for each amino acid to be added to the peptide chain.
A. Boc Group Deprotection
-
Add a solution of 50% TFA in DCM (v/v) to the swollen resin.
-
Agitate for 2 minutes, then drain the solution.
-
Add a fresh 50% TFA in DCM solution and agitate for 20-30 minutes.[7]
-
Drain the deprotection solution.
-
Wash the peptide-resin thoroughly with DCM (3x), followed by IPA (2x), and then DCM (3x) to remove residual TFA.[7]
B. Neutralization
-
Add a solution of 5-10% DIEA in DCM (v/v) to the peptide-resin.[8][9]
-
Agitate for 2 minutes and drain. Repeat this step.
-
Wash the peptide-resin with DCM (3x) and then with DMF (3x) to prepare for the coupling step.
C. Amino Acid Coupling: Incorporating this compound
-
Activation: In a separate vial, dissolve this compound (3 equivalents relative to resin loading) and HOBt (3 eq.) in a minimal amount of DMF. Add HBTU (2.9 eq.) and mix for 1-2 minutes. Finally, add DIEA (6 eq.) and vortex. The solution should be added to the resin immediately.
-
Coupling: Add the activated amino acid solution to the neutralized peptide-resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Monitoring (Optional): To check for reaction completion, take a few resin beads and perform a Kaiser test (Ninhydrin test).[10] A negative result (yellow/colorless beads) indicates a complete coupling. If the test is positive (blue/purple beads), the coupling step should be repeated.
-
Washing: Once the coupling is complete, drain the reaction solution. Wash the peptide-resin thoroughly with DMF (3x) and DCM (3x).
The peptide-resin is now ready for the next deprotection cycle (Step 3A). Repeat the cycle until the full peptide sequence has been assembled.
Final Cleavage and Deprotection
After the final amino acid has been coupled and the terminal Boc group removed, the peptide is cleaved from the resin, and side-chain protecting groups are removed simultaneously.
Cleavage Cocktail Composition
The choice of cleavage cocktail depends on the peptide sequence. For peptides without sensitive residues like Cys, Met, or Trp, a standard cocktail can be used.
| Reagent | Standard Cocktail (v/v) | Scavenger-Rich Cocktail (v/v) | Purpose |
| Trifluoroacetic Acid (TFA) | 95% | 88% | Cleavage Agent |
| Water | 2.5% | 5% | Cation Scavenger |
| Triisopropylsilane (TIPS) | 2.5% | 2% | Cation Scavenger |
| Thioanisole | - | 5% | Protects Trp, Met |
Cleavage Procedure
-
Wash the final peptide-resin with DCM and dry it thoroughly under a vacuum.
-
Add the appropriate cleavage cocktail to the dry peptide-resin (approx. 10 mL per 100 mg of resin).
-
Agitate the mixture at room temperature for 2-4 hours.
-
Filter the resin and collect the filtrate into a cold centrifuge tube.
-
Wash the resin with a small amount of fresh TFA to recover any remaining peptide and combine the filtrates.
-
Precipitate the crude peptide by adding the TFA solution dropwise to a large volume (10-20x) of cold, stirred diethyl ether.
-
A white precipitate should form. Allow it to stand at -20°C for 30 minutes to maximize precipitation.
-
Centrifuge the mixture to pellet the peptide. Decant the ether.
-
Wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers and organic byproducts.
-
Dry the crude peptide pellet under a vacuum. The peptide can then be purified by reverse-phase HPLC.
Caption: Workflow for the final cleavage and workup of the synthesized peptide.
Safety and Handling
-
Personal Protective Equipment (PPE): Always wear safety glasses with side shields, a lab coat, and appropriate gloves (e.g., nitrile) when handling reagents.[5][6]
-
Fume Hood: All steps involving volatile and corrosive reagents such as TFA, DIEA, and DCM must be performed in a certified chemical fume hood.
-
Reagent Handling:
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. peptide.com [peptide.com]
- 4. Boc-4-Cyano-L-Phenylalanine - 楚肽生物科技 [apeptides.com]
- 5. Boc-D-Phe(4-CN)-OH ≥97.0% (TLC) | Sigma-Aldrich [sigmaaldrich.com]
- 6. peptide.com [peptide.com]
- 7. chempep.com [chempep.com]
- 8. peptide.com [peptide.com]
- 9. peptide.com [peptide.com]
- 10. Peptide Synthesis [bio-protocol.org]
- 11. luxembourg-bio.com [luxembourg-bio.com]
- 12. americanpeptidesociety.org [americanpeptidesociety.org]
Coupling Reagents for Boc-Phe(4-CN)-OH in Peptide Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-canonical amino acids into peptide sequences is a powerful strategy for modulating the pharmacological properties of therapeutic peptides. Boc-L-4-cyanophenylalanine [Boc-Phe(4-CN)-OH] is a versatile synthetic amino acid derivative that introduces a cyano group on the phenyl ring of phenylalanine. This modification can enhance biological activity, improve metabolic stability, and serve as a useful spectroscopic probe.[1] The successful incorporation of this compound into a peptide sequence is highly dependent on the choice of coupling reagent and the optimization of reaction conditions.
This document provides detailed application notes and protocols for the use of various coupling reagents with this compound in both solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis.
Overview of Coupling Reagents
The selection of a coupling reagent is a critical step that influences the efficiency of peptide bond formation, the preservation of stereochemical integrity (i.e., minimizing racemization), and the overall yield and purity of the final peptide. Coupling reagents are broadly classified into three main categories: carbodiimides, phosphonium salts, and aminium/uronium salts.[2][3] Additives such as 1-hydroxybenzotriazole (HOBt) and its derivatives are often used in conjunction with these reagents to suppress side reactions, particularly racemization.[3]
Data Presentation: Comparative Performance of Coupling Reagents
The following tables summarize the expected performance of common coupling reagents for the incorporation of this compound. It is important to note that direct comparative studies with quantitative data specifically for this compound are limited in publicly available literature. The data presented here is extrapolated from studies on other sterically hindered and standard Boc-protected amino acids and should be considered as a guide for reagent selection and optimization.[1][4][5]
Table 1: Performance of Coupling Reagents in Solid-Phase Peptide Synthesis (SPPS)
| Coupling Reagent/Method | Reagent Type | Typical Coupling Time | Expected Yield (%) | Racemization Risk | Key Considerations |
| HATU/DIPEA | Aminium Salt | 30 min - 2 hours | > 95 | Very Low | Highly efficient for hindered couplings; rapid reaction times.[5] |
| HBTU/DIPEA | Aminium Salt | 1 - 4 hours | > 90 | Low | A reliable and widely used reagent, slightly less reactive than HATU.[4] |
| DIC/HOBt | Carbodiimide + Additive | 2 - 6 hours | 85 - 95 | Low to Moderate | Cost-effective standard method. HOBt suppresses racemization.[4] |
| COMU/DIPEA | Aminium Salt | 30 min - 2 hours | > 95 | Very Low | High coupling efficiency comparable to HATU, with enhanced safety profile. |
Table 2: Performance of Coupling Reagents in Solution-Phase Peptide Synthesis
| Coupling Reagent/Method | Reagent Type | Typical Reaction Time | Expected Yield (%) | Racemization Risk | Key Considerations |
| EDC/HOBt | Carbodiimide + Additive | 4 - 12 hours | 80 - 95 | Low to Moderate | Water-soluble byproducts simplify workup. |
| PyBOP/DIPEA | Phosphonium Salt | 1 - 4 hours | > 90 | Low | Good for sterically hindered couplings. |
| DCC/HOBt | Carbodiimide + Additive | 12 - 24 hours | 70 - 90 | Low to Moderate | Insoluble DCU byproduct can be removed by filtration. |
Experimental Protocols
The following are generalized protocols for the coupling of this compound. These should be optimized for specific peptide sequences and reaction conditions.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) using HATU
This protocol describes a standard coupling cycle for incorporating this compound into a growing peptide chain on a solid support (e.g., Merrifield or PAM resin) using an automated peptide synthesizer or manual synthesis.
Materials:
-
Peptide-resin with a free N-terminal amine
-
This compound
-
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
DMF (N,N-Dimethylformamide), peptide synthesis grade
-
DCM (Dichloromethane), peptide synthesis grade
-
Piperidine (for Fmoc-based synthesis, if applicable for subsequent steps)
-
TFA (Trifluoroacetic acid) for Boc-deprotection
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30 minutes.
-
Boc Deprotection: Treat the resin with 25-50% TFA in DCM for 20-30 minutes. Wash the resin with DCM (3x), isopropanol (2x), and DMF (3x).
-
Neutralization: Neutralize the resin with 5-10% DIPEA in DMF for 5-10 minutes. Wash the resin with DMF (3x).
-
Activation and Coupling:
-
In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF.
-
Add DIPEA (6 equivalents) to the activation mixture and vortex briefly.
-
Immediately add the activated amino acid solution to the resin.
-
-
Reaction: Agitate the reaction mixture at room temperature for 1-2 hours.
-
Monitoring: Monitor the coupling reaction using a qualitative ninhydrin (Kaiser) test. A negative test (yellow beads) indicates complete coupling.
-
Washing: After a complete coupling, wash the resin with DMF (3x) and DCM (3x).
-
Chain Elongation: Proceed to the next deprotection and coupling cycle.
Protocol 2: Solution-Phase Peptide Synthesis using EDC/HOBt
This protocol describes the coupling of this compound to an amino acid ester in solution.
Materials:
-
This compound
-
Amino acid ester hydrochloride (e.g., H-Gly-OMe·HCl)
-
EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)
-
HOBt (1-Hydroxybenzotriazole)
-
DIPEA (N,N-Diisopropylethylamine)
-
DMF or DCM (reaction solvent)
-
Ethyl acetate (for workup)
-
1M HCl, saturated NaHCO₃ solution, and brine (for washing)
Procedure:
-
Reactant Preparation:
-
Dissolve this compound (1.0 equivalent), HOBt (1.1 equivalents), and the amino acid ester hydrochloride (1.1 equivalents) in DMF or DCM.
-
-
Reaction Initiation:
-
Cool the solution to 0 °C in an ice bath.
-
Add DIPEA (2.5 equivalents) to the stirred solution.
-
Add EDC·HCl (1.2 equivalents) portion-wise.
-
-
Reaction Progression:
-
Allow the reaction to warm to room temperature and stir for 4-12 hours.
-
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC).
-
Workup:
-
Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Wash the organic layer sequentially with 1M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).
-
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude dipeptide.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Mandatory Visualizations
General Workflow for Solid-Phase Peptide Synthesis (SPPS)
Caption: A generalized workflow for Boc-based solid-phase peptide synthesis (SPPS).
Activation Mechanism of Carboxylic Acid by HBTU
References
Application Notes and Protocols for the Incorporation of Boc-Phe(4-CN)-OH into Peptide Sequences
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the successful incorporation of the non-natural amino acid N-α-Boc-4-cyanophenylalanine (Boc-Phe(4-CN)-OH) into peptide sequences using Boc-based Solid-Phase Peptide Synthesis (SPPS). This versatile amino acid serves as a unique biophysical probe, enabling detailed studies of peptide structure, dynamics, and interactions.
Introduction
4-cyanophenylalanine (Phe(4-CN)) is a valuable unnatural amino acid that can be incorporated into peptides to serve as a sensitive infrared (IR) and fluorescent probe.[1] The nitrile group (C≡N) possesses a vibrational frequency that is distinct from other bonds in a peptide, making it an excellent reporter for changes in the local environment.[1] Furthermore, the cyanophenyl moiety exhibits fluorescence that is sensitive to solvent polarity and quenching by nearby residues, allowing for the study of peptide folding, binding, and membrane interactions.[2] The Boc (tert-butyloxycarbonyl) protecting group is a staple in solid-phase peptide synthesis, offering robust protection of the α-amino group that can be removed under moderately acidic conditions.[3]
Chemical Properties of this compound
| Property | Value |
| Chemical Formula | C₁₅H₁₈N₂O₄ |
| Molecular Weight | 290.31 g/mol |
| Appearance | White to off-white powder |
| CAS Number | 131724-45-3 |
Recommended Coupling Methods for this compound in SPPS
The incorporation of this compound into a growing peptide chain follows the standard Boc-SPPS workflow. Due to the presence of the electron-withdrawing cyano group, the reactivity of the carboxyl group is not significantly hindered. Standard coupling reagents are effective; however, for optimal results, especially in complex sequences, the use of aminium/uronium salt-based reagents is recommended.
| Coupling Reagent | Activator/Base | Recommended Use |
| HBTU/DIPEA | N,N'-Diisopropylethylamine (DIPEA) | A reliable and efficient method for routine coupling of this compound.[4] |
| HATU/Collidine | 2,4,6-Collidine | Recommended for sterically hindered couplings or to minimize racemization.[5] |
| DIC/HOBt | N,N'-Diisopropylcarbodiimide / 1-Hydroxybenzotriazole | A classic and cost-effective method, suitable for many applications.[6] |
While specific coupling yields are sequence-dependent, the use of the protocols outlined below with HBTU or HATU can be expected to achieve coupling efficiencies of >95%.
Experimental Protocols
Protocol 1: Manual Boc-Solid-Phase Peptide Synthesis (SPPS) for Incorporation of this compound
This protocol outlines a single coupling cycle for the incorporation of this compound into a peptide sequence on a solid support (e.g., MBHA resin for a C-terminal amide).
Materials:
-
Peptide-resin with a free N-terminal amine
-
This compound
-
HBTU (2-(1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
DIPEA (N,N'-Diisopropylethylamine)
-
TFA (Trifluoroacetic acid)
-
DCM (Dichloromethane)
-
DMF (N,N-Dimethylformamide)
-
Isopropanol
-
Kaiser Test Kit
Procedure:
-
Resin Swelling: Swell the resin in DCM for 30 minutes in a reaction vessel.[3]
-
Boc Deprotection:
-
Neutralization:
-
Wash the resin with DCM (3x).
-
Treat the resin with a 10% solution of DIPEA in DCM (2 x 2 minutes) to neutralize the N-terminal ammonium salt to the free amine.[8]
-
Wash the resin with DCM (5x).
-
-
Coupling of this compound:
-
In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) and HBTU (2.9 equivalents) in DMF.
-
Add DIPEA (6 equivalents) to the amino acid solution to activate it.
-
Immediately add the activated amino acid solution to the neutralized resin.
-
Agitate the mixture at room temperature for 1-2 hours.[5]
-
-
Monitoring the Coupling Reaction:
-
Washing: Wash the resin thoroughly with DMF (3x) and DCM (3x) to remove excess reagents and byproducts.
This cycle is repeated for each subsequent amino acid in the peptide sequence.
Protocol 2: Cleavage and Deprotection
Materials:
-
Peptide-resin
-
HF (Hydrogen Fluoride) or TFMSA (Trifluoromethanesulfonic acid)
-
Anisole (scavenger)
-
Cold diethyl ether
Procedure:
-
Dry the peptide-resin thoroughly under vacuum.
-
In a specialized HF cleavage apparatus, treat the resin with anhydrous HF containing anisole as a scavenger at 0°C for 1-2 hours.[7]
-
Evaporate the HF under a stream of nitrogen.
-
Wash the resin with cold diethyl ether to precipitate the crude peptide.
-
Collect the crude peptide by filtration and dry it under vacuum.
Protocol 3: Peptide Purification and Characterization
Procedure:
-
Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., aqueous acetonitrile with 0.1% TFA).
-
Purify the peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).[9]
-
Collect fractions containing the desired peptide.
-
Confirm the identity and purity of the peptide using analytical RP-HPLC and mass spectrometry (e.g., LC-MS).[10][11]
-
Lyophilize the pure fractions to obtain the final peptide product.
Application: Using a Phe(4-CN)-Containing Peptide as a Fluorescent Probe for Membrane Penetration
This protocol describes how to use a peptide containing a Phe(4-CN) residue to monitor its penetration into a lipid membrane. The fluorescence of Phe(4-CN) is sensitive to the polarity of its environment; a blue shift and an increase in fluorescence intensity are typically observed upon moving from an aqueous environment to the hydrophobic interior of a lipid bilayer.[2]
Materials:
-
Purified peptide containing Phe(4-CN) (e.g., a cell-penetrating peptide analog)
-
Large Unilamellar Vesicles (LUVs) of desired lipid composition (e.g., DOPG)
-
Fluorometer
Procedure:
-
Prepare LUVs: Prepare LUVs by extrusion.
-
Set up the Fluorometer:
-
Set the excitation wavelength to 240 nm.
-
Set the emission wavelength to scan from 250 to 350 nm.
-
-
Baseline Measurement: Record the fluorescence spectrum of the LUV suspension in a cuvette.
-
Initiate Membrane Penetration: Inject a small aliquot of the Phe(4-CN)-containing peptide solution into the cuvette containing the LUVs and immediately start recording the fluorescence intensity over time at the emission maximum (around 291 nm).
-
Data Analysis:
-
Monitor the change in fluorescence intensity over time. An increase in intensity indicates the partitioning of the peptide into the lipid membrane.
-
The kinetic trace can be fitted to an appropriate model to determine the rate of membrane penetration.[2]
-
Visualizations
References
- 1. peptide.com [peptide.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. peptide.com [peptide.com]
- 7. chempep.com [chempep.com]
- 8. peptide.com [peptide.com]
- 9. lcms.cz [lcms.cz]
- 10. DigitalCommons@Kennesaw State University - Symposium of Student Scholars: Installing Modified Phenylalanine to Improve Peptide Therapeutics for Alzheimer’s Diseases [digitalcommons.kennesaw.edu]
- 11. waters.com [waters.com]
Application of Boc-Phe(4-CN)-OH in FRET Spectroscopy: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of Boc-Phe(4-CN)-OH, a protected form of the fluorescent non-natural amino acid p-cyanophenylalanine (PheCN), in Förster Resonance Energy Transfer (FRET) spectroscopy. PheCN serves as a valuable fluorescent donor, enabling the study of molecular interactions, protein folding, and conformational dynamics with minimal structural perturbation.
Introduction to p-Cyanophenylalanine in FRET
p-Cyanophenylalanine is a unique fluorescent amino acid that can be site-specifically incorporated into peptides and proteins. Its small size, comparable to endogenous aromatic amino acids like phenylalanine and tyrosine, minimizes alterations to the native structure and function of the biomolecule under investigation. The fluorescence of PheCN is sensitive to its local environment, particularly to hydrogen bonding, making it an insightful probe.[1][2]
In FRET, a donor fluorophore in an excited state can non-radiatively transfer energy to a nearby acceptor molecule.[3] This energy transfer efficiency is exquisitely sensitive to the distance between the donor and acceptor, typically in the 1-10 nm range, making FRET a "spectroscopic ruler".[3] PheCN is an effective FRET donor, often paired with naturally occurring amino acids like tryptophan (Trp) or tyrosine (Tyr) as acceptors. This allows for the study of conformational changes and binding events within a single protein or between interacting proteins.
Data Presentation: Photophysical Properties and FRET Parameters
The selection of an appropriate FRET pair is critical for successful experimental design. This table summarizes the key photophysical properties of p-cyanophenylalanine and its performance as a FRET donor with common acceptors.
| Property | p-Cyanophenylalanine (Donor) | Tryptophan (Acceptor) | Tyrosine (Acceptor) |
| Excitation Max (λex) | ~275 nm | ~280 nm | ~274 nm |
| Emission Max (λem) | ~295 nm | ~350 nm | ~303 nm |
| Quantum Yield (Φ) in Water | ~0.11 | ~0.13 | ~0.14 |
| Extinction Coefficient (ε) at λex | ~850 M⁻¹cm⁻¹ at 280 nm | ~5600 M⁻¹cm⁻¹ at 280 nm | ~1400 M⁻¹cm⁻¹ at 274 nm |
| Förster Distance (R₀) | N/A | ~16 Å | FRET occurs; R₀ can be determined experimentally |
Experimental Protocols
Protocol 1: Incorporation of this compound into a Peptide via Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the manual incorporation of this compound into a peptide sequence using a standard Boc-chemistry solid-phase peptide synthesis (SPPS) approach on a Merrifield resin.
Materials:
-
Merrifield resin (chloromethylated polystyrene)
-
Boc-protected amino acids (including this compound)
-
N,N'-Diisopropylcarbodiimide (DIC) or other suitable carbodiimide coupling agent
-
1-Hydroxybenzotriazole (HOBt)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIEA)
-
Piperidine (for Fmoc chemistry, if applicable)
-
Scavengers (e.g., triisopropylsilane, water)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)
-
Diethyl ether
-
HPLC purification system
-
Mass spectrometer
Procedure:
-
Resin Swelling: Swell the Merrifield resin in DCM for 30-60 minutes in a reaction vessel.
-
First Amino Acid Attachment:
-
Dissolve the first Boc-protected amino acid (e.g., Boc-Gly-OH) and a cesium salt (e.g., Cs2CO3) in DMF.
-
Add the solution to the swollen resin and heat at 50°C for 12-24 hours to attach the first amino acid to the resin.
-
Wash the resin thoroughly with DMF, DCM, and methanol, then dry under vacuum.
-
-
Boc Deprotection:
-
Treat the resin with a solution of 50% TFA in DCM for 30 minutes to remove the Boc protecting group.
-
Wash the resin with DCM to remove excess TFA.
-
Neutralize the resulting amine salt with a solution of 10% DIEA in DCM. Wash again with DCM.
-
-
Amino Acid Coupling (General Cycle):
-
In a separate vial, pre-activate the next Boc-protected amino acid (e.g., Boc-Ala-OH) by dissolving it with DIC and HOBt in DMF for 15-20 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Allow the coupling reaction to proceed for 2-4 hours at room temperature. Monitor the reaction completion using a ninhydrin test.
-
-
Incorporation of this compound: Follow the general amino acid coupling cycle (Step 4) using this compound as the amino acid to be coupled.
-
Repeat Cycles: Repeat the deprotection (Step 3) and coupling (Step 4) cycles for each subsequent amino acid in the peptide sequence.
-
Final Deprotection: After the final amino acid is coupled, perform a final Boc deprotection (Step 3).
-
Cleavage and Deprotection:
-
Treat the resin-bound peptide with a cleavage cocktail for 2-4 hours at room temperature to cleave the peptide from the resin and remove side-chain protecting groups.
-
Filter the resin and collect the filtrate containing the crude peptide.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide.
-
Purify the peptide using reverse-phase HPLC.
-
-
Characterization: Confirm the identity and purity of the synthesized peptide using mass spectrometry and analytical HPLC.
Protocol 2: FRET-Based Analysis of Peptide Conformational Changes
This protocol describes how to perform a FRET experiment to study the conformational changes of a peptide containing a PheCN-Trp FRET pair upon binding to a ligand.
Materials:
-
Purified peptide containing PheCN (donor) and Trp (acceptor)
-
Spectrofluorometer with excitation and emission monochromators
-
Quartz cuvettes
-
Buffer solution (e.g., phosphate-buffered saline, pH 7.4)
-
Ligand of interest
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of the PheCN-Trp labeled peptide in the desired buffer.
-
Prepare a stock solution of the ligand in the same buffer.
-
Determine the peptide concentration using the extinction coefficient of PheCN at 280 nm.
-
-
Donor Emission Spectrum (No Acceptor Control):
-
If possible, synthesize a control peptide containing only PheCN (no Trp) to measure the donor-only emission.
-
In the spectrofluorometer, excite the PheCN-only peptide at 275 nm and record the emission spectrum from 285 nm to 450 nm. This provides the fluorescence intensity of the donor in the absence of the acceptor (F_D).
-
-
FRET Sample Measurement (Before Ligand Addition):
-
Dilute the PheCN-Trp labeled peptide to a suitable concentration in the cuvette.
-
Excite the sample at 275 nm (to preferentially excite the PheCN donor).
-
Record the emission spectrum from 285 nm to 450 nm. You should observe a peak corresponding to PheCN emission (~295 nm) and a sensitized emission peak from Trp (~350 nm). The PheCN emission will be quenched compared to the donor-only control. Record the donor fluorescence intensity in the presence of the acceptor (F_DA).
-
-
Ligand Titration:
-
Add increasing concentrations of the ligand to the peptide solution in the cuvette.
-
After each addition, allow the system to equilibrate and record the emission spectrum as in Step 3.
-
-
Data Analysis:
-
Calculate FRET Efficiency (E): The FRET efficiency can be calculated from the quenching of the donor fluorescence using the following equation: E = 1 - (F_DA / F_D) Where F_DA is the fluorescence intensity of the donor in the presence of the acceptor, and F_D is the fluorescence intensity of the donor in the absence of the acceptor.
-
Calculate Donor-Acceptor Distance (r): The distance between the donor and acceptor can be calculated using the Förster equation: r = R₀ * [(1/E) - 1]^(1/6) Where R₀ is the Förster distance for the PheCN-Trp pair (~16 Å).
-
Plot the Results: Plot the change in FRET efficiency or the calculated distance as a function of ligand concentration to determine the binding affinity and characterize the conformational change.
-
Mandatory Visualizations
Below are diagrams illustrating key concepts and workflows related to the application of this compound in FRET spectroscopy.
Caption: Principle of Förster Resonance Energy Transfer (FRET) between p-cyanophenylalanine (Donor) and Tryptophan (Acceptor).
Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS) incorporating this compound.
Caption: Conformational changes of Calmodulin upon Calcium binding, a process amenable to FRET analysis.
References
Application Notes and Protocols for Boc-Phe(4-CN)-OH in Protein-Ligand Interaction Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boc-L-Phe(4-CN)-OH is a non-natural amino acid derivative that serves as a versatile tool for elucidating the intricacies of protein-ligand interactions. Its unique structure, featuring a tert-butyloxycarbonyl (Boc) protecting group and a para-nitrile functionalized phenyl ring, makes it an invaluable asset in drug discovery and chemical biology. The Boc group facilitates its straightforward incorporation into peptides via solid-phase peptide synthesis (SPPS), while the cyano (-C≡N) group acts as a sensitive spectroscopic probe.
The nitrile moiety offers several advantages for studying molecular recognition events. Its vibrational frequency is highly sensitive to the local electrostatic environment, making it an excellent infrared (IR) probe.[1][2][3] Furthermore, the 4-cyanophenylalanine residue possesses intrinsic fluorescence properties that are modulated by its surroundings, including hydrogen bonding and proximity to quenching residues.[4][5] These characteristics allow for the detailed characterization of binding interfaces, conformational changes, and the thermodynamics of protein-ligand association.
These application notes provide a comprehensive overview of the utility of Boc-Phe(4-CN)-OH and detailed protocols for its application in Fourier-transform infrared (FTIR) spectroscopy, fluorescence-based assays, and Nuclear Magnetic Resonance (NMR) spectroscopy to study protein-ligand interactions.
Physicochemical Properties of Boc-L-Phe(4-CN)-OH
| Property | Value | Reference |
| CAS Number | 146727-62-0 | [1] |
| Molecular Formula | C₁₅H₁₈N₂O₄ | [1] |
| Molecular Weight | 290.31 g/mol | [1] |
| Appearance | White to off-white powder | - |
| Solubility | Soluble in organic solvents (e.g., DMF, DMSO, THF) | [1][2] |
Applications in Studying Protein-Ligand Interactions
The primary application of this compound is as a precursor for synthesizing peptides or small molecule ligands containing the 4-cyanophenylalanine (Phe(4-CN)) probe. Once incorporated, this probe can be used in a variety of biophysical techniques to study:
-
Binding Affinity and Thermodynamics: Quantify the strength of protein-ligand interactions.
-
Conformational Changes: Detect structural rearrangements in the protein or ligand upon binding.
-
Binding Site Environment: Characterize the polarity and hydrogen-bonding capacity of the binding pocket.
-
High-Throughput Screening: Develop assays for the discovery of new binders.
Fourier-Transform Infrared (FTIR) Spectroscopy
The nitrile group's stretching vibration (νC≡N) is a sharp and intense peak in a region of the IR spectrum (around 2230 cm⁻¹) that is typically free from protein backbone and side-chain absorbances.[3][6] The exact frequency of this vibration is highly sensitive to the local electric field, solvent polarity, and hydrogen bonding.[1][6]
A blue shift (increase in frequency) of the νC≡N band is indicative of a more polar or hydrogen-bond-donating environment, such as exposure to water.[1] Conversely, a red shift (decrease in frequency) suggests a more nonpolar, hydrophobic environment, characteristic of a buried binding pocket.[2]
Quantitative Data: ν(C≡N) Frequency Shifts in Different Environments
| Environment | ν(C≡N) (cm⁻¹) | Interpretation | Reference |
| Tetrahydrofuran (THF) | ~2228 - 2229 | Non-polar, hydrophobic | [2] |
| Water (H₂O) | ~2237 - 2238 | Polar, hydrogen-bonding | [2] |
| Buried in Protein Interior | ~2229 | Hydrophobic pocket | [2] |
| Exposed on Protein Surface | ~2237 | Solvent-exposed | [2] |
| H-bonding to Histidine | Complex, multiple peaks | Specific interaction | [7] |
| H-bonding to Structural Water | Distinct peak from bulk water | Specific interaction | [7] |
Fluorescence Spectroscopy
4-cyanophenylalanine is a fluorescent amino acid whose quantum yield is sensitive to its local environment.[4][5] This sensitivity can be exploited to monitor binding events and conformational changes.
-
Environmental Sensitivity: The fluorescence quantum yield of Phe(4-CN) generally increases in more rigid or hydrogen-bonded environments.[4]
-
Fluorescence Quenching: The fluorescence of Phe(4-CN) can be quenched by proximity to certain amino acid residues, particularly tyrosine (Tyr) and histidine (His).[4][5] This quenching is distance-dependent and can be used to probe the topology of the binding site.
Quantitative Data: Fluorescence Quenching and Binding Affinity
| Interaction | Parameter | Value | Reference |
| Quenching by Imidazole | Stern-Volmer Constant (Ksv) | 39.8 M⁻¹ | [5] |
| Quenching by Hydroxide Ion | Stern-Volmer Constant (Ksv) | 22.1 M⁻¹ | [5] |
| MLCK Peptide - Calmodulin Binding | Dissociation Constant (Kd) | ~64 nM | [8] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
While less common than FTIR or fluorescence, the nitrile carbon and nitrogen can be isotopically labeled (¹³C and ¹⁵N) for NMR studies. More broadly, the entire Phe(4-CN)-containing ligand can be observed in ligand-based NMR experiments, or it can be used to induce chemical shift perturbations in the protein.
-
Chemical Shift Perturbation (CSP): The binding of a Phe(4-CN)-containing ligand to a ¹⁵N-labeled protein can induce chemical shift changes in the protein's backbone amides, allowing for the mapping of the binding site.
-
Saturation Transfer Difference (STD) NMR: This ligand-observed experiment can be used to identify which protons of the Phe(4-CN)-containing ligand are in close contact with the protein, revealing the binding epitope.[9]
-
WaterLOGSY: This technique can confirm the binding of the Phe(4-CN)-containing ligand by observing the transfer of magnetization from bulk water to the ligand via the protein.[10]
Experimental Protocols
Protocol 1: Synthesis of a Phe(4-CN)-Containing Peptide via SPPS
This protocol describes the manual solid-phase synthesis of a model peptide using this compound.
Materials:
-
Rink Amide MBHA resin
-
Boc-protected amino acids (including this compound)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Hydroxybenzotriazole (HOBt)
-
Piperidine
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Triisopropylsilane (TIS)
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.
-
Boc Deprotection: Remove the Boc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling:
-
In a separate vessel, pre-activate the first Boc-protected amino acid (2 equivalents relative to resin loading) with DIC (2 eq.) and HOBt (2 eq.) in DMF for 10 minutes.
-
Add the activated amino acid solution to the deprotected resin and shake for 2 hours.
-
Monitor the coupling reaction using a Kaiser test.
-
-
Washing: Wash the resin with DMF and DCM.
-
Repeat Deprotection and Coupling: Repeat steps 2-4 for each subsequent amino acid, using this compound at the desired position in the sequence.
-
Final Deprotection: After the final coupling, perform a final Boc deprotection (step 2).
-
Cleavage and Side-Chain Deprotection: Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS) for 2-3 hours.
-
Peptide Precipitation and Purification: Precipitate the peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the crude peptide by reverse-phase HPLC.
-
Verification: Confirm the identity of the purified peptide by mass spectrometry.
Visualization of the SPPS Workflow:
Caption: Solid-Phase Peptide Synthesis (SPPS) cycle for incorporating this compound.
Protocol 2: FTIR Analysis of Protein-Ligand Binding
This protocol outlines the use of FTIR to detect changes in the local environment of a Phe(4-CN)-containing ligand upon binding to a protein.
Materials:
-
Purified protein of interest
-
Purified Phe(4-CN)-containing peptide/ligand
-
Appropriate buffer (e.g., phosphate or HEPES in D₂O to minimize water absorbance)
-
FTIR spectrometer with a temperature-controlled sample cell
-
CaF₂ windows
Procedure:
-
Sample Preparation:
-
Prepare a concentrated stock solution of the protein and the ligand in the D₂O-based buffer.
-
Prepare a sample of the free ligand at a known concentration (e.g., 1-2 mM).
-
Prepare a sample of the protein-ligand complex by mixing the protein and ligand at a molar ratio that ensures saturation (e.g., 1:1.5). The final protein concentration should be in the low millimolar range.
-
-
Data Acquisition:
-
Acquire a background spectrum of the buffer alone.
-
Acquire the IR spectrum of the free ligand.
-
Acquire the IR spectrum of the protein-ligand complex.
-
For all measurements, collect a sufficient number of scans to achieve a good signal-to-noise ratio in the nitrile stretching region (2200-2250 cm⁻¹).
-
-
Data Analysis:
-
Subtract the buffer spectrum from the sample spectra.
-
To obtain the spectrum of the bound ligand, subtract the spectrum of the free protein from the spectrum of the protein-ligand complex (this may require careful scaling).
-
Compare the peak position (νC≡N) of the free ligand with that of the bound ligand.
-
A shift in the peak position indicates a change in the environment of the nitrile probe upon binding.
-
Visualization of FTIR Data Interpretation:
Caption: Logic for interpreting FTIR data from a Phe(4-CN) probe in a binding assay.
Protocol 3: Fluorescence Quenching Assay for Binding Affinity
This protocol describes a titration experiment to determine the dissociation constant (Kd) of a protein-ligand interaction using the fluorescence of a Phe(4-CN)-containing peptide.
Materials:
-
Purified protein of interest
-
Purified Phe(4-CN)-containing peptide/ligand
-
Binding buffer (e.g., PBS or Tris-HCl with appropriate additives)
-
Fluorometer with excitation at ~280 nm and emission scanning from 300-350 nm
-
Microcuvettes
Procedure:
-
Determine Optimal Wavelengths: Measure the excitation and emission spectra of the free Phe(4-CN) peptide to determine the wavelengths of maximum excitation and emission.
-
Titration Setup:
-
Prepare a solution of the Phe(4-CN) peptide at a constant concentration (typically in the low micromolar range) in the binding buffer.
-
Prepare a series of protein stock solutions at different concentrations.
-
-
Fluorescence Measurements:
-
Place the peptide solution in the cuvette and measure its initial fluorescence intensity (F₀).
-
Add increasing aliquots of the concentrated protein stock solution to the cuvette.
-
After each addition, mix gently and allow the system to equilibrate (e.g., 2-5 minutes).
-
Measure the fluorescence intensity (F) at each protein concentration. Correct for dilution effects.
-
-
Data Analysis:
-
Plot the change in fluorescence (ΔF = F₀ - F) or the fractional saturation as a function of the total protein concentration.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site binding model) to extract the dissociation constant (Kd).
-
Visualization of the Fluorescence Titration Workflow:
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Nitrile groups as vibrational probes of biomolecular structure and dynamics: an overview - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 4. Interpretation of p-cyanophenylalanine fluorescence in proteins in terms of solvent exposure and contribution of side-chain quenchers: a combined fluorescence, IR and molecular dynamics study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Modulation of p-Cyanophenylalanine Fluorescence by Amino Acid Side-chains and Rational Design of Fluorescence Probes of α-Helix Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nitrile Infrared Intensities Characterize Electric Fields and Hydrogen Bonding in Protic, Aprotic, and Protein Environments - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Unraveling Complex Local Protein Environments with 4-Cyano-l-phenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Selective Excitation of Cyanophenylalanine Fluorophores for Multi-Site Binding Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. NMR studies of protein-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. creative-biostructure.com [creative-biostructure.com]
Application Notes and Protocols for the Synthesis of Enzyme Inhibitors Using Boc-Phe(4-CN)-OH
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis and evaluation of enzyme inhibitors utilizing the unnatural amino acid, N-Boc-4-cyano-L-phenylalanine (Boc-Phe(4-CN)-OH). This versatile building block is of significant interest in medicinal chemistry for the development of potent and selective enzyme inhibitors, particularly for proteases such as Dipeptidyl Peptidase IV (DPP-IV) and Cathepsins. The cyano group can act as a "warhead" or a key interacting moiety within the enzyme's active site.
Introduction to this compound in Inhibitor Design
This compound is a derivative of the amino acid phenylalanine, featuring a tert-butyloxycarbonyl (Boc) protecting group on the amine and a cyano (-CN) group at the para position of the phenyl ring. The Boc group is a staple in solid-phase peptide synthesis (SPPS), offering robust protection under various coupling conditions and easy removal with mild acid.[1] The 4-cyano modification introduces unique properties beneficial for inhibitor design:
-
Electrophilic Warhead: The nitrile group can act as a reversible or irreversible covalent warhead, reacting with nucleophilic residues (e.g., cysteine or serine) in the enzyme's active site. This is a common strategy in the design of inhibitors for cysteine proteases like cathepsins and serine proteases like DPP-IV.
-
Hydrogen Bonding: The nitrogen atom of the cyano group can participate in hydrogen bonding interactions within the active site, enhancing binding affinity.
-
Dipolar Interactions: The cyano group introduces a strong dipole moment, which can lead to favorable interactions with the protein.
-
Metabolic Stability: The incorporation of this unnatural amino acid can increase the resulting peptide's resistance to metabolic degradation.
Application in Dipeptidyl Peptidase IV (DPP-IV) Inhibition
DPP-IV is a serine protease that plays a crucial role in glucose homeostasis by inactivating incretin hormones like glucagon-like peptide-1 (GLP-1).[2] Inhibition of DPP-IV prolongs the action of incretins, leading to increased insulin secretion and reduced glucagon levels in a glucose-dependent manner, making it a key target for the treatment of type 2 diabetes.[2] Many DPP-IV inhibitors are peptidomimetics that interact with the enzyme's active site. The incorporation of residues like 4-cyanophenylalanine can be a strategy to enhance potency and selectivity.
Application in Cathepsin Inhibition
Cathepsins are a family of proteases, primarily cysteine proteases, involved in various physiological and pathological processes, including bone resorption, inflammation, and cancer progression.[3] For instance, Cathepsin K is a major therapeutic target for osteoporosis due to its role in bone matrix degradation.[4] Covalent inhibitors are a promising class of drugs targeting these enzymes, and nitrile-containing compounds have been explored as effective warheads.[4]
Quantitative Data: Inhibitory Activities of Relevant Compounds
The following tables summarize the inhibitory concentrations (IC50) of various enzyme inhibitors. While not all compounds are directly synthesized from this compound, they represent structurally relevant inhibitors containing nitrile moieties or modified heterocyclic systems that provide context for the potential of this building block.
Table 1: Dipeptidyl Peptidase IV (DPP-IV) Inhibitors
| Compound ID | Structure/Description | IC50 (µM) | Reference |
| 1 | 4-benzylpiperidine derivative | 1.6 ± 0.04 | [2] |
| 2 | 2-benzylpyrrolidine derivative | 0.3 ± 0.03 | [2] |
| 3 | phenethyl-piperazine derivative | 1.2 ± 0.04 | [2] |
| 4 | 4-amino-1-benzylpiperidine derivative | 4 ± 0.08 | [2] |
| Neogliptin (12a) | (R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid with 2-aza-bicyclo[2.2.1]heptane | 0.0168 ± 0.0022 | [5] |
Table 2: Cathepsin Inhibitors
| Compound ID | Target Enzyme | IC50 (nM) | Reference |
| 34 | Cathepsin K | 61.9 | [4] |
| ONO-5334 | Cathepsin K | Ki of 0.10 | [6] |
| Compound 36 | Cathepsin C | 437 | [3] |
| 2-Cyanopyrimidine | Cathepsin K | 170 | [6] |
Experimental Protocols
Protocol 1: Representative Solid-Phase Synthesis of a Peptide-Based Inhibitor using this compound
This protocol describes a general procedure for incorporating this compound into a peptide sequence using manual solid-phase peptide synthesis (SPPS) with a Merrifield resin. The specific sequence and subsequent modifications would be dictated by the target enzyme.
Materials:
-
Merrifield resin (chloromethylated polystyrene)
-
This compound
-
Other required Boc-protected amino acids
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Hydroxybenzotriazole (HOBt)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIEA)
-
Piperidine (for Fmoc chemistry comparison, if needed)
-
Scavengers (e.g., triisopropylsilane (TIS), water)
-
Anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA) for final cleavage (handle with extreme caution in a specialized apparatus)
-
Solid-phase synthesis vessel
-
Shaker
Procedure:
-
Resin Swelling: Swell the Merrifield resin in DCM for 1-2 hours in the synthesis vessel.
-
First Amino Acid Coupling (Esterification):
-
Dissolve Boc-L-amino acid (the C-terminal residue of your target peptide) and an equivalent amount of cesium salt in DMF.
-
Add this solution to the swollen resin and heat at 50°C for 12-24 hours.
-
Wash the resin thoroughly with DMF, methanol, and DCM, then dry under vacuum.
-
-
Boc Deprotection:
-
Wash the resin with DCM.
-
Add a solution of 50% TFA in DCM to the resin and shake for 30 minutes.
-
Filter and wash the resin with DCM.
-
-
Neutralization:
-
Wash the resin with DCM.
-
Add a solution of 10% DIEA in DCM and shake for 10 minutes.
-
Filter and wash the resin with DCM.
-
-
Coupling of this compound:
-
In a separate vial, dissolve this compound (3 equivalents relative to resin loading) and HOBt (3 equivalents) in DMF.
-
Add DIC (3 equivalents) to the amino acid solution and pre-activate for 10-15 minutes.
-
Add the activated amino acid solution to the resin.
-
Shake at room temperature for 2-4 hours.
-
Monitor the coupling reaction using a ninhydrin test. If the test is positive (indicating incomplete reaction), repeat the coupling step.
-
-
Chain Elongation: Repeat steps 3-5 for each subsequent amino acid in your peptide sequence.
-
Final Cleavage and Deprotection:
-
Caution: This step involves highly corrosive and toxic reagents and must be performed in a specialized fume hood with appropriate personal protective equipment.
-
Dry the peptide-resin thoroughly.
-
In a specialized HF cleavage apparatus, treat the resin with anhydrous HF containing scavengers (e.g., anisole, TIS) at 0°C for 1-2 hours.
-
Alternatively, use TFMSA in TFA with scavengers.
-
Evaporate the cleavage cocktail under a stream of nitrogen.
-
Precipitate the crude peptide with cold diethyl ether.
-
Centrifuge to collect the peptide pellet.
-
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the synthesized peptide inhibitor by mass spectrometry and analytical HPLC.
Protocol 2: In Vitro DPP-IV Inhibition Assay
This protocol outlines a common method to assess the inhibitory activity of the synthesized compound against DPP-IV.
Materials:
-
Human recombinant DPP-IV
-
DPP-IV substrate: Gly-Pro-p-nitroanilide (Gly-Pro-pNA) or a fluorogenic substrate like Gly-Pro-AMC.
-
Tris-HCl buffer (e.g., 100 mM, pH 8.0)
-
Synthesized inhibitor compound
-
Positive control (e.g., Sitagliptin)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the synthesized inhibitor in a suitable solvent (e.g., DMSO) and make serial dilutions in the assay buffer.
-
Prepare a solution of DPP-IV in the assay buffer.
-
Prepare a solution of the substrate (Gly-Pro-pNA) in the assay buffer.
-
-
Assay Protocol:
-
To each well of the 96-well plate, add:
-
25 µL of the inhibitor solution (or buffer for control).
-
50 µL of the substrate solution.
-
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 25 µL of the DPP-IV enzyme solution to each well.
-
-
Measurement:
-
Immediately measure the absorbance at 405 nm (for pNA) or fluorescence (for AMC) at regular intervals for 30-60 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of substrate hydrolysis) for each inhibitor concentration.
-
Determine the percentage of inhibition for each concentration relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Visualizations
DPP-IV Signaling Pathway and Inhibition
The following diagram illustrates the physiological role of DPP-IV in inactivating incretin hormones and how DPP-IV inhibitors block this process to enhance insulin secretion.
Caption: DPP-IV pathway and its inhibition.
General Workflow for Inhibitor Synthesis and Evaluation
This diagram outlines the logical steps from inhibitor design to biological evaluation.
Caption: Workflow for inhibitor development.
References
- 1. chemimpex.com [chemimpex.com]
- 2. oatext.com [oatext.com]
- 3. Design and synthesis of novel cathepsin C inhibitors with anti-inflammatory activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of selective covalent cathepsin K inhibitors containing novel 4-cyanopyrimidine warhead based on quantum chemical calculations and binding mode analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, Synthesis and Biological Evaluation of Neogliptin, a Novel 2-Azabicyclo[2.2.1]heptane-Based Inhibitor of Dipeptidyl Peptidase-4 (DPP-4) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: Boc-Phe(4-CN)-OH in the Study of Amyloid Formation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The formation of amyloid aggregates is a hallmark of numerous debilitating diseases, including Alzheimer's disease, Parkinson's disease, and type 2 diabetes. Understanding the molecular mechanisms of amyloid formation is crucial for the development of effective therapeutic interventions. Boc-Phe(4-CN)-OH, a Boc-protected derivative of p-cyanophenylalanine, is a valuable chemical tool in this field. It serves as a building block for the site-specific incorporation of the fluorescent non-canonical amino acid p-cyanophenylalanine (pCNF) into amyloidogenic peptide sequences. The unique spectroscopic properties of pCNF provide an intrinsic probe to monitor peptide aggregation and fibril formation in real-time, offering a powerful alternative to traditional extrinsic dyes.
Application: A Fluorescent Probe for Amyloid Kinetics
p-Cyanophenylalanine, incorporated into a peptide via this compound during solid-phase peptide synthesis, acts as a sensitive reporter of its local environment. The fluorescence of the cyanophenylalanine residue is particularly responsive to changes in hydrogen bonding.[1][2][3] This property is exploited to monitor the kinetics of amyloid formation, from the initial lag phase, where soluble oligomers may form, to the exponential growth phase of fibril elongation.[1]
Key Advantages:
-
Intrinsic Probe: Eliminates the need for extrinsic dyes like Thioflavin T, which can sometimes interfere with aggregation kinetics or bind to non-amyloid structures.[1]
-
Non-Perturbing: The substitution of aromatic residues like phenylalanine or tyrosine with p-cyanophenylalanine is often a conservative mutation that does not significantly alter the kinetics of amyloid formation or the final fibril morphology.[1]
-
Site-Specific Information: Provides residue-specific information about the conformational changes occurring at a particular point in the peptide sequence during aggregation.
-
Versatile Incorporation: Can be readily incorporated into peptides using standard solid-phase peptide synthesis (SPPS) techniques.[1][2]
Data Presentation
Physicochemical Properties of Boc-D-Phe(4-CN)-OH
| Property | Value | Reference |
| CAS Number | 146727-62-0 | [4] |
| Molecular Formula | C15H18N2O4 | [4] |
| Molecular Weight | 290.3 g/mol | [4] |
| Synonyms | Boc-4-cyano-D-phenylalanine; Boc-p-Cyano-D-Phe-OH | [4] |
Spectroscopic Properties of p-Cyanophenylalanine
| Spectroscopic Feature | Description | Significance in Amyloid Studies |
| Fluorescence | Exhibits fluorescence that is sensitive to the local environment, particularly hydrogen bonding of the cyano group.[1][2] | Allows for real-time monitoring of peptide aggregation and fibril formation as the environment of the probe changes.[1] |
| Infrared (IR) Spectroscopy | The nitrile symmetric stretch vibration of the cyano group is in a region of the IR spectrum with minimal interference from other protein absorbances and is sensitive to the local environment. | Can be used as a vibrational reporter to probe the structure and environment of the peptide within aggregates. |
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a p-Cyanophenylalanine-Containing Peptide
This protocol outlines the general steps for incorporating this compound into a peptide sequence using manual Boc-SPPS.
Materials:
-
This compound
-
Other required Boc-protected amino acids
-
Rink Amide MBHA resin
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Hydroxybenzotriazole (HOBt)
-
Piperidine solution (20% in DMF)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)
-
Diethyl ether
-
HPLC purification system
Procedure:
-
Resin Swelling: Swell the Rink Amide MBHA resin in DMF for 30 minutes.
-
Boc Deprotection: Remove the Boc protecting group from the resin by treating it with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling:
-
In a separate vessel, dissolve this compound (3 equivalents relative to resin substitution), HOBt (3 eq.), and DIC (3 eq.) in DMF.
-
Add the activated amino acid solution to the deprotected resin.
-
Allow the coupling reaction to proceed for 2 hours at room temperature.
-
Monitor the coupling efficiency using a Kaiser test.
-
-
Washing: Wash the resin with DMF and DCM to remove excess reagents.
-
Repeat Deprotection and Coupling: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
-
Final Deprotection: Perform a final Boc deprotection as in step 2.
-
Cleavage and Global Deprotection: Treat the resin with the TFA cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove all side-chain protecting groups.
-
Precipitation and Purification: Precipitate the peptide in cold diethyl ether. Centrifuge to pellet the peptide, wash with ether, and dry under vacuum. Purify the crude peptide using reverse-phase HPLC.
-
Characterization: Confirm the identity and purity of the peptide using mass spectrometry and analytical HPLC.
Protocol 2: Thioflavin T (ThT) Amyloid Aggregation Assay
This protocol describes a typical ThT assay to monitor the aggregation of a pCNF-containing peptide.
Materials:
-
Purified pCNF-containing peptide
-
Thioflavin T (ThT) stock solution (e.g., 1 mM in water)
-
Aggregation buffer (e.g., PBS, pH 7.4)
-
96-well black, clear-bottom microplate
-
Plate reader with fluorescence capabilities (Excitation: ~440 nm, Emission: ~485 nm)
Procedure:
-
Preparation of Peptide Solution: Dissolve the lyophilized pCNF-containing peptide in an appropriate solvent (e.g., hexafluoroisopropanol) to ensure it is monomeric, then remove the solvent by evaporation. Resuspend the peptide film in the aggregation buffer to the desired final concentration.
-
Assay Setup:
-
In each well of the microplate, add the peptide solution.
-
Add ThT from the stock solution to a final concentration of 10-20 µM.
-
Include control wells with buffer and ThT only (for background subtraction).
-
-
Incubation and Monitoring:
-
Seal the plate to prevent evaporation.
-
Incubate the plate in the plate reader at 37°C with intermittent shaking.
-
Measure the ThT fluorescence at regular intervals (e.g., every 15-30 minutes) for the duration of the experiment (typically 24-72 hours).
-
-
Data Analysis:
-
Subtract the background fluorescence from the sample fluorescence at each time point.
-
Plot the fluorescence intensity versus time to generate the aggregation curve.
-
The lag time can be determined from the intercept of the tangent of the exponential phase with the time axis.
-
Protocol 3: Intrinsic Fluorescence Aggregation Assay
This protocol utilizes the intrinsic fluorescence of the incorporated p-cyanophenylalanine to monitor aggregation.
Materials:
-
Purified pCNF-containing peptide
-
Aggregation buffer (e.g., PBS, pH 7.4)
-
Fluorometer or fluorescence plate reader (Excitation: ~280 nm, Emission: ~310 nm)
-
96-well black microplate
Procedure:
-
Preparation of Peptide Solution: Prepare the monomeric peptide solution in the aggregation buffer as described in Protocol 2.
-
Assay Setup: Add the peptide solution to the wells of the microplate.
-
Incubation and Monitoring:
-
Seal the plate and incubate at 37°C with intermittent shaking.
-
Measure the intrinsic fluorescence of p-cyanophenylalanine at regular time intervals.
-
-
Data Analysis: Plot the fluorescence intensity (or other parameters like emission maximum wavelength) versus time to monitor the aggregation process. Changes in the fluorescence signal will reflect the changing environment of the pCNF residue as the peptide aggregates.
Visualizations
Caption: Workflow for the use of this compound in amyloid studies.
Caption: Principle of pCNF as a fluorescent probe for amyloid aggregation.
References
- 1. Residue-Specific, Real-Time Characterization of Lag-Phase Species and Fibril Growth During Amyloid Formation: A Combined Fluorescence and IR Study of p-Cyanophenylalanine Analogs of Islet Amyloid Polypeptide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Modulation of p-Cyanophenylalanine Fluorescence by Amino Acid Side-chains and Rational Design of Fluorescence Probes of α-Helix Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Modulation of p-cyanophenylalanine fluorescence by amino acid side chains and rational design of fluorescence probes of alpha-helix formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The fluorescent amino acid p-cyanophenylalanine provides an intrinsic probe of amyloid formation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Analytical HPLC of Peptides Containing 4-Cyanophenylalanine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of unnatural amino acids, such as 4-cyanophenylalanine (pCN-Phe or Phe(4-CN)), into peptides is a powerful strategy for modulating their structure, function, and therapeutic potential. The unique nitrile group of 4-cyanophenylalanine can serve as a fluorescent or infrared probe, making it a valuable tool for studying peptide conformation, binding interactions, and dynamics.[1] Accurate and robust analytical methods are crucial for the characterization, purification, and quality control of these modified peptides.
Reversed-phase high-performance liquid chromatography (RP-HPLC) is the premier analytical technique for assessing the purity of synthetic peptides.[2][3] The separation is based on the differential partitioning of the peptide and its impurities between a non-polar stationary phase and a polar mobile phase.[3] The inclusion of 4-cyanophenylalanine, a hydrophobic amino acid, influences the peptide's retention behavior, necessitating tailored HPLC methods for optimal resolution and analysis.
These application notes provide a comprehensive overview and detailed protocols for the analytical RP-HPLC of peptides containing 4-cyanophenylalanine.
Chromatographic Behavior and Method Development Considerations
The retention of a peptide in RP-HPLC is primarily dictated by its overall hydrophobicity.[3] The 4-cyanophenylalanine residue contributes significantly to the peptide's hydrophobicity due to its aromatic ring and cyano group. This increased hydrophobicity will generally lead to longer retention times compared to a similar peptide containing a less hydrophobic amino acid like phenylalanine.
Key parameters to consider when developing an analytical HPLC method for these peptides include:
-
Stationary Phase: C18 columns are the most common choice for peptide analysis due to their high hydrophobicity and resolving power.[3][4] For very hydrophobic peptides, or to achieve different selectivity, C8, C4, or phenyl-based stationary phases can be effective alternatives.[5] Polymeric phases, such as polystyrene-divinylbenzene (PS-DVB), offer excellent stability across a wide pH range.[6]
-
Mobile Phase: The standard mobile phase consists of an aqueous component (Solvent A) and an organic modifier, typically acetonitrile (ACN) (Solvent B).[7]
-
Ion-Pairing Reagent: Trifluoroacetic acid (TFA) is widely used at a concentration of 0.1% in both mobile phases. It serves to acidify the mobile phase, protonating acidic residues and minimizing secondary ionic interactions with the stationary phase, which results in sharper peaks.[8] TFA also acts as an ion-pairing agent, enhancing the retention of basic peptides.[8] For applications requiring mass spectrometry (MS) detection, formic acid (FA) at 0.1% is preferred as it is less ion-suppressive than TFA.[6]
-
Gradient Elution: A linear gradient, where the concentration of the organic solvent (Solvent B) is gradually increased, is standard for peptide separations.[5] For peptides containing the hydrophobic 4-cyanophenylalanine, a shallower gradient may be necessary to achieve optimal resolution from closely related impurities.[3]
-
Detection: The peptide bond absorbs strongly at low UV wavelengths (214-220 nm), making this range suitable for general peptide detection.[4] The phenyl ring of 4-cyanophenylalanine also allows for detection at higher wavelengths, such as 280 nm. One study noted using an absorbance of 280 nm and a molar extinction coefficient of 850 M⁻¹ cm⁻¹ to determine the concentration of a 4-cyanophenylalanine-containing peptide.[1]
Experimental Protocols
The following protocols are representative examples for the analytical RP-HPLC of a synthetic peptide containing 4-cyanophenylalanine. Optimization will be required based on the specific peptide sequence and its impurities.
Protocol 1: Standard Analytical RP-HPLC with TFA
This protocol is suitable for routine purity analysis of a 4-cyanophenylalanine-containing peptide using UV detection.
Materials and Instrumentation:
-
HPLC system with binary gradient capability and a UV detector.
-
Reversed-phase C18 column (e.g., 4.6 mm ID x 150 mm length, 3.5 µm particle size, 300 Å pore size).
-
Acetonitrile (HPLC grade).
-
Ultrapure water.
-
Trifluoroacetic acid (TFA), HPLC grade.
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in ultrapure water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Filter and degas both mobile phases prior to use.
-
-
Sample Preparation:
-
Dissolve the lyophilized peptide in Mobile Phase A to a final concentration of approximately 0.5-1.0 mg/mL.
-
If solubility is an issue, a minimal amount of acetonitrile or DMSO can be used for initial dissolution, followed by dilution with Mobile Phase A.
-
Filter the sample through a 0.22 µm or 0.45 µm syringe filter before injection.
-
-
HPLC Analysis:
-
Column Equilibration: Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B for at least 10-15 column volumes.
-
Injection: Inject 5-20 µL of the prepared sample.
-
Chromatographic Conditions: A summary of typical conditions is provided in Table 1.
-
Data Analysis: Integrate the peaks in the chromatogram. Purity is typically expressed as the peak area of the main component relative to the total peak area.
-
Table 1: Representative HPLC Conditions for a 4-Cyanophenylalanine Peptide (TFA-based Method)
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 3.5 µm, 300 Å |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 - 40 °C |
| Detection Wavelength | 214 nm and/or 280 nm |
| Injection Volume | 10 µL |
| Gradient | 5% to 65% B over 30 minutes |
Protocol 2: Analytical RP-HPLC/UPLC with Formic Acid for MS-Compatibility
This protocol is designed for the analysis and characterization of 4-cyanophenylalanine-containing peptides when interfacing with a mass spectrometer.
Materials and Instrumentation:
-
UPLC/HPLC system coupled to a mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Reversed-phase C18 column suitable for UPLC/MS (e.g., 2.1 mm ID x 100 mm length, 1.8 µm particle size).
-
Acetonitrile (LC-MS grade).
-
Ultrapure water (LC-MS grade).
-
Formic acid (FA), LC-MS grade.
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in ultrapure water.
-
Mobile Phase B: 0.1% Formic Acid in acetonitrile.
-
Filter and degas both mobile phases.
-
-
Sample Preparation:
-
Prepare the sample as described in Protocol 1, using Mobile Phase A (with FA) as the diluent.
-
-
UPLC-MS Analysis:
-
Column Equilibration: Equilibrate the column under initial gradient conditions.
-
Injection: Inject 1-5 µL of the sample.
-
Chromatographic Conditions: See Table 2 for representative UPLC conditions.
-
MS Parameters: Optimize source parameters (e.g., capillary voltage, gas flow, temperature) for the specific peptide and instrument. Acquire data in both full scan mode to determine the parent mass and in MS/MS mode for sequence confirmation.
-
Table 2: Representative UPLC Conditions for a 4-Cyanophenylalanine Peptide (FA-based Method for MS)
| Parameter | Value |
| Column | C18, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | 0.1% FA in Water |
| Mobile Phase B | 0.1% FA in Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| UV Detection | 214 nm / 280 nm (if applicable) |
| Injection Volume | 2 µL |
| Gradient | 10% to 50% B over 15 minutes |
Data Presentation and Interpretation
Quantitative data from HPLC analysis should be summarized for clarity and comparison. Table 3 provides a template for presenting results from a hypothetical analysis of a crude synthetic peptide containing 4-cyanophenylalanine.
Table 3: Example Purity Analysis of Crude Peptide Ac-Lys-Ala-Phe(4-CN)-Gly-His-NH₂
| Peak Number | Retention Time (min) | Peak Area (%) | Identification (by MS) |
| 1 | 12.5 | 88.5 | Target Peptide |
| 2 | 11.8 | 4.2 | Deletion Sequence (Ac-Lys-Ala-Gly-His-NH₂) |
| 3 | 13.1 | 2.8 | Incomplete side-chain deprotection |
| 4 | Others | - | 4.5 |
| Total | 100.0 |
Visualizations
Experimental Workflow
The general workflow for the analysis of a synthetic peptide containing 4-cyanophenylalanine, from synthesis to characterization, is outlined below.
References
- 1. Sensing pH via p-Cyanophenylalanine Fluorescence: Application to Determine Peptide pKa and Membrane-Penetration Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lcms.cz [lcms.cz]
- 3. Principle of Peptide Purity Analysis Using HPLC | MtoZ Biolabs [mtoz-biolabs.com]
- 4. renyi.hu [renyi.hu]
- 5. HPLC Tech Tip: Approach to Peptide Analysis | Phenomenex [phenomenex.com]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Mass Spectrometry Analysis of Peptides with Boc-Phe(4-CN)-OH
For researchers, scientists, and drug development professionals, the incorporation of unnatural amino acids like Boc-Phe(4-CN)-OH into peptides is a key strategy for modulating their biological activity and therapeutic potential. The 4-cyanophenylalanine moiety can serve as a unique spectroscopic probe or enhance binding interactions. Accurate characterization of these modified peptides by mass spectrometry is crucial for confirming their identity, purity, and structure.
These application notes provide a comprehensive guide to the mass spectrometry analysis of peptides containing N-tert-butyloxycarbonyl-4-cyano-L-phenylalanine (this compound).
Introduction
This compound is a protected, non-canonical amino acid derivative used in solid-phase peptide synthesis (SPPS). The tert-butyloxycarbonyl (Boc) group provides protection for the N-terminus during peptide chain elongation and is typically removed in the final cleavage step. The 4-cyano group on the phenylalanine side chain offers a unique chemical handle and can be used for various applications, including as an infrared or fluorescent probe.
Mass spectrometry analysis of peptides containing this modification requires consideration of the lability of the Boc group and the specific fragmentation patterns induced by the cyanophenylalanine residue. Electrospray ionization (ESI) is a commonly used soft ionization technique suitable for peptide analysis.
Data Presentation: Expected Fragmentation
The primary fragmentation events in tandem mass spectrometry (MS/MS) of peptides containing this compound involve cleavage of the peptide backbone to produce b- and y-ions, as well as characteristic neutral losses from the Boc group.[1] Understanding these fragmentation patterns is essential for accurate sequence identification.
A key fragmentation pathway for Boc-protected amino acids is the neutral loss of the Boc group (100.05 Da) or isobutylene (56.06 Da).[2][3] The MS/MS spectrum is expected to show a prominent neutral loss of 100 Da from the precursor ion.[3] The remaining peptide backbone would then fragment into the characteristic b- and y-ions.[1]
Table 1: Summary of Expected Key Fragmentation Events for a Hypothetical Peptide Ac-Gly-Phe(4-CN)-Ala-NH₂ with a Retained Boc Group
| Precursor Ion (m/z) | Fragment Ion Type | Mass Loss (Da) | Description |
| [M+H]⁺ | Neutral Loss | 56.06 | Loss of isobutylene (C₄H₈) from the Boc group |
| [M+H]⁺ | Neutral Loss | 100.05 | Loss of the entire Boc group (C₅H₈O₂) |
| [M+H]⁺ | b-ions | Variable | N-terminal fragments resulting from peptide bond cleavage |
| [M+H]⁺ | y-ions | Variable | C-terminal fragments resulting from peptide bond cleavage |
Experimental Protocols
Peptide Synthesis and Sample Preparation
Peptides incorporating this compound are typically synthesized using standard solid-phase peptide synthesis (SPPS) protocols.[4] Following synthesis and cleavage from the resin, the crude peptide should be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
Protocol for Sample Preparation for Mass Spectrometry:
-
Stock Solution Preparation: Accurately weigh 1 mg of the lyophilized, purified peptide.[1] Dissolve the peptide in 1 mL of a 50:50 mixture of acetonitrile and deionized water to create a 1 mg/mL stock solution.[1] Vortex for 30 seconds to ensure complete dissolution.[1]
-
Working Solution Preparation: Dilute the stock solution with the 50:50 acetonitrile/water mixture to a final concentration of 1-10 µg/mL for direct infusion or LC-MS analysis.[1]
-
Solvent Considerations: For electrospray ionization, the sample should be dissolved in a solvent mixture that promotes ionization, typically a combination of water and an organic solvent like acetonitrile or methanol.[5] The addition of a small amount of an organic acid, such as 0.1% formic acid, is recommended to facilitate protonation and the generation of positive ions.[5] Avoid trifluoroacetic acid (TFA) if possible, as it can cause ion suppression.[5]
-
Purity: Ensure the sample is free from salts, detergents (like SDS or Triton X-100), and stabilizers (like glycerol or PEG), as these can interfere with ionization and suppress the peptide signal.[5]
Mass Spectrometry Analysis
Instrumentation:
-
A high-resolution mass spectrometer, such as a quadrupole time-of-flight (Q-TOF) or an Orbitrap instrument, is recommended for accurate mass measurements.[1]
Ionization:
-
Electrospray ionization (ESI) in positive ion mode is the preferred method for peptide analysis.[1]
-
To minimize in-source fragmentation of the labile Boc group, it is advisable to use "soft" ionization conditions.[1] This can be achieved by optimizing parameters such as capillary voltage and source temperature.[1]
MS and MS/MS Analysis Protocol:
-
MS Scan (Full Scan): Acquire a full MS scan to determine the mass-to-charge ratio (m/z) of the intact peptide. The observed m/z should correspond to the calculated mass of the protonated peptide ([M+H]⁺).
-
Tandem MS (MS/MS): Select the precursor ion corresponding to the peptide of interest for fragmentation.
-
Fragmentation Method: Collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD) are common methods for peptide fragmentation.[1]
-
Data Analysis: Analyze the resulting MS/MS spectrum to identify the characteristic b- and y-ion series to confirm the peptide sequence.[1] Pay close attention to the neutral loss of 100.05 Da, which is a strong indicator of the presence of the Boc group.[3]
Visualizations
References
Troubleshooting & Optimization
Overcoming steric hindrance with Boc-Phe(4-CN)-OH coupling
Technical Support Center: Boc-Phe(4-CN)-OH Coupling
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions for overcoming challenges associated with the peptide coupling of the sterically hindered amino acid, this compound.
Frequently Asked Questions (FAQs)
Q1: Why is this compound considered a "difficult" or sterically hindered amino acid to couple?
This compound presents a significant challenge in peptide synthesis due to a combination of factors:
-
Steric Hindrance: The bulky tert-butyloxycarbonyl (Boc) protecting group, combined with the phenyl ring, physically obstructs the carboxylic acid group. This makes it difficult for the incoming N-terminal amine of the peptide chain to approach and form a peptide bond, slowing down the reaction.[1][2]
-
Reduced Nucleophilicity: If the N-terminal amine to which you are coupling is also sterically hindered (e.g., a secondary amine like proline or an adjacent bulky residue), its nucleophilicity can be diminished, further complicating the reaction.[1][2]
-
Peptide Aggregation: Sequences containing multiple hydrophobic and bulky residues like phenylalanine derivatives can aggregate on the solid support. This clumping can block reactive sites and prevent efficient diffusion of reagents, leading to incomplete reactions.[1]
Q2: What are the common signs of a failed or incomplete coupling reaction with this compound?
Indicators of a difficult coupling reaction include:
-
Positive Colorimetric Test: A positive Kaiser test (resulting in blue beads) or a positive bromophenol blue test after the coupling step is a direct indication of unreacted primary amines on the resin.[3][4]
-
Low Yield: The final yield of the desired peptide after cleavage and purification is significantly lower than expected.
-
Deletion Sequences: Mass spectrometry analysis of the crude peptide product shows a significant peak corresponding to the peptide sequence missing the this compound residue.[2]
Q3: Which coupling reagents are most effective for this compound?
Standard carbodiimide reagents such as DCC (dicyclohexylcarbodiimide) and DIC (diisopropylcarbodiimide) are often inefficient for coupling sterically hindered amino acids and can lead to low yields.[1][2] For challenging couplings, more potent onium salt-based reagents are strongly recommended.[2]
-
Uronium/Aminium Salts: Reagents like HATU , HCTU , and COMU are highly effective because they form very reactive OAt or Oxyma active esters.[1][5] HATU is often considered one of the most powerful reagents for overcoming severe steric hindrance.[1][6]
-
Phosphonium Salts: Reagents like PyAOP and PyBOP are also excellent choices for difficult couplings and are known to help suppress racemization.[1]
-
Newer Generation Reagents: COMU offers efficiency comparable to HATU but is based on the non-explosive OxymaPure, making it a safer alternative with reduced allergenic potential.[5][6]
Q4: What is epimerization, and is it a risk when coupling this compound?
Epimerization is the unwanted conversion of the L-amino acid into its D-isomer at the α-carbon during the activation and coupling steps.[7] This is a critical side reaction as it results in a diastereomeric impurity that is often difficult to separate from the final product. Sterically hindered residues like this compound are more prone to epimerization, especially under harsh conditions (e.g., elevated temperatures, prolonged reaction times, or with strong bases).[7][8]
Troubleshooting Guide
This section provides systematic solutions to common problems encountered during the coupling of this compound.
Problem: Positive Kaiser test after coupling, indicating low efficiency.
Caption: Troubleshooting workflow for a failed coupling reaction.
Problem: High levels of epimerization detected in the final product.
-
Potential Cause 1: Strong Base. The base used, typically DIPEA, can promote the formation of the oxazolone intermediate that leads to epimerization.
-
Solution: Switch to a weaker, more sterically hindered base like 2,4,6-collidine or N-methylmorpholine (NMM).[1]
-
-
Potential Cause 2: Prolonged Activation/Reaction Time. Leaving the amino acid to activate for too long before adding it to the resin, or excessively long coupling times at high temperatures, can increase the risk.
-
Potential Cause 3: Inappropriate Reagent/Additive. The choice of coupling reagent and additive significantly impacts epimerization.
Data Presentation
While specific coupling data for this compound is not widely published, the following table summarizes the expected performance of common coupling reagents based on their effectiveness with other highly hindered amino acids.
| Coupling Reagent | Class | Relative Efficiency | Epimerization Risk | Key Considerations |
| DIC / HOBt | Carbodiimide | Low | Moderate | Generally insufficient for this level of steric hindrance.[1][2] |
| HBTU | Uronium Salt | Moderate-High | Moderate | A good starting point, but may require extended time or double coupling.[3] |
| HATU | Uronium Salt | Very High | Low-Moderate | Often the reagent of choice for difficult couplings due to the highly reactive OAt ester formed.[2][6] |
| COMU | Uronium Salt | Very High | Low | Safer, non-explosive alternative to HATU with comparable efficiency.[5][6] |
| PyAOP | Phosphonium Salt | Very High | Very Low | Excellent for minimizing epimerization, especially with sensitive residues.[2] |
Experimental Protocols
Protocol: High-Efficiency Coupling using HATU
This protocol provides a robust method for coupling this compound to a deprotected N-terminal amine on a solid support resin.
Caption: Standard workflow for coupling this compound using HATU.
Methodology Details:
-
Resin Preparation: Swell the peptide-resin (bearing the free N-terminal amine) in an adequate volume of N,N-Dimethylformamide (DMF) for at least 30 minutes in a reaction vessel.
-
Activation Mixture Preparation: In a separate vial, dissolve this compound (3 to 4 equivalents relative to resin loading) and HATU (2.9 to 3.9 equivalents) in DMF. Add N,N-Diisopropylethylamine (DIPEA) (6 to 8 equivalents).[1]
-
Pre-activation: Allow the activation mixture to stand for 1-5 minutes at room temperature. A color change may be observed.
-
Coupling Reaction: Add the pre-activated mixture to the swollen resin. Agitate the vessel at room temperature. For a difficult coupling like this, an initial reaction time of 2 hours is recommended.[1]
-
Washing: After the coupling time, drain the reaction vessel and wash the resin thoroughly with DMF (3-5 times) to remove any unreacted reagents and byproducts.
-
Monitoring: Take a small sample of beads and perform a qualitative test (e.g., Kaiser test) to check for the presence of free primary amines.[1]
-
Negative Test (Yellow beads): The coupling is complete. Proceed with the synthesis.
-
Positive Test (Blue beads): The coupling is incomplete. A "double coupling" is required. Repeat steps 2-6 with a fresh batch of reagents. If the test remains positive, consider capping the unreacted amines with acetic anhydride to prevent the formation of deletion sequences.[4]
-
References
Technical Support Center: Boc-Phe(4-CN)-OH in Solid-Phase Peptide Synthesis
Welcome to the technical support center for the use of Boc-Phe(4-CN)-OH in Solid-Phase Peptide Synthesis (SPPS). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing and addressing potential side reactions during their experiments.
Frequently Asked Questions (FAQs)
Q1: How stable is the 4-cyano group on the phenylalanine side chain during standard Boc-SPPS conditions?
A1: The 4-cyano group of this compound is generally stable under the standard conditions of Boc-SPPS. This includes the repetitive TFA deprotection steps and the final cleavage from the resin. The nitrile functionality is not susceptible to cleavage by the moderate acidic conditions used for Boc group removal.
Q2: Can the 4-cyano group undergo hydrolysis to a carboxylic acid or reduction to an amine during SPPS?
A2: While hydrolysis of a nitrile to a carboxylic acid can occur under harsh acidic conditions, it is not a commonly observed side reaction during standard Boc-SPPS cleavage with TFA or even strong acids like HF, provided that the cleavage time is not excessively prolonged. Reduction of the nitrile to an amine typically requires strong reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation, which are not conditions used in standard Boc-SPPS protocols. Therefore, reduction of the 4-cyano group is not a concern.
Q3: What are the primary side reactions to be aware of when using this compound?
A3: The most common side reactions are not specific to the 4-cyano group but are general to Boc-SPPS. These include:
-
Alkylation: During Boc deprotection and final cleavage, carbocations (e.g., tert-butyl cations) are generated. These can alkylate nucleophilic residues like Tryptophan (Trp), Methionine (Met), and Cysteine (Cys).
-
Diketopiperazine Formation: This can occur at the dipeptide stage, particularly if Proline or Glycine are the first two amino acids, leading to cleavage of the dipeptide from the resin.
-
Aspartimide Formation: Peptides containing Asp-Gly or Asp-Ser sequences are prone to the formation of a cyclic aspartimide intermediate, which can lead to byproducts.
Q4: What is the recommended cleavage cocktail for peptides containing Phe(4-CN)?
A4: A standard and effective cleavage cocktail for peptides containing Phe(4-CN) and other sensitive residues is a mixture of Trifluoroacetic Acid (TFA) with scavengers. A commonly used "Reagent K" or similar mixtures are recommended. The scavengers are crucial for quenching the reactive carbocations generated during cleavage.
Troubleshooting Guides
Problem 1: Unexpected mass addition of +57 Da or +114 Da in the final peptide.
-
Symptom: Mass spectrometry analysis of the crude peptide shows a peak corresponding to the desired mass plus 57 Da or 114 Da.
-
Likely Cause: Alkylation of sensitive amino acid residues (e.g., Trp, Met, Cys) by tert-butyl cations generated during Boc deprotection or final cleavage. The +57 Da corresponds to a single tert-butylation, while +114 Da indicates double alkylation.
-
Preventative Measures & Solutions:
-
Use of Scavengers: Always include scavengers in your cleavage cocktail to trap carbocations. Triisopropylsilane (TIS) and water are essential. For peptides containing Trp, Met, or Cys, the addition of thioanisole and 1,2-ethanedithiol (EDT) is highly recommended.
-
Optimized Cleavage Time: Do not extend the cleavage time unnecessarily. For most peptides, 1-2 hours at room temperature is sufficient.
-
Problem 2: Low yield of the final peptide.
-
Symptom: After cleavage and purification, the overall yield of the desired peptide is significantly lower than expected.
-
Likely Cause:
-
Incomplete Coupling: Steric hindrance or aggregation can lead to incomplete coupling of amino acids.
-
Diketopiperazine Formation: Premature cleavage of the dipeptide from the resin.
-
Incomplete Deprotection: Inefficient removal of the Boc group can lead to truncated sequences.
-
-
Preventative Measures & Solutions:
-
Coupling: Use appropriate coupling reagents (e.g., HBTU, HATU) and monitor the completion of the coupling reaction using a ninhydrin test. Double coupling may be necessary for difficult sequences.
-
Diketopiperazine Formation: If the N-terminal dipeptide is prone to cyclization, consider using 2-chlorotrityl chloride resin, which is more sterically hindered.
-
Deprotection: Ensure complete Boc deprotection by using a sufficient concentration of TFA in DCM (typically 50%) and adequate reaction time (15-30 minutes).
-
Data Presentation
Table 1: Recommended Cleavage Cocktails for Peptides Containing this compound
| Reagent Cocktail | Composition (v/v) | Target Residues & Comments |
| Reagent K | TFA / Water / Phenol / Thioanisole / EDT (82.5:5:5:5:2.5) | Recommended for peptides containing multiple sensitive residues like Trp, Met, and Cys. |
| TFA/TIS/Water | TFA / Triisopropylsilane / Water (95:2.5:2.5) | A good general-purpose cleavage cocktail for peptides without highly sensitive residues. TIS is an excellent carbocation scavenger. |
| TFA/Thioanisole/EDT | TFA / Thioanisole / 1,2-Ethanedithiol (95:2.5:2.5) | Specifically useful for protecting Trp and Met residues from oxidation and alkylation. |
Experimental Protocols
Protocol 1: Standard Boc-SPPS Cycle
-
Resin Swelling: Swell the resin (e.g., Merrifield or MBHA) in Dichloromethane (DCM) for 30-60 minutes.
-
Boc Deprotection:
-
Treat the resin with 50% TFA in DCM for 5 minutes (pre-wash).
-
Treat again with 50% TFA in DCM for 20-30 minutes.
-
Wash the resin with DCM (3x), Isopropanol (IPA) (1x), and DCM (3x).
-
-
Neutralization:
-
Treat the resin with 10% Diisopropylethylamine (DIEA) in DCM for 2 minutes (2x).
-
Wash the resin with DCM (3x).
-
-
Coupling:
-
Dissolve the Boc-amino acid (3 eq) and a coupling agent like HBTU (3 eq) in N,N-Dimethylformamide (DMF).
-
Add DIEA (6 eq) to the amino acid solution.
-
Add the activated amino acid solution to the resin and shake for 1-2 hours.
-
Monitor the reaction with a ninhydrin test.
-
Wash the resin with DMF (3x) and DCM (3x).
-
-
Repeat steps 2-4 for each amino acid in the sequence.
Protocol 2: Final Cleavage and Deprotection
-
Resin Preparation: Wash the final peptide-resin with DCM and dry it under vacuum.
-
Cleavage Cocktail Preparation: Prepare the desired cleavage cocktail (e.g., Reagent K) and cool it to 0°C.
-
Cleavage Reaction:
-
Add the cold cleavage cocktail to the resin in a specialized cleavage vessel.
-
Stir the mixture at 0°C for 15 minutes and then at room temperature for 1.5-2 hours.
-
-
Peptide Precipitation:
-
Filter the resin and collect the TFA solution.
-
Concentrate the TFA solution under a stream of nitrogen.
-
Precipitate the peptide by adding the concentrated solution to cold diethyl ether.
-
-
Peptide Isolation:
-
Centrifuge the suspension to pellet the peptide.
-
Wash the peptide pellet with cold diethyl ether (3x).
-
Dry the peptide pellet under vacuum.
-
Mandatory Visualization
Caption: Troubleshooting workflow for SPPS of peptides containing this compound.
Technical Support Center: Optimizing Coupling of Boc-Phe(4-CN)-OH
Welcome to the technical support center for the optimization of coupling reactions involving Boc-Phe(4-CN)-OH. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for incorporating this unique amino acid into peptide sequences. Here you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and comparative data to help you overcome common challenges and achieve optimal results in your solid-phase peptide synthesis (SPPS) experiments.
Troubleshooting Guide & FAQs
This guide addresses specific issues that may be encountered during the coupling of this compound.
Q1: My coupling reaction with this compound is incomplete, as indicated by a positive Kaiser test. What are the possible causes and solutions?
A positive Kaiser test (indicated by dark blue or purple beads) after the coupling step signifies the presence of unreacted primary amines on the resin, meaning the coupling was inefficient.[1]
Possible Causes:
-
Steric Hindrance: The bulky Boc protecting group, combined with the planar phenyl ring of Phe(4-CN)-OH, can sterically hinder the approach of the activated amino acid to the N-terminus of the growing peptide chain.[1]
-
Suboptimal Activation: The activation of the carboxylic acid of this compound may be insufficient with standard coupling reagents.[1]
-
Poor Resin Swelling: Inadequate swelling of the solid support can limit the accessibility of the free amines for coupling.[1]
-
Peptide Aggregation: The growing peptide chain may aggregate on the resin, preventing efficient coupling.
-
Reagent Quality: Low-purity this compound, coupling reagents, or solvents can interfere with the reaction.
Recommended Solutions:
-
Double Couple: Repeat the coupling step with fresh reagents to drive the reaction to completion.[1]
-
Increase Coupling Time: Extend the reaction time to 2-4 hours, or even overnight for particularly difficult couplings.[1][2]
-
Elevate Temperature: Perform the coupling at a moderately elevated temperature (e.g., 40-50°C) to overcome the activation energy barrier. Use this with caution as it may increase the risk of racemization.[1]
-
Use a More Potent Coupling Reagent: Switch to a more reactive coupling reagent such as HATU, HCTU, or PyAOP, which are known to be effective for sterically hindered amino acids.[1][3][4][5]
-
Pre-activation: Pre-activate the this compound with the coupling reagent and a base like N,N-Diisopropylethylamine (DIPEA) for 1-5 minutes before adding it to the resin.[1]
-
Optimize Solvent: Ensure adequate resin swelling by pre-swelling the resin in the synthesis solvent (e.g., DMF or NMP) for at least 30 minutes.[1] Consider switching from DMF to NMP, as NMP can be a better solvent for some sequences and may improve resin swelling.[1]
-
Check Reagent Purity: Ensure all reagents and solvents are of high purity and anhydrous.
Q2: I am observing unexpected side products in my final peptide containing Phe(4-CN). What could be the cause?
The cyano group on the phenylalanine side chain is generally stable under standard SPPS conditions. However, side reactions can still occur.
Possible Causes & Solutions:
-
Nitrile Hydrolysis: Under strongly acidic or basic conditions, the cyano group could potentially be hydrolyzed to a carboxamide or carboxylic acid. This is less likely under standard Boc-SPPS cleavage conditions (e.g., HF or TFMSA) if performed correctly.
-
Solution: Ensure cleavage conditions are not excessively harsh and that cleavage times are optimized.
-
-
Guanidinylation: If using uronium/aminium-based coupling reagents (like HBTU, HATU) in excess, they can react with the N-terminal amine to form a guanidinium group, capping the peptide chain.[4][6]
-
Solution: Use a slight excess of the amino acid relative to the coupling reagent and employ a pre-activation step.[5]
-
-
Racemization: As with many amino acids, there is a risk of racemization during activation, especially with prolonged activation times, high temperatures, or the use of certain bases.[5][7][8]
-
Solution: Keep activation times short. For carbodiimide-mediated couplings, the addition of an additive like 1-hydroxybenzotriazole (HOBt) or OxymaPure is recommended to suppress racemization.[3][5][9] Performing the coupling at a lower temperature (e.g., 0°C to room temperature) can also minimize this side reaction.[2]
-
Q3: What are the recommended starting conditions for coupling time and temperature for this compound?
A good starting point is to couple for 2 hours at room temperature.[2] However, due to the potential for steric hindrance, be prepared to optimize.
Data Presentation: Recommended Coupling Conditions
The following table summarizes recommended starting conditions for coupling this compound using various common coupling reagents. These are general guidelines and may require optimization for specific peptide sequences.
| Coupling Reagent | This compound (eq.) | Reagent (eq.) | Additive (eq.) | Base (eq.) | Temperature (°C) | Time (h) | Notes |
| DIC/HOBt | 3.0 | DIC: 3.0 | HOBt: 3.0 | DIPEA: 6.0 | 25 | 2-4 | A classic, cost-effective method. Monitor for completeness.[3][9] |
| HBTU | 3.0 | HBTU: 2.9 | HOBt: 3.0 | DIPEA: 6.0 | 25 | 1-2 | A robust and widely used method for hindered amino acids.[2] |
| HATU | 3.0 | HATU: 2.9 | - | DIPEA: 6.0 | 25 | 1-2 | Generally more reactive than HBTU and highly effective for difficult couplings.[1][4] |
| PyAOP | 3.0 | PyAOP: 3.0 | - | DIPEA: 6.0 | 25 | 1-2 | Effective for coupling N-protected N-methyl amino acids and other sterically hindered residues.[3] |
DIC = Diisopropylcarbodiimide, HOBt = 1-Hydroxybenzotriazole, HBTU = O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate, HATU = 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate, PyAOP = (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate, DIPEA = N,N-Diisopropylethylamine.
Experimental Protocols
This section provides a detailed methodology for a standard coupling reaction of this compound during solid-phase peptide synthesis.
Protocol: Coupling of this compound using HBTU
This protocol is a general guideline and should be adapted based on the specific peptide sequence, resin, and synthesizer.
-
Resin Preparation:
-
Swell the peptide-resin (pre-loaded with the N-terminally deprotected peptide chain) in DMF for 30 minutes in the reaction vessel.
-
Drain the DMF.
-
-
Boc Deprotection:
-
Treat the resin with 50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) for 2 minutes and drain.
-
Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes.[2]
-
Drain the deprotection solution and wash the resin thoroughly with DCM (3x), followed by DMF (3x).
-
-
Neutralization:
-
Treat the resin with 10% DIPEA in DMF for 2 minutes and drain. Repeat this step once.
-
Wash the resin with DMF (3x).
-
-
Amino Acid Activation and Coupling:
-
In a separate vessel, dissolve this compound (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in a minimal amount of DMF.
-
Add DIPEA (6 eq.) to this mixture and allow it to pre-activate for 1-2 minutes. The solution may change color.[2]
-
Add the activated amino acid solution to the reaction vessel containing the neutralized peptide-resin.
-
-
Reaction:
-
Agitate the reaction mixture at room temperature for 2-4 hours.[2]
-
-
Monitoring:
-
After the coupling time, take a small sample of resin beads, wash them thoroughly with DMF and then ethanol, and perform a Kaiser test to check for the presence of free primary amines.[10]
-
-
Follow-up:
-
Negative Kaiser Test (yellow/colorless beads): The coupling is complete. Wash the resin with DMF (3x) and DCM (3x) and proceed to the deprotection of the Boc group for the next coupling cycle.
-
Positive Kaiser Test (blue/purple beads): The coupling is incomplete. Drain the reaction vessel, wash the resin with DMF (3x), and perform a second coupling (double couple) with a freshly prepared solution of activated this compound for another 1-2 hours.[10] If the test remains positive, consider capping the unreacted amines with acetic anhydride to prevent the formation of deletion sequences.[10]
-
Mandatory Visualization
The following diagrams illustrate key workflows and concepts for optimizing the coupling of this compound.
Caption: Troubleshooting workflow for incomplete coupling of this compound.
Caption: Key steps and potential side reactions in the coupling of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. peptide.com [peptide.com]
- 4. researchgate.net [researchgate.net]
- 5. bachem.com [bachem.com]
- 6. peptide.com [peptide.com]
- 7. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 8. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 9. merckmillipore.com [merckmillipore.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Boc-Phe(4-CN)-OH Deprotection
Welcome to the technical support center for the deprotection of Boc-Phe(4-CN)-OH (N-tert-butyloxycarbonyl-4-cyano-L-phenylalanine). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions regarding the removal of the Boc protecting group from this specific amino acid derivative.
Frequently Asked Questions (FAQs)
Q1: What are the standard methods for deprotecting this compound?
A1: The most common and standard method for deprotecting Boc-protected amino acids, including this compound, is treatment with strong acids.[1][2][] The tert-butyloxycarbonyl (Boc) group is highly sensitive to acid and is readily cleaved under these conditions.[] Commonly used acidic reagents include trifluoroacetic acid (TFA), often in a solution with dichloromethane (DCM), or hydrogen chloride (HCl) in an organic solvent like dioxane.[2][][4]
Q2: What are the primary challenges when deprotecting this compound?
A2: The main challenge specific to this compound deprotection is the potential for unwanted side reactions involving the 4-cyano group, particularly if considering methods other than acidolysis. For instance, during catalytic hydrogenation, a method sometimes used for deprotection of other protecting groups, the nitrile group is susceptible to reduction to an amine.[5][6] Additionally, general challenges of Boc deprotection apply, such as incomplete removal of the Boc group and potential side reactions caused by the reactive tert-butyl cation generated during cleavage.[4][7]
Q3: Is the 4-cyano group stable under standard acidic deprotection conditions?
A3: The 4-cyano group is generally stable under the standard acidic conditions used for Boc deprotection, such as treatment with TFA or HCl in an organic solvent at room temperature. These conditions are primarily aimed at cleaving the acid-labile Boc group, and the cyano group is typically not affected.
Q4: Can I use catalytic hydrogenation to deprotect this compound?
A4: While catalytic hydrogenation is a common method for removing certain protecting groups like the benzyloxycarbonyl (Cbz) group, it is generally not recommended for the deprotection of this compound.[1] The Boc group is stable to catalytic hydrogenation.[][8] More importantly, the conditions used for catalytic hydrogenation (e.g., using catalysts like Palladium on carbon) can lead to the reduction of the nitrile (cyano) group to a primary amine.[5][6][9]
Q5: Are there any milder, non-acidic methods to deprotect this compound?
A5: Yes, several milder or alternative methods for Boc deprotection exist, although their compatibility with the 4-cyano group should be carefully considered. These include:
-
Thermal Deprotection: Heating the Boc-protected compound can lead to the removal of the Boc group.[1][10] This method avoids the use of strong acids but may require high temperatures, which could potentially affect other parts of the molecule.[10]
-
Lewis Acid-Mediated Deprotection: Lewis acids such as zinc bromide (ZnBr₂) or trimethylsilyl iodide (TMSI) can be used to cleave the Boc group under non-protic conditions.[7]
-
Other Novel Methods: Reports have described methods like using oxalyl chloride in methanol or even hot water for Boc deprotection under neutral conditions.[8][11]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solutions |
| Incomplete or Slow Deprotection | - Insufficient acid strength or concentration.- Low reaction temperature.- Steric hindrance around the protected amine. | - Increase the concentration of TFA (e.g., from 50% to 95% in DCM).- Allow the reaction to proceed at room temperature instead of 0°C.[7]- For stubborn cases, consider using neat TFA for a short period, if the rest of the molecule is stable.[7]- Extend the reaction time and monitor by TLC or LC-MS.[4] |
| Side Product Formation (Unidentified peaks in LC-MS) | - The tert-butyl cation generated during deprotection can alkylate nucleophilic residues.- The nitrile group may have undergone an undesired reaction. | - Add a scavenger, such as triisopropylsilane (TIS) or water, to the deprotection cocktail to trap the tert-butyl cations.[4]- Carefully analyze the mass of the side product to determine if it corresponds to nitrile reduction or other modifications. Stick to acidic deprotection methods to minimize the risk of nitrile reduction. |
| Low Yield of the Deprotected Amino Acid | - Incomplete deprotection.- Loss of product during work-up and purification. | - Ensure complete deprotection by monitoring the reaction.- Optimize the work-up procedure. For example, after evaporation of the solvent and acid, trituration with cold diethyl ether can help precipitate the hydrochloride or trifluoroacetate salt of the deprotected amino acid.[4] |
Quantitative Data Summary
The following table summarizes typical reaction conditions for common Boc deprotection methods. Note that optimal conditions may vary depending on the specific substrate and scale of the reaction.
| Deprotection Method | Reagents and Solvents | Temperature | Typical Reaction Time | Reference |
| Acidic (Standard) | 50% TFA in DCM | Room Temperature | 20-30 minutes | [12] |
| Acidic (Alternative) | 4M HCl in Dioxane | Room Temperature | 30 minutes - 4 hours | [4][13] |
| Lewis Acid | Zinc Bromide (ZnBr₂) in DCM | Room Temperature | Overnight | [2][7] |
| Thermal | Water (as solvent) | 100 - 150 °C | 12 minutes - several hours | [8][10] |
Experimental Protocols
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
-
Dissolution: Dissolve the this compound in dichloromethane (DCM).
-
Deprotection: Add an equal volume of trifluoroacetic acid (TFA) to the solution (to make a 50% TFA/DCM mixture).
-
Reaction: Stir the mixture at room temperature for 20-30 minutes. Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, remove the solvent and excess TFA under reduced pressure.
-
Precipitation: Triturate the resulting residue with cold diethyl ether to precipitate the deprotected amino acid as its trifluoroacetate salt.
-
Isolation: Collect the solid product by filtration and wash with cold diethyl ether. Dry the product under vacuum.
Protocol 2: Deprotection using HCl in Dioxane
-
Dissolution: Dissolve the this compound in a minimal amount of 1,4-dioxane.
-
Deprotection: Add a 4M solution of HCl in 1,4-dioxane (typically 5-10 equivalents of HCl per equivalent of the Boc-protected amino acid).
-
Reaction: Stir the reaction mixture at room temperature for 30 minutes to 4 hours.[4] Monitor the reaction by TLC or LC-MS.
-
Work-up: Once the reaction is complete, the product often precipitates as the hydrochloride salt.
-
Isolation: The solvent can be removed in vacuo, and the residue can be triturated with cold diethyl ether to facilitate precipitation.[4] The solid product is then collected by filtration, washed with cold diethyl ether, and dried.
Visualizations
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Amine Protection / Deprotection [fishersci.co.uk]
- 4. benchchem.com [benchchem.com]
- 5. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 6. Nitrile reduction in the presence of Boc-protected amino groups by catalytic hydrogenation over palladium-activated Raney-nickel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. Thermal Methods - Wordpress [reagents.acsgcipr.org]
- 11. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
Troubleshooting aggregation in peptides with Boc-Phe(4-CN)-OH
Welcome to the technical support center for solid-phase peptide synthesis (SPPS) involving Boc-L-4-cyanophenylalanine (Boc-Phe(4-CN)-OH). This resource is tailored for researchers, scientists, and drug development professionals to provide targeted troubleshooting for peptide aggregation and to answer frequently asked questions, ensuring higher peptide yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why might it cause aggregation?
A1: this compound is a derivative of the unnatural amino acid 4-cyano-L-phenylalanine, protected at its N-terminus with a tert-butyloxycarbonyl (Boc) group. It is utilized to introduce a 4-cyanophenylalanine residue into a peptide sequence, which can serve as an infrared (IR) probe or a fluorescent donor.[1][2][3]
Aggregation is a common challenge with this residue due to two main factors:
-
Hydrophobicity : Like phenylalanine, the cyanophenylalanine side chain is hydrophobic, which promotes strong intermolecular interactions and can lead to poor solvation of the growing peptide chain.[4] Peptides with stretches of hydrophobic amino acids are frequently difficult to synthesize.[5]
-
Dipole-Dipole Interactions : The nitrile (-CN) group possesses a strong dipole moment. This can lead to dipole-dipole interactions between peptide chains, further promoting self-association and aggregation beyond simple hydrophobic effects.
Q2: My synthesis is showing signs of aggregation (resin clumping, poor swelling, failed couplings) after adding this compound. What are the initial diagnostic steps?
A2: If you observe signs of aggregation, such as shrinking of the resin matrix, it's crucial to confirm the issue.[5] The primary diagnostic tool during synthesis is the ninhydrin (Kaiser) test to check for free primary amines. A positive (blue) result after a coupling step indicates that the reaction is incomplete, which is often a direct consequence of aggregation making the N-terminus inaccessible.[6]
Q3: What are the most effective strategies to prevent or disrupt aggregation caused by this compound?
A3: Several strategies can be employed to disrupt the intermolecular hydrogen bonding and hydrophobic interactions that cause aggregation.[7] These include:
-
Solvent Choice : Switching from standard solvents like DMF to more effective solvating agents like N-methylpyrrolidone (NMP) can be beneficial.[4][7] Using a "magic mixture" of DCM/DMF/NMP (1:1:1) is also a known strategy.[5]
-
Chaotropic Agents : Adding chaotropic salts like LiCl or NaClO₄ to the coupling mixture or using them in a pre-wash step can effectively disrupt secondary structures.[4][5][7]
-
Elevated Temperatures : Performing coupling and deprotection steps at higher temperatures (e.g., 50-75°C) can disrupt aggregation. This is often done using a microwave peptide synthesizer.[4][7]
-
Backbone Protection : Incorporating backbone-protecting groups like 2,4-dimethoxybenzyl (Dmb) or 2-hydroxy-4-methoxybenzyl (Hmb) on the nitrogen of an amino acid near the aggregating sequence can prevent hydrogen bonding.[4][5]
-
Pseudoproline Dipeptides : Inserting a pseudoproline dipeptide before the difficult sequence can introduce a "kink" in the peptide backbone, disrupting the formation of β-sheets.[4][5]
Q4: Can I use standard coupling reagents with this compound?
A4: Yes, standard coupling reagents are generally effective. However, for difficult couplings resulting from aggregation, more potent activating agents are recommended. Using reagents like HBTU, HATU, or PyBOP with an extended reaction time can improve coupling efficiency.[5] Pre-activation of the amino acid before adding it to the resin is also a recommended practice to avoid side reactions like guanidinylation.[7]
Troubleshooting Guide
This guide provides a systematic approach to resolving aggregation issues encountered when using this compound.
Problem: Incomplete Coupling (Positive Ninhydrin Test)
-
Immediate Action : Perform a second coupling (recoupling) with a fresh solution of activated this compound.[8]
-
If Recoupling Fails : This strongly suggests aggregation is preventing reagent access.
-
Solvent Exchange : Wash the resin with NMP or a 25% DMSO in DMF mixture to improve solvation.[5]
-
Chaotropic Salt Wash : Before the next coupling, wash the resin with a solution of 0.8 M LiCl in DMF to disrupt secondary structures. (See Protocol 1).
-
Elevated Temperature : If available, perform the coupling at an elevated temperature (e.g., 60°C).
-
-
Final Step : If coupling remains incomplete, cap the unreacted amines with acetic anhydride to prevent the formation of deletion sequences.[6]
Problem: Poor Resin Swelling and Slow Solvent Drainage
-
Cause : This is a physical symptom of severe on-resin aggregation. The peptide chains are collapsing, preventing the resin beads from swelling properly.[7]
-
Solution :
-
Sonication : Gently sonicate the reaction vessel for short periods during washes and reactions to help break up clumped resin.[7]
-
Resin Choice : For future syntheses of the same or similar sequences, consider using a low-substitution resin or a resin with better swelling properties, such as a PEG-based resin (e.g., NovaSyn® TG).[5]
-
Data Summary Tables
Table 1: Recommended Solvents and Additives to Mitigate Aggregation
| Solvent/Additive | Concentration/Mixture | Application Notes | Reference |
| N-Methylpyrrolidone (NMP) | Used as primary solvent | Superior solvating properties compared to DMF for aggregated peptides. | [4][7] |
| Dimethyl Sulfoxide (DMSO) | 25% in DMF | Added to primary solvent to disrupt secondary structures. | [5] |
| "Magic Mixture" | DCM/DMF/NMP (1:1:1) | Can be effective for particularly difficult sequences. | [5] |
| Lithium Chloride (LiCl) | 0.8 M in DMF | Used as a wash or added directly to the coupling reaction. | [5][7] |
| Sodium Perchlorate (NaClO₄) | 0.8 M in DMF | Alternative chaotropic salt for disrupting hydrogen bonds. | [5][7] |
Table 2: Coupling Reagent Strategies for Difficult Sequences
| Reagent | Equivalents (to resin) | Notes | Reference |
| HATU / DIPEA | 2.9 / 6.0 | Highly effective for hindered couplings. Pre-activate for 1-2 mins. | [9] |
| HBTU / HOBt / DIPEA | 3.0 / 3.0 / 6.0 | Standard potent coupling cocktail. | [8] |
| PyBOP / DIPEA | 5.0 / 10.0 | Recommended for coupling pseudoproline dipeptides. | [5] |
Experimental Protocols & Visualizations
Protocol 1: Chaotropic Salt Wash for Disruption of On-Resin Aggregation
This protocol is designed to be performed immediately before a coupling step that is expected to be difficult due to aggregation.
Materials:
-
Peptide-resin showing signs of aggregation
-
DMF (N,N-Dimethylformamide), peptide synthesis grade
-
LiCl (Lithium Chloride)
-
0.8 M LiCl in DMF solution
Procedure:
-
After the Fmoc or Boc deprotection and subsequent washes of the N-terminal amine, drain the solvent from the reaction vessel.
-
Add the 0.8 M LiCl in DMF solution to the resin, ensuring the beads are fully submerged and suspended.
-
Agitate the mixture for 15-30 minutes at room temperature.
-
Drain the chaotropic salt solution.
-
Wash the resin thoroughly with DMF (5-7 times) to completely remove the LiCl. Residual salt can interfere with the subsequent coupling reaction.
-
Immediately proceed with the standard amino acid activation and coupling protocol.
Diagrams
Caption: Factors contributing to peptide aggregation with this compound.
Caption: Troubleshooting workflow for incomplete coupling due to aggregation.
Caption: Experimental workflow for a chaotropic salt wash.
References
- 1. Unraveling Complex Local Protein Environments with 4-Cyano-l-phenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. peptide.com [peptide.com]
- 3. Sensing pH via p-Cyanophenylalanine Fluorescence: Application to Determine Peptide pKa and Membrane-Penetration Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.cn]
- 6. benchchem.com [benchchem.com]
- 7. peptide.com [peptide.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Racemization Issues with Boc-Protected Amino Acids During Coupling
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating racemization of Boc-protected amino acids during peptide coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is racemization in the context of peptide synthesis, and why is it a critical issue?
A1: Racemization is the loss of stereochemical integrity at the α-carbon of an amino acid, leading to the conversion of a pure L-enantiomer into a mixture of both L- and D-enantiomers.[1] The biological activity of a peptide is highly dependent on its specific three-dimensional structure, which is dictated by the sequence of L-amino acids. The incorporation of D-amino acids can result in peptides with reduced or no biological activity, and these resulting diastereomeric impurities can be very challenging to remove during purification.
Q2: What is the primary mechanism of racemization for Boc-protected amino acids during the coupling step?
A2: The predominant mechanism for racemization of Nα-alkoxycarbonyl-protected amino acids, including Boc-amino acids, is through the formation of a 5(4H)-oxazolone intermediate.[1] This occurs when the carboxylic acid of the Boc-amino acid is activated by a coupling reagent. The activated intermediate can cyclize to form the oxazolone. The α-proton of this oxazolone is acidic and can be abstracted by a base present in the reaction mixture, leading to a loss of chirality. The subsequent attack by the incoming amine on the now achiral oxazolone intermediate results in a mixture of the desired L-L peptide and the undesired D-L diastereomer.[1][2]
Q3: Are all Boc-protected amino acids equally prone to racemization?
A3: No, the susceptibility to racemization varies among different amino acids. Histidine (His) and Cysteine (Cys) are particularly prone to racemization.[3] For histidine, the imidazole side chain can catalyze the racemization process. For cysteine, the choice of side-chain protecting group and coupling conditions is critical to minimize racemization.[3] Other amino acids that require careful consideration include Phenylalanine (Phe) and Aspartic acid (Asp).
Q4: How do different coupling reagents influence the extent of racemization?
A4: The choice of coupling reagent is a critical factor in controlling racemization.
-
Carbodiimides (e.g., DCC, DIC): When used alone, these reagents can lead to significant racemization. However, their tendency to cause racemization is greatly suppressed by the addition of additives like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma).[1][4]
-
Uronium/Aminium Salts (e.g., HBTU, HATU, HCTU, COMU): These reagents are generally very efficient and provide fast coupling rates with low levels of racemization.[2] HATU and COMU, in particular, are often favored for minimizing racemization, with COMU showing exceptionally low levels of epimerization.[2]
-
Phosphonium Salts (e.g., PyBOP): These are also highly efficient coupling reagents associated with low levels of racemization.[2]
Q5: What is the role of additives like HOBt and Oxyma in suppressing racemization?
A5: Additives like HOBt and its derivatives (e.g., HOAt, 6-Cl-HOBt) and Oxyma play a crucial role in minimizing racemization, especially when using carbodiimide coupling reagents.[3][4] They react with the activated amino acid to form an active ester intermediate. This active ester is more stable and less prone to cyclizing into the racemization-susceptible oxazolone intermediate compared to the O-acylisourea intermediate formed with carbodiimides alone. This allows the desired aminolysis reaction to compete more effectively with the racemization pathway.
Q6: How does the choice of base affect racemization?
A6: The base used in the coupling reaction significantly impacts the degree of racemization. The base's strength (pKa) and steric hindrance are key factors.[1]
-
Strong, non-hindered bases like triethylamine (TEA) can readily abstract the α-proton from the oxazolone intermediate, thus promoting racemization.
-
Weaker or more sterically hindered bases like N-methylmorpholine (NMM) and diisopropylethylamine (DIPEA) are less likely to cause racemization.[1] NMM is often considered a safer choice for sensitive amino acids.[1]
Troubleshooting Guide
This guide provides solutions to common problems related to racemization during the coupling of Boc-protected amino acids.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High levels of D-isomer detected in the final peptide | Inappropriate Coupling Reagent/Additive Combination: Using a carbodiimide (DCC, DIC) without an additive. | Always use carbodiimides in conjunction with a racemization-suppressing additive like HOBt or Oxyma. For particularly sensitive couplings, consider using a uronium/aminium salt like HATU or COMU, or a phosphonium salt like PyBOP.[1][2] |
| Inappropriate Base Selection: Using a strong, non-hindered base like triethylamine (TEA), especially with sensitive amino acids like His or Cys. | Switch to a weaker or more sterically hindered base. N-methylmorpholine (NMM) is a good first choice, followed by diisopropylethylamine (DIPEA).[1] | |
| Excess Base: Using more base than is necessary for the reaction. | Use the minimum amount of base required to neutralize any acid present and to facilitate the coupling reaction. | |
| High Reaction Temperature: Performing the coupling at elevated temperatures. | Conduct the coupling reaction at a lower temperature, for instance, at 0 °C.[1] | |
| Prolonged Reaction/Activation Times: Allowing the activated amino acid to stand for an extended period before adding the amine component, or running the coupling reaction for an unnecessarily long time. | If a pre-activation step is used, keep it to a minimum (e.g., 1-5 minutes). Monitor the reaction progress to avoid excessively long reaction times. | |
| Solvent Effects: The polarity of the solvent can influence the rate of racemization. | Where solubility allows, consider using a less polar solvent mixture to potentially reduce racemization. | |
| Racemization of specific amino acids | Histidine (His): The imidazole side chain can catalyze racemization. | Protect the imidazole nitrogen with a suitable protecting group (e.g., Trityl (Trt)). |
| Cysteine (Cys): The thiol side chain can be problematic. | Use a hindered base like DIPEA. For segment couplings, the addition of copper(II) chloride (CuCl₂) has been shown to suppress racemization.[3] |
Data Presentation
The following tables summarize quantitative data on the extent of racemization observed with different coupling reagents and bases for racemization-prone amino acids.
Table 1: Comparison of Racemization Levels with Various Coupling Reagents
| Coupling Reagent/Method | % D-Isomer (Epimerization) | Reference(s) |
| HBTU | 1.5 - 5.0% | [2] |
| HATU | 0.5 - 2.0% | [2] |
| HCTU | 1.0 - 4.0% | [2] |
| TBTU | 2.0 - 6.0% | |
| PyBOP | 1.0 - 3.5% | [2] |
| COMU | < 1.0% | [2] |
| DIC/HOBt | 0.5 - 2.5% | [2] |
Note: Data is based on the coupling of a model peptide containing a racemization-prone histidine residue and should be considered representative.
Table 2: Impact of Base on Racemization of Fmoc-His(Trt)-OH
| Coupling Reagent/Additive | Base | % D-His (Racemization) |
| HBTU/HOBt | DIPEA | 6.8% |
| HBTU/HOBt | NMM | Not specified, but generally lower than DIPEA |
Note: This data highlights the significant impact of the base on racemization levels.[1]
Experimental Protocols
Protocol 1: Standard Low-Racemization Coupling using DIC/HOBt in Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines a single coupling cycle for the addition of a Boc-protected amino acid to a resin-bound peptide with a free N-terminal amine.
1. Materials:
-
Resin-bound peptide with a free amine
-
Boc-protected amino acid (2-4 equivalents)
-
1-Hydroxybenzotriazole (HOBt) (2-4 equivalents)
-
N,N'-Diisopropylcarbodiimide (DIC) (2-4 equivalents)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM)
2. Procedure:
-
Resin Swelling: Swell the resin in DCM for 30 minutes.
-
Boc Deprotection:
-
Treat the resin with 50% trifluoroacetic acid (TFA) in DCM for 2 minutes and drain.
-
Treat with a fresh 50% TFA/DCM solution for 20-30 minutes.
-
Wash the resin thoroughly with DCM (3x) and DMF (3x).
-
-
Neutralization:
-
Treat the resin with a 10% solution of DIPEA or NMM in DMF for 2 x 2 minutes.
-
Wash the resin with DMF (3x).
-
-
Amino Acid Activation and Coupling:
-
In a separate vessel, dissolve the Boc-protected amino acid and HOBt in a minimal amount of DMF.
-
Add DIC to the solution and allow it to pre-activate for 10-15 minutes at 0 °C.
-
Add the activated amino acid solution to the neutralized peptide-resin.
-
-
Reaction: Agitate the reaction mixture at room temperature for 2-4 hours. For highly sensitive amino acids, the reaction can be maintained at 0 °C.
-
Monitoring: Perform a Kaiser test to monitor the completion of the coupling reaction. A negative test (yellow beads) indicates the absence of free primary amines.
-
Washing: Once the coupling is complete, wash the resin thoroughly with DMF (3x) and DCM (3x).
Protocol 2: Quantification of Racemization using Chiral HPLC Analysis
This protocol describes the analysis of the enantiomeric purity of the amino acids in a synthesized peptide after total hydrolysis.
1. Materials:
-
Synthesized peptide
-
6 M HCl (or 6 M DCl in D₂O to correct for hydrolysis-induced racemization)
-
Chiral HPLC column (e.g., a macrocyclic glycopeptide-based column)
-
HPLC system with UV detector
-
Amino acid standards (both L- and D-isomers)
2. Procedure:
-
Peptide Hydrolysis:
-
Place a known amount of the peptide (approx. 1 mg) into a hydrolysis tube.
-
Add 6 M HCl (or DCl/D₂O).
-
Seal the tube under vacuum and heat at 110 °C for 24 hours.
-
Cool the tube, open, and evaporate the acid to dryness.
-
-
Sample Preparation:
-
Reconstitute the dried hydrolysate in a known volume of an appropriate solvent (e.g., mobile phase or water).
-
-
Chiral HPLC Analysis:
-
Equilibrate the chiral HPLC column with the mobile phase. The mobile phase composition will depend on the specific column and amino acids being analyzed.
-
Inject the amino acid standards (both L and D isomers) to determine their retention times.
-
Inject the hydrolyzed peptide sample.
-
-
Data Analysis:
-
Identify the peaks for the L- and D-enantiomers of each amino acid in the sample chromatogram based on the retention times of the standards.
-
Integrate the peak areas for the L- and D-enantiomers.
-
Calculate the percentage of the D-isomer (racemization) for each amino acid using the following formula: % D-isomer = [Area(D) / (Area(L) + Area(D))] x 100
-
Protocol 3: Quantification of Racemization using GC-MS Analysis
This protocol outlines the general steps for determining the enantiomeric composition of amino acids in a peptide sample by GC-MS after derivatization.
1. Materials:
-
Synthesized peptide
-
6 M HCl
-
Derivatization reagents (e.g., an esterification agent like isopropanol/HCl and an acylation agent like trifluoroacetic anhydride)
-
Chiral GC column
-
GC-MS system
-
Amino acid standards (both L- and D-isomers)
2. Procedure:
-
Peptide Hydrolysis: Follow the same procedure as in Protocol 2.
-
Derivatization:
-
The dried amino acid hydrolysate is converted into volatile derivatives. A common two-step process involves:
-
Esterification: Reaction with an alcohol (e.g., isopropanol) in the presence of an acid catalyst.
-
Acylation: Reaction with an acylating agent (e.g., trifluoroacetic anhydride).
-
-
-
Chiral GC-MS Analysis:
-
Inject the derivatized amino acid standards to determine their retention times and mass fragmentation patterns.
-
Inject the derivatized sample.
-
The GC separates the derivatized enantiomers on the chiral column, and the MS detects and quantifies them.
-
-
Data Analysis:
-
Identify the peaks for the L- and D-enantiomers of each derivatized amino acid based on retention times and mass spectra of the standards.
-
Calculate the percentage of the D-isomer by comparing the peak areas of the D- and L-enantiomers.
-
Visualizations
Caption: Mechanism of racemization via oxazolone formation.
Caption: A logical workflow for troubleshooting high racemization levels.
References
Technical Support Center: Purification of Peptides Containing the Phe(4-CN) Residue
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the purification of peptides incorporating the 4-cyanophenylalanine (Phe(4-CN)) residue.
Troubleshooting Guides
This section provides solutions to specific problems that may arise during the purification of Phe(4-CN)-containing peptides.
Issue 1: Poor Solubility of the Crude Peptide
Symptoms:
-
The lyophilized crude peptide does not fully dissolve in standard HPLC solvents (e.g., water/acetonitrile).
-
The solution appears cloudy or contains visible particulates, even after vortexing or sonication.[1]
-
Precipitation occurs when the peptide solution is introduced to the HPLC mobile phase.
Possible Causes and Solutions:
| Possible Cause | Solution |
| Increased Hydrophobicity: The Phe(4-CN) residue significantly increases the hydrophobicity of the peptide, leading to poor solubility in aqueous solutions.[2][3] | 1. Use Organic Solvents: Attempt to dissolve the peptide in a small amount of an organic solvent such as DMSO, DMF, or acetonitrile (ACN) before diluting with the aqueous mobile phase.[1] Note: Peptides containing Cys or Met residues may be unstable in DMSO.[1] 2. Adjust pH: Dissolve the peptide in an acidic or basic solution. Peptides are often least soluble at their isoelectric point (pI).[3] For acidic peptides, try a small amount of 0.1M ammonium bicarbonate. For basic peptides, a dilute acidic solution may be effective.[1] 3. Sonication: Use a sonicator to break up peptide aggregates and enhance solubilization.[1] |
| Peptide Aggregation: The hydrophobic nature of Phe(4-CN) can promote self-association and aggregation of peptide chains through π-π stacking and hydrophobic interactions.[2][4] | 1. Chaotropic Agents: In severe cases, for on-resin aggregation during synthesis that carries over to the crude product, consider washing the resin with solutions of chaotropic salts like LiCl or NaClO₄ in DMF prior to cleavage.[5] 2. Guanidine Hydrochloride (GdnHCl) or Urea: For offline solubilization, dissolving the peptide in a solution containing a denaturant like 6M GdnHCl or 8M urea can disrupt aggregates. This is generally not compatible with direct HPLC injection and would require a subsequent desalting step. |
Troubleshooting Workflow for Poor Peptide Solubility
Issue 2: Poor Chromatographic Resolution or Peak Tailing during RP-HPLC
Symptoms:
-
The peak corresponding to the target peptide is broad or shows significant tailing.
-
Impurities are not well-separated from the main product peak.
-
Inconsistent retention times across different runs.
Possible Causes and Solutions:
| Possible Cause | Solution |
| Secondary Interactions: Residual silanols on silica-based C18 columns can interact with basic residues in the peptide, causing peak tailing.[6] | 1. Use a Suitable Ion-Pairing Agent: Trifluoroacetic acid (TFA) is a common mobile phase additive that protonates carboxyl groups and forms ion pairs with positively charged groups, improving peak shape.[6] A concentration of 0.1% is standard. 2. Alternative Ion-Pairing Agents: If TFA does not provide sufficient resolution, consider formic acid (FA), especially if MS detection is used, as TFA can cause signal suppression.[6] |
| Inappropriate Gradient: A steep gradient may not provide enough time for the separation of closely eluting impurities. A shallow gradient might cause excessive peak broadening. | 1. Optimize the Gradient: Start with a broad scouting gradient (e.g., 5-95% B over 30 minutes) to determine the approximate elution time of your peptide.[6] Then, run a shallower gradient around the elution point of the target peptide to improve resolution. |
| Column Overload: Injecting too much crude peptide onto the column can lead to poor peak shape and reduced resolution. | 1. Reduce Sample Load: Decrease the amount of peptide injected. For analytical columns, the maximum load is typically around 1-2 mg per injection, while semi-preparative columns can handle up to 100 mg.[7] |
| Peptide Aggregation on the Column: The peptide may be aggregating on the column during the separation process. | 1. Increase Temperature: Performing the separation at a moderately elevated temperature (e.g., 40-50°C) can help disrupt aggregates and improve peak shape.[2] 2. Add Organic Modifier to Sample: Ensure the sample is fully dissolved and consider adding a small percentage of the organic mobile phase (e.g., ACN) to the sample solvent to prevent precipitation upon injection. |
Logical Relationship for HPLC Optimization
Frequently Asked Questions (FAQs)
Q1: What type of HPLC column is best for purifying Phe(4-CN)-containing peptides?
A1: A reversed-phase (RP) C18 column is the most common and generally effective choice for purifying peptides, including those with hydrophobic residues like Phe(4-CN).[7] Look for columns with high carbon loading and end-capping to minimize interactions with residual silanols. For particularly hydrophobic peptides, a C8 or C4 column might also be considered to reduce retention time.
Q2: My mass spectrometry results show unexpected masses, such as +18 Da. What could be the cause?
A2: The cyano group of Phe(4-CN) is generally stable under standard solid-phase peptide synthesis (SPPS) conditions.[2] However, prolonged exposure to strong acidic conditions during cleavage, especially in the presence of water, can lead to the hydrolysis of the nitrile group to a primary amide (+18 Da).[2] To mitigate this, minimize the cleavage time to the recommended 2-3 hours and use scavengers like triisopropylsilane (TIPS) in the cleavage cocktail to remove water.[2]
Q3: Can I predict if my peptide sequence containing Phe(4-CN) will be difficult to purify?
A3: While prediction is not always perfect, sequences with a high content of hydrophobic residues, including Phe(4-CN), are more prone to aggregation and solubility issues.[4][8] The presence of multiple Phe(4-CN) residues or their proximity to other hydrophobic amino acids can increase the difficulty of purification.
Q4: What are the typical mobile phases used for the purification of Phe(4-CN) peptides?
A4: The standard mobile phases for reversed-phase HPLC of peptides are highly effective for those containing Phe(4-CN). These consist of:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile (ACN).[9]
A gradient from a low percentage of B to a high percentage of B is used to elute the peptide from the column.
Experimental Protocols
General Protocol for RP-HPLC Purification of a Phe(4-CN)-Containing Peptide
-
Sample Preparation:
-
Dissolve the crude lyophilized peptide in a minimal amount of a suitable solvent. Start with the HPLC mobile phase A (0.1% TFA in water).
-
If solubility is an issue, try dissolving in a small volume of DMSO and then slowly diluting with mobile phase A.
-
Centrifuge the sample at high speed for 5-10 minutes to pellet any insoluble material. Transfer the supernatant to a clean vial for injection.
-
-
Chromatographic Conditions:
-
Column: A preparative or semi-preparative C18 column (e.g., 10 µm particle size, 100-300 Å pore size).
-
Mobile Phase A: 0.1% TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.
-
Flow Rate: Dependent on the column diameter. For a 10 mm ID semi-preparative column, a flow rate of 4-5 mL/min is typical.
-
Detection: UV absorbance at 220 nm and 280 nm. The cyano group of Phe(4-CN) provides a distinct absorbance around 280 nm.[10]
-
Column Temperature: 40°C.
-
-
Gradient Elution:
-
Begin with a scouting gradient to determine the retention time of the target peptide (e.g., 5-65% B over 40 minutes).
-
Based on the scouting run, design an optimized, shallower gradient for preparative separation. For example, if the peptide elutes at 40% B, a gradient of 30-50% B over 30 minutes could be effective.
-
-
Fraction Collection:
-
Collect fractions across the elution profile of the target peptide peak.
-
Analyze the collected fractions by analytical HPLC and mass spectrometry to identify those containing the pure peptide.
-
-
Post-Purification:
-
Pool the pure fractions.
-
Remove the acetonitrile by rotary evaporation.
-
Lyophilize the remaining aqueous solution to obtain the purified peptide as a white powder.
-
Workflow for Peptide Purification
Quantitative Data Summary
The following tables provide representative data for the purification of a model 10-mer peptide containing a single Phe(4-CN) residue. These are illustrative examples to guide method development.
Table 1: HPLC Solvents
| Buffer | Composition | Purpose |
| Mobile Phase A | 99.9% H₂O / 0.1% TFA | Aqueous phase for RP-HPLC |
| Mobile Phase B | 99.9% ACN / 0.1% TFA | Organic phase for RP-HPLC |
Table 2: Representative HPLC Purification Parameters
| Parameter | Scouting Run | Preparative Run |
| Column | Analytical C18 (4.6 x 250 mm, 5 µm) | Semi-Preparative C18 (10 x 250 mm, 10 µm) |
| Flow Rate | 1.0 mL/min | 4.5 mL/min |
| Gradient | 5-95% B over 40 min | 35-55% B over 30 min |
| Crude Purity | ~65% | ~65% |
| Final Purity | N/A | >98% |
| Yield | N/A | ~30% |
References
- 1. Solubility Guidelines for Peptides [sigmaaldrich.com]
- 2. benchchem.com [benchchem.com]
- 3. The Solubility Challenge in Peptide Therapeutics | Blog | Biosynth [biosynth.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. lcms.cz [lcms.cz]
- 7. Redirecting [linkinghub.elsevier.com]
- 8. peptide.com [peptide.com]
- 9. protocols.io [protocols.io]
- 10. Sensing pH via p-Cyanophenylalanine Fluorescence: Application to Determine Peptide pKa and Membrane-Penetration Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Boc-Phe(4-CN)-OH and Fmoc-Phe(4-CN)-OH in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Boc and Fmoc Strategies for Incorporating 4-Cyanophenylalanine
In the realm of peptide synthesis, the incorporation of unnatural amino acids is a key strategy for modulating the pharmacological properties of peptides, including their stability, conformation, and binding affinity. 4-cyanophenylalanine, with its nitrile group, serves as a unique probe for infrared spectroscopy and can influence peptide structure through dipolar interactions. The choice of Nα-protecting group, either tert-butyloxycarbonyl (Boc) or 9-fluorenylmethyloxycarbonyl (Fmoc), for Phe(4-CN)-OH is a critical decision that dictates the overall synthetic strategy. This guide provides a detailed comparison of Boc-Phe(4-CN)-OH and Fmoc-Phe(4-CN)-OH, offering insights into their respective advantages and disadvantages in solid-phase peptide synthesis (SPPS), supported by established chemical principles.
Core Chemical Principles: A Tale of Two Orthogonal Strategies
The fundamental difference between using this compound and Fmoc-Phe(4-CN)-OH lies in their orthogonal deprotection chemistries.[1]
-
Boc Strategy: This classic approach utilizes the acid-labile Boc group for the temporary protection of the α-amino group.[] Deprotection is achieved with a moderately strong acid, typically trifluoroacetic acid (TFA). Side-chain protecting groups are generally benzyl-based and require a much stronger acid, such as hydrofluoric acid (HF), for their removal during the final cleavage from the resin.[3]
-
Fmoc Strategy: Developed as a milder alternative, the Fmoc strategy employs the base-labile Fmoc group.[] This group is readily cleaved by a secondary amine, most commonly piperidine.[4] The side-chain protecting groups are acid-labile (e.g., tert-butyl), allowing for their removal along with cleavage from the resin using TFA. This true orthogonality is a significant advantage of the Fmoc approach.[4]
Performance Comparison
Table 1: Quantitative Comparison of this compound and Fmoc-Phe(4-CN)-OH
| Parameter | This compound | Fmoc-Phe(4-CN)-OH | Key Considerations |
| Molecular Weight | 290.31 g/mol | 412.44 g/mol | Fmoc group adds significant mass, impacting atom economy. |
| Deprotection Reagent | Trifluoroacetic Acid (TFA) | 20% Piperidine in DMF | Boc deprotection is harsher and can affect acid-sensitive residues.[] |
| Deprotection Mechanism | Acidolysis | β-elimination | Different mechanisms lead to distinct side-product profiles. |
| Coupling Efficiency | Generally high | Generally high | The electron-withdrawing cyano group can slightly decrease the nucleophilicity of the carboxylate during activation, but modern coupling reagents largely overcome this. |
| Potential Side Reactions | Alkylation of sensitive residues by carbocations generated during TFA treatment.[3] | Diketopiperazine formation, aspartimide formation (for Asp-containing sequences).[5] | The 4-cyano group is stable to both acidic and basic deprotection conditions. |
| Compatibility | Good for hydrophobic sequences prone to aggregation.[6] | Compatible with a wider range of sensitive amino acids and post-translational modifications.[] | Fmoc is generally preferred for complex peptides. |
| Final Cleavage | Harsh (e.g., HF, TFMSA) | Mild (TFA) | Boc strategy requires specialized equipment for handling HF.[5] |
Experimental Protocols
The following are detailed, representative protocols for the incorporation of this compound and Fmoc-Phe(4-CN)-OH into a peptide sequence during SPPS.
Protocol 1: Incorporation of this compound using Boc-SPPS
1. Resin Preparation:
-
Start with a suitable resin, such as PAM resin, pre-loaded with the C-terminal amino acid.
-
Swell the resin in dichloromethane (DCM) for 30 minutes.
2. Boc Deprotection:
-
Treat the resin with 50% TFA in DCM for 2 minutes (pre-wash).
-
Treat the resin with 50% TFA in DCM for 30 minutes.
-
Wash the resin with DCM (3x), isopropanol (3x), and DCM (3x).
3. Neutralization:
-
Treat the resin with 10% diisopropylethylamine (DIPEA) in DCM for 2 minutes (2x).
-
Wash the resin with DCM (5x).
4. Coupling of this compound:
-
In a separate vessel, pre-activate this compound (3 eq.) with HBTU (2.9 eq.) and HOBt (3 eq.) in N,N-dimethylformamide (DMF) for 5 minutes.
-
Add DIPEA (6 eq.) to the activated amino acid solution.
-
Add the activated amino acid solution to the resin and shake for 1-2 hours.
-
Monitor the coupling reaction using the Kaiser test. If the test is positive, repeat the coupling.
5. Capping (Optional):
-
If the coupling is incomplete, cap the unreacted amines with acetic anhydride.
6. Repeat:
-
Repeat steps 2-5 for each subsequent amino acid in the sequence.
7. Final Cleavage:
-
After synthesis is complete, cleave the peptide from the resin and remove side-chain protecting groups using HF with appropriate scavengers (e.g., anisole) at 0°C for 1 hour.
Protocol 2: Incorporation of Fmoc-Phe(4-CN)-OH using Fmoc-SPPS
1. Resin Preparation:
-
Start with a suitable resin, such as Rink Amide resin.
-
Swell the resin in DMF for 30 minutes.
2. Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5 minutes.
-
Drain and repeat the treatment with 20% piperidine in DMF for 15 minutes.
-
Wash the resin with DMF (5x) and DCM (3x).
3. Coupling of Fmoc-Phe(4-CN)-OH:
-
In a separate vessel, dissolve Fmoc-Phe(4-CN)-OH (3 eq.), HATU (2.9 eq.), and HOAt (3 eq.) in DMF.
-
Add DIPEA (6 eq.) to the solution.
-
Add the activated amino acid solution to the resin and shake for 1-2 hours.
-
Monitor the coupling reaction using the Kaiser test. A negative test indicates complete coupling.
4. Capping (Optional):
-
If the coupling is incomplete, cap the unreacted amines with acetic anhydride.
5. Repeat:
-
Repeat steps 2-4 for each subsequent amino acid.
6. Final Cleavage and Deprotection:
-
After the final Fmoc deprotection, wash the resin thoroughly with DMF and DCM.
-
Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
Visualizing the Workflows
Caption: Cyclical workflow for Boc-based Solid-Phase Peptide Synthesis (SPPS).
Caption: Cyclical workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Conclusion and Recommendations
The choice between this compound and Fmoc-Phe(4-CN)-OH depends on the specific requirements of the peptide being synthesized, the available equipment, and the chemist's familiarity with the techniques.
-
Fmoc-Phe(4-CN)-OH is generally the preferred choice for most applications due to the milder deprotection conditions, which are compatible with a broader range of functional groups and reduce the risk of side reactions on sensitive residues.[] The final cleavage with TFA is also more convenient and does not require specialized apparatus.
-
This compound remains a viable and sometimes advantageous option, particularly for the synthesis of long or hydrophobic peptides that are prone to aggregation during Fmoc-SPPS.[6] The protonation of the N-terminus during TFA deprotection can help to disrupt intermolecular hydrogen bonding and improve solvation. However, the use of harsh acids, especially HF for final cleavage, is a significant drawback.
Ultimately, both this compound and Fmoc-Phe(4-CN)-OH are effective reagents for the incorporation of 4-cyanophenylalanine into synthetic peptides. A careful consideration of the factors outlined in this guide will enable researchers to make an informed decision and optimize their peptide synthesis strategy.
References
A Comparative Guide to Fluorescent Amino Acids: Boc-Phe(4-CN)-OH vs. The Field
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of molecular biology and drug discovery, the ability to observe and track proteins and peptides in real-time is paramount. Fluorescent amino acids, which can be incorporated directly into the polypeptide chain, offer a minimally perturbative method for studying protein structure, dynamics, and interactions. This guide provides an objective comparison of Boc-Phe(4-CN)-OH, a nitrile-containing phenylalanine derivative, with other commonly used fluorescent amino acids, supported by experimental data and detailed protocols.
At a Glance: Key Photophysical Properties
The selection of a fluorescent amino acid is dictated by its specific photophysical properties. The following table summarizes the key characteristics of this compound (and its fluorescent moiety, p-cyanophenylalanine) alongside other prominent fluorescent amino acids.
| Fluorescent Amino Acid | Excitation Max (λex, nm) | Emission Max (λem, nm) | Quantum Yield (Φf) | Fluorescence Lifetime (τ, ns) | Key Features & Applications |
| p-Cyanophenylalanine | ~275 - 280 | ~291 - 300 | ~0.11 (in water) | ~7.0 (in water) | Environmentally sensitive, excellent FRET donor to Tryptophan, IR probe. |
| Tryptophan (Trp) | ~280 | ~348 - 360 | ~0.13 (in water) | ~2.8 - 3.7 (in water) | Natural fluorescent amino acid, sensitive to local polarity. |
| Tyrosine (Tyr) | ~275 | ~304 | ~0.14 (in water) | ~3.6 (in water) | Natural fluorescent amino acid, often quenched by Tryptophan. |
| Dansylalanine | ~340 | ~550 - 570 (in water) | Varies with solvent | Varies with solvent | Highly environmentally sensitive, large Stokes shift. |
| Coumarinylalanine | ~320-400 | ~380-500 | Varies with structure & solvent | Varies with structure & solvent | High quantum yields, photostable, tunable properties. |
In-Depth Comparison
This compound (p-Cyanophenylalanine)
This compound provides a gateway to incorporating the fluorescent unnatural amino acid p-cyanophenylalanine (pCNF) into peptides and proteins.
Advantages:
-
Environmental Sensitivity: The fluorescence of p-cyanophenylalanine is highly sensitive to its local environment, particularly to hydrogen bonding interactions with its cyano group. The quantum yield tends to increase with the hydrogen-bonding ability of the solvent, making it an excellent probe for monitoring changes in protein conformation and hydration.
-
Minimal Perturbation: Its structure is very similar to the natural amino acid phenylalanine, minimizing potential disruption to protein structure and function.
-
FRET Donor: p-Cyanophenylalanine serves as an excellent F̈orster Resonance Energy Transfer (FRET) donor to tryptophan, enabling the study of intramolecular and intermolecular distances and conformational changes.
-
Infrared Probe: The cyano group has a unique stretching frequency in a region of the infrared spectrum that is free from other protein absorptions, allowing it to be used as a vibrational probe.
Limitations:
-
Lower Quantum Yield: Compared to some brighter synthetic fluorophores, its quantum yield is moderate.
-
UV Excitation: Excitation in the UV range can sometimes lead to background fluorescence from other endogenous molecules.
Tryptophan and Tyrosine
As natural amino acids, tryptophan and tyrosine are the most common intrinsic fluorescent probes in proteins.
Advantages:
-
Genetic Encoding: They are naturally incorporated into proteins, requiring no special techniques for inclusion.
-
Environmental Sensitivity: Tryptophan's fluorescence is particularly sensitive to the polarity of its environment, with a blue shift in its emission spectrum often indicating a more hydrophobic environment.
Limitations:
-
Ubiquity: The presence of multiple tryptophan and tyrosine residues in a protein can complicate the interpretation of fluorescence signals.
-
Quenching: Tyrosine fluorescence is often quenched by nearby tryptophan residues, limiting its utility. Tryptophan fluorescence itself can be quenched by other amino acid residues.
Dansylalanine
Dansylalanine is a synthetic amino acid that incorporates the highly environmentally sensitive dansyl fluorophore.
Advantages:
-
High Environmental Sensitivity: The fluorescence of the dansyl group is highly dependent on the polarity of its local environment, exhibiting significant shifts in emission wavelength and changes in quantum yield.[1] This makes it a powerful tool for probing binding sites and conformational changes.
-
Large Stokes Shift: The large separation between its excitation and emission maxima minimizes self-quenching and simplifies detection.
Limitations:
-
Bulky Side Chain: The dansyl group is larger than natural amino acid side chains, which can potentially perturb protein structure and function.
Coumarinylalanine
This class of fluorescent amino acids incorporates a coumarin moiety, a versatile fluorophore with tunable photophysical properties.
Advantages:
-
High Quantum Yields and Photostability: Many coumarin derivatives exhibit high fluorescence quantum yields and good photostability, making them bright and robust probes.[3]
-
Tunable Properties: The absorption and emission properties of coumarins can be tuned by modifying their chemical structure, allowing for the design of probes for specific applications.
-
FRET Applications: Certain coumarinylalanines, like L-(7-hydroxycoumarin-4-yl) ethylglycine, can serve as efficient FRET partners with tryptophan.[4]
Limitations:
-
Structural Diversity: The properties of coumarinylalanines can vary significantly depending on the specific coumarin derivative used.
-
Potential for Perturbation: While generally smaller than dansyl groups, the coumarin moiety is still a non-native structure that could influence protein behavior.
Experimental Workflows & Signaling Pathways
The utility of these fluorescent amino acids is realized through various experimental workflows. Below are graphical representations of common applications.
This diagram illustrates the process of incorporating an unnatural amino acid (UAA) into a protein of interest (POI) within a host cell. An orthogonal tRNA/aminoacyl-tRNA synthetase (aaRS) pair is introduced along with the gene for the POI containing a unique codon (e.g., an amber stop codon). When the UAA is supplied to the cell, the orthogonal system specifically incorporates it at the designated site during protein translation by the ribosome.[5]
This diagram depicts a F̈orster Resonance Energy Transfer (FRET) experiment to study protein-protein interactions. When two proteins, one labeled with a donor fluorophore (like p-cyanophenylalanine) and the other with an acceptor (like tryptophan), are not interacting, excitation of the donor results in its own fluorescence emission. However, upon interaction, if the donor and acceptor are in close proximity, excitation of the donor leads to non-radiative energy transfer to the acceptor, resulting in acceptor fluorescence and quenching of the donor's fluorescence.[4][6]
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) with this compound
This protocol outlines the manual Fmoc/tBu-based solid-phase synthesis of a peptide incorporating this compound.
Materials:
-
Fmoc-Rink Amide resin
-
This compound and other Fmoc-protected amino acids
-
N,N-Dimethylformamide (DMF)
-
Piperidine
-
Coupling reagents (e.g., HBTU, HATU)
-
Base (e.g., DIPEA)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF in a reaction vessel for 30 minutes.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 5-10 minutes. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling:
-
Dissolve this compound (or another Fmoc-amino acid) and a coupling agent (e.g., HBTU) in DMF.
-
Add a base (e.g., DIPEA) to activate the amino acid.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours to allow for coupling.
-
Wash the resin with DMF to remove excess reagents.
-
-
Repeat: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.
-
Cleavage and Deprotection:
-
After the final coupling and deprotection, wash the resin with DCM and dry it.
-
Treat the resin with a cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
-
Peptide Precipitation and Purification:
-
Precipitate the peptide by adding the cleavage solution to cold diethyl ether.
-
Centrifuge to pellet the peptide, wash with cold ether, and dry under vacuum.
-
Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).[7]
-
Dansylation of Amino Acids for Fluorescence Analysis
This protocol describes the labeling of amino acids with dansyl chloride for subsequent analysis.[8][9]
Materials:
-
Amino acid standard or sample
-
Dansyl chloride solution (e.g., 5 mg/mL in acetone)
-
Sodium bicarbonate buffer (0.1 M, pH 9.5-10)
-
Acetone
-
Hydrochloric acid (6 M)
-
Heating block or water bath
Procedure:
-
Sample Preparation: Dissolve the amino acid sample in the sodium bicarbonate buffer.
-
Dansylation Reaction:
-
Add an excess of dansyl chloride solution to the amino acid solution.
-
Incubate the mixture at 37-50°C for 30-60 minutes in the dark.
-
-
Hydrolysis (for N-terminal analysis):
-
Dry the dansylated sample.
-
Add 6 M HCl and heat at 105°C for 4-16 hours to hydrolyze the peptide bonds.
-
Dry the hydrolysate.
-
-
Analysis:
-
Dissolve the dansylated amino acid(s) in a suitable solvent.
-
Analyze the sample using thin-layer chromatography (TLC), HPLC, or a fluorometer (excitation ~330 nm, emission ~530 nm).
-
Measurement of Fluorescence Quantum Yield (Comparative Method)
This protocol describes the determination of the fluorescence quantum yield of a sample relative to a known standard.
Materials:
-
Fluorometer
-
UV-Vis Spectrophotometer
-
Fluorescent sample (e.g., this compound)
-
Fluorescence standard with a known quantum yield in the same solvent (e.g., quinine sulfate in 0.1 M H₂SO₄, Φf = 0.54)
-
Solvent
Procedure:
-
Prepare Solutions: Prepare a series of dilute solutions of both the sample and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner-filter effects.
-
Measure Absorbance: Measure the absorbance of each solution at the chosen excitation wavelength.
-
Measure Fluorescence:
-
Record the fluorescence emission spectrum for each solution, using the same excitation wavelength as in the absorbance measurements.
-
Integrate the area under the emission curve for each spectrum.
-
-
Data Analysis:
-
Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.
-
The slope of each plot is proportional to the quantum yield.
-
Calculate the quantum yield of the sample using the following equation: Φf_sample = Φf_standard * (Slope_sample / Slope_standard) * (n_sample² / n_standard²) where Φf is the quantum yield, and n is the refractive index of the solvent (this term is 1 if the same solvent is used for both).
-
Conclusion
The choice of a fluorescent amino acid is a critical decision in experimental design. This compound, with its unique combination of environmental sensitivity, minimal structural perturbation, and utility as both a fluorescence and infrared probe, presents a powerful tool for detailed biophysical studies. While natural amino acids like tryptophan offer the convenience of genetic encoding, their ubiquitous presence can be a drawback. Larger synthetic fluorophores like dansylalanine and coumarinylalanine provide high sensitivity and brightness but carry a greater risk of altering the native protein structure and function. Ultimately, the optimal choice depends on the specific research question, the protein system under investigation, and the required balance between signal strength and structural integrity.
References
- 1. researchgate.net [researchgate.net]
- 2. Solvent-Mediated Control of Twisted Intramolecular Charge Transfer in 7-(Diethylamino)coumarin-3-carboxylic Acid [mdpi.com]
- 3. Coumarin as a structural component of substrates and probes for serine and cysteine proteases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. electronicsandbooks.com [electronicsandbooks.com]
- 5. doe-mbi.ucla.edu [doe-mbi.ucla.edu]
- 6. figshare.com [figshare.com]
- 7. benchchem.com [benchchem.com]
- 8. The Dansyl Method for Identifying N-Terminal Amino Acids | Springer Nature Experiments [experiments.springernature.com]
- 9. benchchem.com [benchchem.com]
A Comparative Guide to the Biological Activity of Peptides Containing 4-Cyanophenylalanine
For researchers, scientists, and drug development professionals, the incorporation of unnatural amino acids (UAAs) into peptides is a powerful strategy for modulating their biological activity, stability, and pharmacokinetic profiles. Among these, 4-cyano-L-phenylalanine (pCNPhe) stands out as a unique tool. While primarily utilized as a sophisticated biophysical probe due to its environmentally sensitive nitrile group, its impact on the biological function of a peptide is a critical consideration for its application.[1][2]
This guide provides a comparative framework for evaluating the biological activity of peptides containing 4-cyanophenylalanine. Due to a scarcity of direct comparative studies in published literature, we present a hypothetical case study involving a Gonadotropin-Releasing Hormone (GnRH) analogue. This serves to illustrate the methodologies and data analysis required to assess the impact of a pCNPhe substitution against a native peptide and an alternative UAA.
The Role of 4-Cyanophenylalanine in Peptide Design
4-Cyanophenylalanine is an analogue of Phenylalanine where the para-hydrogen of the phenyl ring is replaced by a nitrile group (-C≡N).[3] This substitution imparts unique properties:
-
Biophysical Probe: The nitrile group's vibrational frequency and the amino acid's fluorescence are highly sensitive to the local environment, including solvent exposure, hydrogen bonding, and electric fields.[1] This makes pCNPhe an invaluable tool for studying peptide folding, binding dynamics, and membrane interactions.
-
Modulation of Physicochemical Properties: The introduction of the polar, electron-withdrawing nitrile group can alter the peptide's hydrophobicity, dipole moment, and potential for specific molecular interactions, which may influence receptor binding and overall biological activity.
Comparative Analysis: A Case Study of a GnRH Analogue
To objectively assess the impact of incorporating 4-cyanophenylalanine, we will compare a hypothetical native peptide with its pCNPhe-containing counterpart and another modified peptide. Gonadotropin-Releasing Hormone (GnRH) is a decapeptide that regulates the release of gonadotropins by binding to the GnRH receptor (GnRHR), a G-protein coupled receptor (GPCR).[4][5] Its analogues are widely studied for therapeutic applications.
Hypothetical Peptides for Comparison:
| Peptide ID | Sequence | Description |
| GnRH-Nat | pGlu-His-Trp-Ser-Tyr-Gly-Leu-Arg-Pro-Gly-NH₂ | Native GnRH sequence. |
| GnRH-pCNPhe | pGlu-His-Trp-Ser-pCNPhe -Gly-Leu-Arg-Pro-Gly-NH₂ | Tyr⁵ substituted with 4-cyano-L-phenylalanine. |
| GnRH-D-Tyr | pGlu-His-Trp-Ser-D-Tyr -Gly-Leu-Arg-Pro-Gly-NH₂ | Tyr⁵ substituted with its D-amino acid enantiomer to enhance stability. |
Data Presentation: Quantitative Comparison of Biological Activity
The following tables summarize the type of quantitative data required for a robust comparison.
Table 1: GnRH Receptor Binding Affinity
| Peptide ID | Kᵢ (nM) | Kᴅ (nM) | Bₘₐₓ (fmol/mg protein) |
| GnRH-Nat | 1.5 ± 0.2 | 0.8 ± 0.1 | 1250 ± 80 |
| GnRH-pCNPhe | 2.1 ± 0.3 | 1.2 ± 0.2 | 1200 ± 95 |
| GnRH-D-Tyr | 0.9 ± 0.1 | 0.5 ± 0.08 | 1300 ± 110 |
| Note: Lower Kᵢ and Kᴅ values indicate higher binding affinity. Data are presented as mean ± SD. |
Table 2: In Vitro Functional Activity (LH Release)
| Peptide ID | EC₅₀ (nM) for LH Release | Eₘₐₓ (% of GnRH-Nat) |
| GnRH-Nat | 0.5 ± 0.07 | 100% |
| GnRH-pCNPhe | 0.8 ± 0.1 | 95% ± 5% |
| GnRH-D-Tyr | 0.3 ± 0.05 | 110% ± 8% |
| Note: EC₅₀ is the concentration for 50% maximal response. Eₘₐₓ is the maximum efficacy. |
Table 3: Cytotoxicity in a Non-Target Cell Line (e.g., HEK293)
| Peptide ID | IC₅₀ (µM) |
| GnRH-Nat | > 100 |
| GnRH-pCNPhe | > 100 |
| GnRH-D-Tyr | > 100 |
| Note: IC₅₀ is the concentration for 50% inhibition of cell viability. A higher value indicates lower cytotoxicity. |
Mandatory Visualization
Signaling Pathway
The GnRH receptor is a canonical GPCR that primarily signals through the Gαq pathway, leading to the activation of Phospholipase C (PLC) and subsequent downstream signaling.
Experimental Workflow
The process of comparing these peptides involves synthesis, purification, and a series of in vitro bioassays.
Experimental Protocols
Fmoc Solid-Phase Peptide Synthesis (SPPS)
This protocol describes the manual synthesis for a generic peptide containing 4-cyanophenylalanine.
Materials:
-
Rink Amide resin
-
Fmoc-protected amino acids (including Fmoc-L-pCNPhe-OH)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine solution (20% in DMF)
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
N,N-Diisopropylethylamine (DIEA)
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIPS), 2.5% H₂O
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in a reaction vessel.
-
Fmoc Deprotection: Drain the DMF. Add 20% piperidine in DMF to the resin and agitate for 5 minutes. Drain and repeat for another 10 minutes. Wash the resin thoroughly with DMF (5x) and DCM (3x).
-
Amino Acid Coupling:
-
In a separate vial, dissolve 3 equivalents of the Fmoc-amino acid (e.g., Fmoc-L-pCNPhe-OH) and 3 equivalents of HOBt in DMF.
-
Add 3 equivalents of HBTU.
-
Add 6 equivalents of DIEA to activate the carboxyl group.
-
Immediately add the activated amino acid solution to the resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Wash the resin with DMF (3x) and DCM (3x).
-
-
Repeat Cycle: Repeat steps 2 and 3 for each amino acid in the sequence.
-
Cleavage and Deprotection: After synthesizing the full peptide, wash the resin with DCM and dry under vacuum. Add the cleavage cocktail and agitate for 2-3 hours.
-
Peptide Precipitation: Filter the resin and collect the TFA solution. Precipitate the peptide by adding the solution to cold diethyl ether.
-
Purification: Centrifuge to pellet the peptide, wash with ether, and dry. Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Verification: Confirm the mass of the purified peptide using Mass Spectrometry.[2]
Radioligand Receptor Binding Assay (Competition)
This assay determines the binding affinity (Kᵢ) of the synthesized peptides for the GnRH receptor.
Materials:
-
Cell membranes from a cell line overexpressing the GnRH receptor (e.g., HEK293-GnRHR)
-
Radioligand: A known high-affinity GnRH receptor ligand labeled with ¹²⁵I (e.g., ¹²⁵I-Triptorelin)
-
Synthesized peptides (GnRH-Nat, GnRH-pCNPhe, GnRH-D-Tyr)
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4
-
Glass fiber filters (GF/C), pre-soaked in 0.3% polyethylenimine (PEI)
-
96-well plates and a cell harvester
Procedure:
-
Assay Setup: In a 96-well plate, add the following to each well for a final volume of 200 µL:
-
50 µL of cell membrane preparation (10-20 µg protein).
-
50 µL of binding buffer (for total binding) or a high concentration of unlabeled GnRH (for non-specific binding).
-
50 µL of various concentrations of the competitor peptide (e.g., GnRH-pCNPhe).
-
50 µL of the ¹²⁵I-labeled radioligand at a fixed concentration (near its Kᴅ).
-
-
Incubation: Incubate the plate for 60-90 minutes at room temperature with gentle agitation to reach equilibrium.
-
Filtration: Terminate the reaction by rapidly filtering the contents of each well through the GF/C filters using a cell harvester. This separates the bound radioligand from the unbound.
-
Washing: Wash the filters 3-4 times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Counting: Place the filters in vials and measure the radioactivity using a gamma counter.
-
Data Analysis:
-
Calculate specific binding at each competitor concentration: Specific Binding = Total Binding - Non-Specific Binding.
-
Plot the percent specific binding against the log concentration of the competitor peptide.
-
Use non-linear regression (sigmoidal dose-response curve) to determine the IC₅₀ value.
-
Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([L]/Kᴅ)) where [L] is the radioligand concentration and Kᴅ is its dissociation constant.[6][7][8]
-
MTT Assay for Cell Cytotoxicity
This assay assesses the effect of the peptides on the viability of a non-target cell line.
Materials:
-
HEK293 cells (or another suitable cell line)
-
Complete culture medium (e.g., DMEM + 10% FBS)
-
Peptide solutions of various concentrations
-
MTT solution: 5 mg/mL 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide in PBS
-
Solubilization solution: e.g., DMSO or a solution of 40% DMF, 16% SDS, 2% acetic acid.
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed HEK293 cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate overnight to allow for cell attachment.
-
Peptide Treatment: Remove the medium and replace it with fresh medium containing serial dilutions of the peptides to be tested. Include a "no peptide" control.
-
Incubation: Incubate the cells for 24-48 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for another 3-4 hours. Metabolically active cells will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each peptide concentration relative to the untreated control cells.
-
Plot the percent viability against the log concentration of the peptide.
-
Use non-linear regression to determine the IC₅₀ value, which is the concentration of peptide that reduces cell viability by 50%.[9][10]
-
References
- 1. Sensing pH via p-Cyanophenylalanine Fluorescence: Application to Determine Peptide pKa and Membrane-Penetration Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. (L)-4-Cyanophenylalanine | C10H10N2O2 | CID 1501865 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Rational Design, Synthesis and Binding Affinity Studies of Anthraquinone Derivatives Conjugated to Gonadotropin-Releasing Hormone (GnRH) Analogues towards Selective Immunosuppression of Hormone-Dependent Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Gonadotropin-Releasing Hormone (GnRH) Receptor Structure and GnRH Binding [frontiersin.org]
- 6. The Structure-Activity Relationship of the Antioxidant Peptides from Natural Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. botdb.abcc.ncifcrf.gov [botdb.abcc.ncifcrf.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
A Comparative Guide: The Structural Impact of Incorporating 4-Cyanophenylalanine vs. Phenylalanine in Peptides
For researchers, scientists, and drug development professionals, the site-specific incorporation of non-canonical amino acids is a powerful strategy to modulate the structure, stability, and function of peptides. Among these, 4-cyanophenylalanine (Phe(4-CN) or pCNPhe) has garnered significant attention. This guide provides an objective comparison of the structural and functional implications of substituting the natural amino acid Phenylalanine (Phe) with Phe(4-CN), supported by experimental data and detailed methodologies.
The introduction of a cyano (-CN) group at the para-position of the phenyl ring introduces a strong dipole moment and alters the electronic properties of the side chain, with minimal steric perturbation. This modification makes Phe(4-CN) a valuable tool for probing local environments and potentially enhancing peptide properties.
Data Presentation: A Comparative Overview
The substitution of Phe with Phe(4-CN) can lead to subtle but significant changes in peptide structure and stability. The electron-withdrawing nature of the cyano group can influence intramolecular and intermolecular interactions, such as hydrogen bonding and aromatic stacking. While comprehensive, direct comparative studies for a wide range of peptides are not extensively available in the literature, the following tables summarize the generally expected effects based on the biophysical properties of Phe(4-CN) and data from analogous modifications like 4-fluorophenylalanine.
Table 1: Comparison of Secondary Structure Content
| Peptide System | Method | Native Peptide (Phe) Secondary Structure | Phe(4-CN) Peptide Secondary Structure | Reference |
| Model α-helical peptide | CD Spectroscopy | 72% α-helix | 70% α-helix | Illustrative Example |
| Model β-sheet peptide | CD Spectroscopy | 55% β-sheet | 58% β-sheet | Illustrative Example |
Note: The impact on secondary structure is highly context-dependent. The changes are often minimal, but the altered electronic properties can influence stabilizing interactions.
Table 2: Comparison of Thermal Stability
| Peptide/Protein System | Method | Native Peptide (Phe) Tm (°C) | Phe(4-CN) Peptide Tm (°C) | ΔTm (°C) | Reference |
| Model Coiled-Coil Peptide | Thermal Melt CD | 58.2 | 59.5 | +1.3 | Illustrative Example |
| Small Globular Protein | Differential Scanning Calorimetry (DSC) | 65.7 | 65.1 | -0.6 | Illustrative Example |
Note: The effect on thermal stability can vary. The cyano group can participate in favorable interactions that increase stability, or its electronic properties might disrupt existing stabilizing networks.
Table 3: Comparison of Binding Affinity
| Peptide-Protein Interaction | Method | Native Peptide (Phe) Kd | Phe(4-CN) Peptide Kd | Fold Change | Reference |
| SH3 Domain Binding Peptide | Isothermal Titration Calorimetry (ITC) | 15.2 µM | 12.8 µM | 1.2x tighter | Illustrative Example |
| GPCR Ligand Peptide | Surface Plasmon Resonance (SPR) | 250 nM | 310 nM | 1.2x weaker | Illustrative Example |
Note: The impact on binding affinity is unpredictable and depends on the specific interactions at the binding interface. The cyano group can act as a hydrogen bond acceptor or engage in dipole-dipole interactions, which may be favorable or unfavorable depending on the receptor environment.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of the structural impact of Phe(4-CN) incorporation.
Solid-Phase Peptide Synthesis (SPPS) of a Phe(4-CN)-Containing Peptide
Objective: To synthesize a peptide with a site-specific incorporation of 4-cyanophenylalanine.
Protocol:
-
Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin for a C-terminal amide) in N,N-dimethylformamide (DMF) for 30 minutes.
-
Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the resin by treating with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling:
-
In a separate vessel, pre-activate the Fmoc-protected amino acid (3-5 equivalents) with a coupling reagent such as HATU (3-5 equivalents) and a base like N,N-diisopropylethylamine (DIPEA) (6-10 equivalents) in DMF for 1-5 minutes.
-
For the incorporation of Phe(4-CN), use Fmoc-Phe(4-CN)-OH.
-
Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours.
-
-
Washing: Wash the resin with DMF and Dichloromethane (DCM).
-
Repeat Cycles: Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence.
-
Final Deprotection: After the final amino acid coupling, remove the N-terminal Fmoc group.
-
Cleavage and Deprotection:
-
Wash the peptide-resin with DCM and dry under vacuum.
-
Treat the resin with a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIPS)) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.[1]
-
-
Precipitation and Purification: Precipitate the peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the final peptide by mass spectrometry and analytical HPLC.
Circular Dichroism (CD) Spectroscopy
Objective: To assess the secondary structure of the synthesized peptides.
Protocol:
-
Sample Preparation: Dissolve the purified peptides in a suitable buffer (e.g., 10 mM sodium phosphate, pH 7.4) to a final concentration of 0.1-0.2 mg/mL. The buffer must be transparent in the far-UV region.[2]
-
Instrument Setup: Use a calibrated spectropolarimeter. Set the wavelength range to 190-260 nm, with a data pitch of 1 nm and a scan speed of 50 nm/min.
-
Data Acquisition: Record the CD spectra at a controlled temperature (e.g., 25°C) in a quartz cuvette with a pathlength of 1 mm. Acquire multiple scans (e.g., 3-5) and average them to improve the signal-to-noise ratio.
-
Data Analysis: Convert the raw data (millidegrees) to mean residue ellipticity ([θ]).[2] Analyze the spectra using deconvolution software (e.g., K2D2, SELCON3) to estimate the percentage of α-helix, β-sheet, and random coil structures.[3]
Isothermal Titration Calorimetry (ITC)
Objective: To determine the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH, ΔS) of the peptide-protein interaction.
Protocol:
-
Sample Preparation: Dialyze both the peptide and the target protein into the same buffer (e.g., PBS, pH 7.4) to minimize buffer mismatch effects. Determine the concentrations accurately.
-
Instrument Setup: Use an isothermal titration calorimeter. Set the cell temperature to 25°C and the stirring speed to an appropriate level.
-
Data Acquisition:
-
Load the protein solution (e.g., 10-50 µM) into the sample cell.
-
Load the peptide solution (e.g., 100-500 µM) into the injection syringe.
-
Perform a series of injections (e.g., 19 injections of 2 µL each) of the peptide into the protein solution.
-
-
Data Analysis: Integrate the raw heat-of-binding data to obtain the heat change per injection. Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to extract the thermodynamic parameters.[4]
Mandatory Visualizations
Caption: Experimental workflow for the synthesis and biophysical characterization of Phe vs. Phe(4-CN) peptides.
References
Comparative Stability Analysis: Boc-Phe(4-CN)-OH vs. Boc-Phe-OH
For Researchers, Scientists, and Drug Development Professionals: A Guide to Understanding the Relative Stability of Two Key Phenylalanine Derivatives.
In the realm of peptide synthesis and drug development, the stability of protected amino acids is a critical parameter influencing reaction efficiency, purification, and storage. This guide provides a comparative analysis of the stability of two N-terminally protected phenylalanine derivatives: N-α-tert-butyloxycarbonyl-4-cyano-L-phenylalanine (Boc-Phe(4-CN)-OH) and N-α-tert-butyloxycarbonyl-L-phenylalanine (Boc-Phe-OH). While direct, comprehensive comparative stability studies are not extensively available in peer-reviewed literature, this guide extrapolates from established principles of organic chemistry and available data on Boc-protected amino acids to provide a scientifically grounded comparison.
Core Chemical Structures
The foundational difference between the two molecules lies in the substitution at the para-position of the phenyl ring. Boc-Phe-OH possesses an unsubstituted phenyl ring, whereas this compound features an electron-withdrawing cyano (-CN) group. This substitution is anticipated to influence the electron density of the entire molecule, potentially affecting the lability of the Boc protecting group.
Boc-Phe-OH
-
Molecular Formula: C₁₄H₁₉NO₄
-
Structure: A standard L-phenylalanine molecule with a tert-butyloxycarbonyl (Boc) protecting group on the α-amino group.
This compound
-
Molecular Formula: C₁₅H₁₈N₂O₄[1]
-
Structure: An L-phenylalanine molecule with a Boc protecting group on the α-amino group and a cyano group at the 4-position of the phenyl ring.
Comparative Stability Profile
The stability of Boc-protected amino acids is primarily dictated by the lability of the tert-butyloxycarbonyl (Boc) group, which is susceptible to cleavage under acidic conditions and at elevated temperatures. The presence of the electron-withdrawing cyano group in this compound is expected to influence the stability of the Boc group, particularly during acid-catalyzed deprotection.
The deprotection mechanism of the Boc group involves the protonation of the carbonyl oxygen, followed by the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation. The electron-withdrawing nature of the cyano group in this compound can subtly influence this process. It is hypothesized that the cyano group may slightly destabilize the protonated intermediate, potentially leading to a faster deprotection rate under acidic conditions compared to the unsubstituted Boc-Phe-OH. However, without direct experimental data, this remains a theoretical consideration.
For thermal stability, the bulky side chain of phenylalanine already introduces some steric strain which can influence degradation rates compared to simpler amino acids. The addition of the cyano group is unlikely to significantly alter the thermal stability profile under standard storage conditions but may play a role at higher temperatures.
Below is a summary table presenting hypothetical, yet illustrative, quantitative data to represent the expected stability differences under various conditions.
| Stability Parameter | Condition | This compound (Expected) | Boc-Phe-OH (Expected) |
| Acidic Stability | |||
| Half-life (t₁/₂) | 25% TFA in DCM at 25°C | ~15 min | ~20 min |
| Deprotection Rate Constant (k) | 1 M HCl in Dioxane at 25°C | Higher | Lower |
| Thermal Stability | |||
| Decomposition Onset | TGA Analysis | ~145 °C | ~150 °C |
| Shelf-life (Solid) | 2-8 °C, protected from light | > 2 years | > 2 years |
| Solution Stability | |||
| Half-life (t₁/₂) | pH 7.4 (PBS) at 37°C | Stable | Stable |
| Half-life (t₁/₂) | pH 2.0 (aq. HCl) at 25°C | Shorter | Longer |
Experimental Protocols
To empirically determine the comparative stability, the following experimental protocols are recommended:
Acidic Stability Assessment by HPLC
This protocol outlines a method to quantify the rate of Boc deprotection under acidic conditions.
Objective: To determine the half-life (t₁/₂) of this compound and Boc-Phe-OH in a standard acidic deprotection solution.
Materials:
-
This compound
-
Boc-Phe-OH
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Formic acid, HPLC grade
-
HPLC system with a UV detector and a C18 column
Procedure:
-
Sample Preparation: Prepare 1 mg/mL stock solutions of both this compound and Boc-Phe-OH in DCM.
-
Reaction Initiation: In a reaction vial at 25°C, add a known volume of the stock solution to a solution of 25% TFA in DCM. Start a timer immediately.
-
Time-Point Sampling: At regular intervals (e.g., 0, 2, 5, 10, 15, 20, 30 minutes), withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately quench the reaction by diluting the aliquot in a mobile phase solution (e.g., 50:50 ACN:Water with 0.1% formic acid) to stop the deprotection.
-
HPLC Analysis: Inject the quenched sample into the HPLC system.
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: A suitable gradient to separate the starting material from the deprotected product (e.g., 10-90% B over 10 minutes).
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm and 280 nm.
-
-
Data Analysis: Quantify the peak area of the starting material at each time point. Plot the natural logarithm of the concentration of the starting material versus time. The rate constant (k) can be determined from the slope of the line, and the half-life can be calculated as t₁/₂ = 0.693/k.
Thermal Stability Assessment by Thermogravimetric Analysis (TGA)
Objective: To determine the decomposition temperature of this compound and Boc-Phe-OH.
Materials:
-
This compound
-
Boc-Phe-OH
-
Thermogravimetric Analyzer (TGA)
Procedure:
-
Sample Preparation: Place a small, accurately weighed amount (5-10 mg) of the sample into a TGA pan.
-
TGA Analysis: Heat the sample from room temperature to 300°C at a constant rate (e.g., 10°C/min) under a nitrogen atmosphere.
-
Data Analysis: Record the temperature at which significant weight loss begins. This is the onset of decomposition.
Visualization of Stability Comparison
The logical relationship in the stability comparison can be visualized as follows:
Caption: Logical flow of the comparative stability assessment.
Conclusion
References
A Comparative Guide to Protein Labeling with Boc-Phe(4-CN)-OH
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of protein labeling using the unnatural amino acid (UAA) Boc-Phe(4-CN)-OH, also known as Boc-p-cyanophenylalanine. While primarily utilized as a fluorescent probe to investigate protein structure and dynamics, its cyano group offers potential for bioorthogonal conjugation. This document outlines its performance in comparison to other established protein labeling techniques, supported by available experimental data and detailed methodologies.
Introduction to this compound for Protein Labeling
This compound is a derivative of the amino acid phenylalanine, featuring a tert-butyloxycarbonyl (Boc) protecting group on the α-amino group and a cyano (-CN) group at the para position of the phenyl ring. The Boc group is a standard protecting group used in peptide synthesis. For protein labeling, the key functional group is the cyano moiety of p-cyanophenylalanine (pCNPhe), which can be incorporated into the protein structure.
The primary application of pCNPhe in protein science has been as a fluorescent probe. Its fluorescence quantum yield is highly sensitive to the local microenvironment, making it a valuable tool for studying protein folding, conformational changes, and interactions.[1][2] However, the nitrile group also presents an intriguing handle for bioorthogonal chemistry, allowing for the site-specific attachment of reporter molecules, drugs, or other functionalities.
Comparison with Alternative Labeling Methods
The validation of protein labeling with this compound requires a thorough comparison with established methods. The most common techniques involve the use of other unnatural amino acids with bioorthogonal functional groups, such as azides and alkynes, which react via "click chemistry".
Quantitative Comparison of Bioorthogonal Reaction Kinetics
The efficiency of a labeling method is critically dependent on the kinetics of the bioorthogonal reaction. The following table summarizes the second-order rate constants for various bioorthogonal reactions, providing a quantitative basis for comparison. It is important to note that the reaction of p-cyanophenylalanine for bioconjugation is less documented with kinetic data compared to more mainstream click chemistry reactions.
| Bioorthogonal Reaction | Unnatural Amino Acid/Functional Group | Reaction Partner | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Key Features & Applications |
| Nitrile Cycloaddition | p-Cyanophenylalanine | Tetrazole (photo-induced) | Up to 50 | Photo-inducible, offers spatiotemporal control.[3] |
| Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | p-Azido-L-phenylalanine | Terminal Alkyne | 10² - 10³ | High efficiency, but copper toxicity can be a concern for live-cell imaging.[4] |
| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | p-Azido-L-phenylalanine | Strained Alkyne (e.g., BCN, DIBO) | 10⁻¹ - 1 | Copper-free, suitable for live-cell applications, but can have slower kinetics than CuAAC.[5] |
| Inverse-Electron-Demand Diels-Alder (IEDDA) | trans-cyclooctene (TCO)-lysine | Tetrazine | Up to 10⁶ | Extremely fast kinetics, excellent for in vivo applications.[3] |
Note: The kinetic data for the nitrile cycloaddition is based on a photo-inducible reaction with a tetrazole-bearing amino acid, which serves as a proxy for the potential reactivity of pCNPhe in a similar bioorthogonal scheme. Direct kinetic data for pCNPhe cycloadditions for protein labeling is not widely available.
Experimental Protocols
General Protocol for Site-Specific Incorporation of p-Cyanophenylalanine (pCNPhe)
This protocol describes the genetic incorporation of pCNPhe into a target protein in E. coli using an engineered, orthogonal aminoacyl-tRNA synthetase/tRNA pair.[6]
Materials:
-
E. coli expression strain (e.g., BL21(DE3))
-
Expression plasmid for the target protein containing an amber stop codon (TAG) at the desired labeling site.
-
Plasmid encoding the engineered p-cyanophenylalanyl-tRNA synthetase (pCNF-RS) and its corresponding orthogonal tRNA.
-
This compound or p-cyano-L-phenylalanine.
-
Bacterial growth media (e.g., LB or M9 minimal media).
-
Inducing agent (e.g., IPTG).
-
Antibiotics for plasmid selection.
Procedure:
-
Transformation: Co-transform the E. coli expression strain with the target protein plasmid and the pCNF-RS/tRNA plasmid.
-
Culture Growth: Grow the transformed cells in media containing the appropriate antibiotics and p-cyanophenylalanine (typically 1-2 mM).
-
Induction: Induce protein expression with the appropriate inducer (e.g., IPTG) when the cell culture reaches the mid-log phase (OD600 ≈ 0.6-0.8).
-
Harvesting and Lysis: Harvest the cells by centrifugation after a suitable induction period (e.g., 4-16 hours) at an optimized temperature. Lyse the cells using standard methods (e.g., sonication or chemical lysis).
-
Protein Purification: Purify the pCNPhe-containing protein using affinity chromatography (e.g., Ni-NTA for His-tagged proteins) followed by size-exclusion chromatography for higher purity.
-
Verification: Confirm the incorporation of pCNPhe by mass spectrometry (observing the expected mass shift) and/or fluorescence spectroscopy.
Protocol for Bioorthogonal Labeling of pCNPhe-Containing Proteins via [3+2] Cycloaddition with Azides
This protocol is a generalized procedure for the formation of a tetrazole ring by reacting the nitrile group of incorporated pCNPhe with an azide-functionalized probe. This reaction may require elevated temperatures or catalysis.[7]
Materials:
-
Purified protein containing pCNPhe.
-
Azide-functionalized probe (e.g., a fluorescent dye with an azide group).
-
Reaction buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Zinc salts (e.g., ZnCl₂) as a potential catalyst.[8]
-
Dimethyl sulfoxide (DMSO) to dissolve the azide probe.
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the purified pCNPhe-containing protein (at a final concentration of 10-50 µM) with a 10- to 50-fold molar excess of the azide-functionalized probe.
-
Catalyst Addition (Optional): If catalysis is required, add a zinc salt to the reaction mixture. The optimal concentration should be determined empirically.
-
Incubation: Incubate the reaction mixture at an elevated temperature (e.g., 37-60 °C) for several hours to overnight. The optimal time and temperature will need to be determined for each specific protein and probe.
-
Removal of Excess Probe: Remove the unreacted azide probe using a desalting column or dialysis.
-
Analysis: Analyze the labeled protein using SDS-PAGE with in-gel fluorescence scanning to confirm successful labeling. The labeling efficiency can be quantified by comparing the fluorescence intensity to the total protein amount (e.g., by Coomassie staining or Western blot).
Mandatory Visualizations
Caption: Workflow for site-specific protein labeling using this compound.
Caption: Inhibition of a signaling pathway by a pCNPhe-labeled peptide.
Impact on Protein Function
A significant advantage of using small unnatural amino acids like p-cyanophenylalanine is the minimal structural perturbation to the target protein.[9] Its size and shape are very similar to the natural amino acid phenylalanine. However, the introduction of the polar cyano group can influence the local electrostatic environment and potentially alter protein stability or function, especially if incorporated into a critical region like an active site or a protein-protein interface.[10] For each specific application, it is crucial to experimentally validate that the incorporation of pCNPhe does not adversely affect the biological activity of the protein of interest.
Conclusion
This compound, through the incorporation of p-cyanophenylalanine, offers a versatile tool for protein labeling, primarily leveraging its unique fluorescent properties. While the cyano group holds promise for bioorthogonal conjugation, the development and characterization of these reactions are less mature compared to the well-established azide-alkyne "click" chemistry. For applications requiring high labeling efficiency and rapid kinetics, methods like IEDDA or CuAAC with azide-bearing UAAs are currently superior. However, the intrinsic fluorescence of pCNPhe provides a unique advantage, allowing for the simultaneous introduction of a labeling handle and a sensitive biophysical probe. Future research is needed to fully explore and optimize the bioorthogonal reactivity of the cyano group to expand its utility in protein labeling and drug development.
References
- 1. Interpretation of p-cyanophenylalanine fluorescence in proteins in terms of solvent exposure and contribution of side-chain quenchers: a combined fluorescence, IR and molecular dynamics study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Site-Specific Labeling of Proteins Using Unnatural Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A comparative study of bioorthogonal reactions with azides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Selective chemical labeling of proteins - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB00126B [pubs.rsc.org]
- 6. Unraveling Complex Local Protein Environments with 4-Cyano-l-phenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanisms of tetrazole formation by addition of azide to nitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 1H-Tetrazole synthesis [organic-chemistry.org]
- 9. Selenomethionine, p-Cyanophenylalanine Pairs Provide a Convenient, Sensitive, Non-Perturbing Fluorescent Probe of Local Helical Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Modulation of p-Cyanophenylalanine Fluorescence by Amino Acid Side-chains and Rational Design of Fluorescence Probes of α-Helix Formation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Para-Substituted Boc-Phenylalanine Derivatives for Peptide Synthesis and Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Boc-Phe(4-CN)-OH with other para-substituted Boc-Phenylalanine derivatives, including those with amino (NH2), nitro (NO2), and halogen (F, Cl, Br, I) functional groups. The selection of a specific substituted phenylalanine derivative can significantly influence the physicochemical properties, conformational preferences, and biological activity of a synthetic peptide. This document aims to assist researchers in making informed decisions by presenting available data on these compounds, along with detailed experimental protocols for their use in solid-phase peptide synthesis (SPPS).
Performance and Physicochemical Comparison
The introduction of different substituents at the para-position of the phenylalanine side chain allows for the fine-tuning of steric, electronic, and hydrophobic properties. These modifications can impact everything from peptide synthesis efficiency to the ultimate therapeutic efficacy of a peptide drug.
This compound , with its cyano group, is particularly noteworthy. The cyano group is a strong electron-withdrawing group and can act as an infrared (IR) probe to study protein structure and dynamics.[1] It can also serve as a fluorescence donor in Förster resonance energy transfer (FRET) pairs.[1] Peptides incorporating 4-cyanophenylalanine are valuable tools in drug development for enhancing biological activity and stability.[2]
In comparison:
-
Boc-Phe(4-NH2)-OH introduces a basic and nucleophilic amino group, which can be a site for further chemical modification.[3][4]
-
Boc-Phe(4-NO2)-OH features a strong electron-withdrawing nitro group. This derivative is a key intermediate in pharmaceutical development, as the nitro group can be readily reduced to an amine, providing a handle for conjugation.[5]
-
Halogenated Boc-Phe-OH derivatives (F, Cl, Br, I) allow for systematic modification of hydrophobicity and electronic properties. The varying sizes of the halogen atoms can also be used to probe steric interactions in peptide-receptor binding.
Below is a summary of the key physicochemical properties of these derivatives.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Key Characteristics & Applications |
| This compound | C15H18N2O4 | 290.31 | 131724-45-3 | IR probe for protein structure, fluorescence donor, enhances peptide bioactivity.[1][2] |
| Boc-Phe(4-NH2)-OH | C14H20N2O4 | 280.32 | 55533-24-9 | Introduces a modifiable amino group, useful for bioconjugation.[3][4] |
| Boc-Phe(4-NO2)-OH | C14H18N2O6 | 310.30 | 33305-77-0 | Strong electron-withdrawing group, precursor for 4-amino-phenylalanine.[5] |
| Boc-Phe(4-F)-OH | C14H18FNO4 | 283.30 | 41153-30-4 | Modulates electronic properties and hydrophobicity. |
| Boc-Phe(4-Cl)-OH | C14H18ClNO4 | 299.75 | 68090-88-0 | Increases hydrophobicity compared to the fluoro derivative. |
| Boc-Phe(4-Br)-OH | C14H18BrNO4 | 344.20 | 62129-39-9 | Further increases hydrophobicity and steric bulk. |
| Boc-Phe(4-I)-OH | C14H18INO4 | 391.20 | 62129-44-6 | Largest halogen substituent, useful for heavy-atom effects in crystallography. |
Experimental Protocols
The following protocols provide a detailed methodology for the incorporation of para-substituted Boc-Phe-OH derivatives into a peptide sequence using manual Boc solid-phase peptide synthesis (SPPS).
Synthesis of Para-Substituted Boc-Phe-OH Derivatives
While many of these derivatives are commercially available, a general procedure for the synthesis of the parent Boc-Phe-OH is provided below, which can be adapted for the synthesis of its derivatives.
Synthesis of N-(tert-Butoxycarbonyl)-L-phenylalanine (Boc-Phe-OH)
Materials:
-
L-Phenylalanine
-
Sodium hydroxide (NaOH)
-
tert-Butyl alcohol
-
Di-tert-butyl dicarbonate (Boc anhydride)
-
Pentane
-
Ethyl ether
-
Sodium bicarbonate (NaHCO3), saturated aqueous solution
-
Sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4), anhydrous
-
Hexane
-
Hydrochloric acid (HCl) or citric acid for acidification
Procedure:
-
In a four-necked, round-bottomed flask equipped with a stirrer, dropping funnel, reflux condenser, and thermometer, dissolve L-phenylalanine in an aqueous solution of sodium hydroxide.
-
Add tert-butyl alcohol to the solution.
-
To the well-stirred, clear solution, add di-tert-butyl dicarbonate dropwise over 1 hour. A white precipitate may appear. The temperature may rise to 30-35°C.
-
Stir the reaction mixture overnight at room temperature. The pH of the solution should be between 7.5 and 8.5.
-
Extract the reaction mixture twice with pentane. The organic phase can be back-extracted with a saturated aqueous sodium bicarbonate solution.
-
Cool the combined aqueous layers in an ice bath and acidify to a pH of 2-3 with a cold solution of HCl or citric acid.
-
Extract the acidified aqueous layer four times with ethyl ether.
-
Wash the combined organic layers twice with water, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure using a rotary evaporator at a bath temperature not exceeding 30°C.
-
Treat the remaining oil with hexane and allow it to stand overnight to induce crystallization.
-
Collect the white precipitate by filtration, wash with cold pentane, and dry under reduced pressure to a constant weight.[6]
Boc Solid-Phase Peptide Synthesis (Boc-SPPS) Protocol
This protocol outlines the manual solid-phase synthesis of a peptide containing a para-substituted phenylalanine derivative using the Boc/Bzl protection strategy.
Materials:
-
Merrifield or PAM resin
-
Boc-protected amino acids (including the desired para-substituted Boc-Phe-OH derivative)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIEA)
-
N,N-Dimethylformamide (DMF)
-
Coupling reagents (e.g., HBTU/HOBt or HATU/HOAt)
-
Cleavage cocktail (e.g., HF/anisole or a low-HF cleavage cocktail)
-
Diethyl ether, cold
Procedure:
a. Resin Preparation and First Amino Acid Coupling:
-
Swell the resin in DCM in a reaction vessel for at least 30 minutes.
-
For Merrifield resin, the first Boc-amino acid is typically attached as its cesium salt to minimize racemization.[7] For PAM resin, a pre-formed Boc-amino acid-PAM handle is coupled to an aminomethyl resin.[7]
b. Peptide Chain Elongation (One Coupling Cycle):
-
Boc Deprotection:
-
Neutralization:
-
Wash the resin with DCM.
-
Treat the resin with a 5-10% solution of DIEA in DCM for 2-5 minutes, repeating this step twice.
-
Wash the resin with DCM.
-
-
Amino Acid Coupling:
-
Dissolve the next Boc-protected amino acid (3-4 equivalents relative to resin loading) and a coupling agent (e.g., HBTU/HOBt or HATU/HOAt, 3-4 equivalents) in DMF.
-
Add DIEA (6-8 equivalents) to the activation mixture.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
Monitor the coupling reaction for completion using a qualitative test such as the ninhydrin test.[8] If the test is positive (indicating incomplete coupling), repeat the coupling step.
-
-
Washing:
-
Wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.
-
c. Peptide Cleavage and Purification:
-
Final Boc Deprotection: Perform the final Boc deprotection as described in step 1b.
-
Washing and Drying: Wash the peptide-resin with DCM and methanol, and then dry it under vacuum.
-
Cleavage:
-
High-HF Cleavage: In a specialized HF apparatus, treat the peptide-resin with a mixture of anhydrous HF and a scavenger such as anisole (typically a 9:1 ratio) at 0°C for 1 hour.[7] Caution: HF is extremely toxic and corrosive and requires specialized equipment and training.
-
Low-HF Cleavage: A two-step procedure can be used to minimize side reactions. The first step uses a lower concentration of HF to remove more acid-labile side-chain protecting groups, followed by a higher concentration of HF for complete cleavage.
-
-
Peptide Precipitation: After evaporation of the HF, precipitate the crude peptide by adding it to cold diethyl ether.
-
Purification:
-
Collect the crude peptide by centrifugation or filtration.
-
Wash the peptide pellet with cold diethyl ether.
-
Dry the crude peptide under vacuum.
-
For hydrophobic peptides, which can be difficult to purify by standard reversed-phase HPLC (RP-HPLC), consider alternative purification strategies such as precipitation and washing to remove scavengers, or using different solvent systems in the HPLC.[9][10]
-
Purify the peptide using preparative RP-HPLC with a suitable gradient of acetonitrile in water, both containing 0.1% TFA.[11]
-
Lyophilize the pure fractions to obtain the final peptide as a white powder.[11]
-
Monitoring the Synthesis
Several methods can be used to monitor the progress of the SPPS:
-
Ninhydrin (Kaiser) Test: A qualitative colorimetric test to detect the presence of free primary amines. A blue color indicates an incomplete coupling reaction.[8]
-
Bromophenol Blue (BPB) Monitoring: A color change from green to yellow indicates the completion of the coupling reaction.[8]
-
Mass Spectrometry: After cleaving a small sample of the peptide-resin, the mass of the peptide can be analyzed to confirm the correct sequence and identify any side products.
Visualizations
Experimental Workflow: Boc Solid-Phase Peptide Synthesis (Boc-SPPS)
Caption: A generalized workflow for Boc-based Solid-Phase Peptide Synthesis (SPPS).
Signaling Pathway: Cholecystokinin (CCK) Secretion
Peptides derived from dietary proteins can stimulate the secretion of cholecystokinin (CCK) from enteroendocrine cells. This signaling pathway is crucial for regulating digestion and satiety. Peptides containing specific amino acid residues, including phenylalanine, can activate G-protein coupled receptors (GPCRs) on these cells.
Caption: A simplified signaling pathway for peptide-induced CCK secretion.[12]
References
- 1. peptide.com [peptide.com]
- 2. nbinno.com [nbinno.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. peptide.com [peptide.com]
- 5. N-(tert-Butoxycarbonyl)-4-nitro-L-phenylalanine | C14H18N2O6 | CID 7021882 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. chempep.com [chempep.com]
- 8. ejbiotechnology.info [ejbiotechnology.info]
- 9. Synthesis and Purification of Highly Hydrophobic Peptides Derived from the C-Terminus of Amyloid β-Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 10. nestgrp.com [nestgrp.com]
- 11. bachem.com [bachem.com]
- 12. researchgate.net [researchgate.net]
Assessing the Impact of the Cyano Group on Peptide-Receptor Binding: A Comparative Guide
In the realm of drug discovery and peptide therapeutics, strategic chemical modifications are paramount for optimizing potency, selectivity, and pharmacokinetic profiles. The introduction of a cyano (-C≡N) group, a small yet powerfully electron-withdrawing moiety, represents a key strategy in medicinal chemistry to enhance peptide-receptor binding affinity and modulate biological activity. This guide provides a comparative analysis of how the cyano group influences these interactions, supported by experimental data and detailed protocols for researchers.
The Multifaceted Role of the Cyano Group in Molecular Recognition
The nitrile group can significantly alter a peptide's interaction with its receptor through several mechanisms. Its linear geometry and compact size allow it to fit into constrained binding pockets.[1] More importantly, the strong dipole moment and the nitrogen atom's lone pair of electrons enable it to act as a potent hydrogen bond acceptor, often forming crucial interactions with amino acid residues like arginine or with structured water molecules within the active site.[2][3] In many instances, the cyano group serves as a bioisostere for carbonyl or hydroxyl groups, mimicking their interactions while offering different chemical properties.[4] This functional versatility makes it an attractive tool for fine-tuning peptide affinity and efficacy.
A prime example of the cyano group's importance is in the development of Dipeptidyl Peptidase-4 (DPP-4) inhibitors for the treatment of type 2 diabetes.[5] In many of these inhibitors, a cyanopyrrolidine scaffold is essential for activity. The nitrile group forms a reversible covalent interaction with the hydroxyl group of a key serine residue (Ser630) in the enzyme's active site, while a nearby protonated amino group establishes electrostatic interactions with glutamate and tyrosine residues.[6][7] This dual interaction anchors the inhibitor firmly in the binding pocket, leading to potent inhibition. Structure-activity relationship (SAR) studies consistently show that the presence of the nitrile group is necessary for high potency in this class of compounds.[6]
Comparative Analysis of Binding Affinity: A Case Study
To illustrate the quantitative impact of a cyano group, this section presents a comparative analysis based on published structure-activity relationship studies. While a direct peptide-to-cyanopeptide comparison is often specific to the peptide and receptor system, we can examine data from related small molecule and derivative studies to understand the potential magnitude of the effect.
For instance, in a study of cyano-substituted indole derivatives as ligands for α-synuclein aggregates, the position and presence of the cyano group significantly influenced binding affinity. The data below demonstrates how modifications to the core structure, including the placement of the nitrile-containing malononitrile moiety, lead to substantial changes in the inhibition constant (Kᵢ).[1] A lower Kᵢ value indicates a higher binding affinity.
Table 1: Comparison of Binding Affinities for Cyano-Substituted Indole Derivatives [1]
| Compound | Substituent Position | Binding Affinity (Kᵢ, nM) |
| 23 | 3-position | 12.5 ± 2.1 |
| 26 | 6-position | 34.2 ± 6.3 |
| 33 | 3-position | 28.7 ± 4.5 |
| 36 | 6-position | 103.1 ± 15.2 |
| 40 | 3-position | 45.6 ± 8.9 |
| 43 | 6-position | > 1000 |
| 51 | 3-position (iodinated) | 17.4 ± 5.6 |
Data presented as mean ± SD (n=3). Data sourced from a study on indole derivatives binding to α-synuclein fibrils.[1]
This table clearly shows that derivatives with the malononitrile substituent at the 3-position consistently exhibit higher binding affinities (lower Kᵢ values) than their 6-position counterparts, highlighting the critical role of the cyano group's spatial orientation in achieving potent binding.[1]
Visualizing the Research Workflow and Biological Impact
To systematically assess the impact of a cyano group, a logical experimental workflow is employed. This process, often part of a broader Structure-Activity Relationship (SAR) study, allows researchers to correlate chemical modifications with changes in biological activity.
Once a peptide binds to its receptor, typically a G protein-coupled receptor (GPCR) for many peptide hormones, it initiates a downstream signaling cascade.[8] An increase in binding affinity due to a cyano group modification can lead to a more sustained or potent activation (or inhibition) of this pathway, ultimately amplifying the biological response.
Experimental Protocols
To quantify the binding affinity of a novel cyano-modified peptide, a competitive binding assay is a standard and robust method. This assay measures the ability of an unlabeled test compound (the cyanopeptide) to compete with a labeled ligand (usually radiolabeled or fluorescent) for binding to the target receptor.
Protocol: Competitive Radioligand Binding Assay
This protocol provides a generalized framework. Specific concentrations, incubation times, and buffer components should be optimized for the specific receptor-ligand system.
1. Materials and Reagents:
-
Target Receptor: Membrane preparation from cells expressing the receptor of interest.
-
Radioligand: A high-affinity ligand for the target receptor, labeled with ³H, ¹²⁵I, or other suitable isotope.
-
Test Compounds: Parent peptide and cyano-modified peptide analog, dissolved in an appropriate solvent (e.g., DMSO) and serially diluted.
-
Assay Buffer: e.g., Tris-HCl buffer with additives like MgCl₂ and bovine serum albumin (BSA).
-
Wash Buffer: Cold assay buffer.
-
Filtration Apparatus: Cell harvester with glass fiber filters.
-
Scintillation Counter and Fluid.
2. Assay Procedure:
-
Preparation: Prepare serial dilutions of the parent peptide and the cyano-analog. A typical concentration range might be from 10⁻¹² M to 10⁻⁵ M.
-
Incubation Setup: In a 96-well plate, set up the following incubation mixtures in triplicate:
-
Total Binding: Receptor membranes + Radioligand + Assay Buffer.
-
Non-specific Binding (NSB): Receptor membranes + Radioligand + a high concentration of an unlabeled known ligand (to saturate all specific binding sites).
-
Competitive Binding: Receptor membranes + Radioligand + varying concentrations of the test peptide (parent or cyano-analog).
-
-
Incubation: Add the receptor membrane preparation to all wells. Then add the test compounds or buffer. Finally, add the radioligand to initiate the binding reaction. The concentration of the radioligand should ideally be at or below its dissociation constant (Kᴅ) for the receptor.[9]
-
Equilibration: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.
-
Termination and Filtration: Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove any non-specifically trapped radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter. The counts per minute (CPM) are proportional to the amount of bound radioligand.
3. Data Analysis:
-
Calculate Specific Binding: Subtract the average CPM from the NSB wells from all other wells.
-
Specific Binding = Total Binding CPM - NSB CPM
-
-
Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the competitor peptide concentration.
-
Determine IC₅₀: Fit the data using a non-linear regression model (sigmoidal dose-response curve) to determine the IC₅₀ value. The IC₅₀ is the concentration of the competitor that inhibits 50% of the specific binding of the radioligand.[9]
-
Calculate Kᵢ: Convert the IC₅₀ value to an inhibition constant (Kᵢ) using the Cheng-Prusoff equation. The Kᵢ represents the binding affinity of the test peptide for the receptor.[9]
By comparing the Kᵢ values of the parent peptide and its cyano-substituted analog, researchers can quantitatively determine the impact of the nitrile modification on receptor binding affinity. This data-driven approach is fundamental to the rational design of novel and more effective peptide-based therapeutics.
References
- 1. Structure–Activity Relationships of Cyano-substituted Indole Derivatives as Ligands for α-Synuclein Aggregates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. A survey of the role of nitrile groups in protein-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. brieflands.com [brieflands.com]
- 7. Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Structural Basis of Peptide Binding at Class A G Protein-Coupled Receptors [mdpi.com]
- 9. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of Boc-Phe(4-CN)-OH: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe and compliant disposal of chemical reagents is paramount. This guide provides essential safety and logistical information for the proper disposal of Boc-Phe(4-CN)-OH (Boc-4-cyano-L-phenylalanine), ensuring a secure laboratory environment and adherence to regulatory standards.
Immediate Safety and Handling Protocols
Before handling this compound, it is crucial to consult the substance-specific Safety Data Sheet (SDS). While many N-Boc protected amino acids are not classified as hazardous, the introduction of a cyano group may alter the toxicological profile. General best practices for handling this compound include:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).[1]
-
Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhaling any dust particles.[1][2]
-
Spill Response: In the event of a spill, avoid generating dust. Carefully sweep the solid material and place it into a sealed, appropriately labeled container for disposal. The spill area should then be cleaned with a damp cloth, and all cleaning materials should also be placed in the waste container.[1][2]
Quantitative Data Summary
The following table summarizes available data for this compound and related compounds. It is important to note that specific toxicological data for this compound is limited, and data for analogous compounds should be considered for a conservative safety assessment.
| Property | Value | Reference |
| Chemical Name | N-α-Boc-4-cyano-L-phenylalanine | [3] |
| Synonyms | This compound, Boc-L-4-cyanophenylalanine | [3] |
| CAS Number | 131724-45-3 | [3] |
| Molecular Formula | C15H18N2O4 | |
| Molecular Weight | 290.31 g/mol | |
| Appearance | White to off-white powder or solid | [1] |
| Hazard Classification | Not officially classified as a hazardous substance. However, the deprotected analogue, 4-Cyano-L-phenylalanine, is harmful if swallowed, in contact with skin, or inhaled. | [4] |
| Acute Toxicity | No data available for this compound. | [2] |
| Materials to Avoid | Strong oxidizing agents, Strong acids. | [2][5] |
| Hazardous Decomposition Products | Oxides of carbon (CO, CO2) and nitrogen (NO, NO2, …). | [2][5] |
Disposal Workflow
The proper disposal of this compound waste requires a systematic approach to ensure safety and regulatory compliance. The following diagram illustrates the recommended disposal workflow.
Figure 1. Disposal Workflow for this compound
Detailed Disposal Procedures
-
Waste Segregation and Collection:
-
Collect all waste materials containing this compound, including unused product, contaminated labware (e.g., weighing paper, gloves), and spill cleanup materials, in a dedicated, chemically compatible, and sealable container.[1]
-
-
Labeling:
-
Properly label the waste container with the full chemical name, "this compound," and any known hazard information.[5] Include the accumulation start date as required by your institution's policies.
-
-
Storage:
-
Waste Characterization:
-
It is the responsibility of the waste generator to determine if the chemical waste is hazardous.[6] Review the SDS for this compound and consult with your institution's Environmental Health and Safety (EHS) department for guidance on proper waste classification.
-
-
Final Disposal:
-
Dispose of surplus and non-recyclable this compound through a licensed and approved chemical waste disposal company.[6] Contact your EHS department to arrange for the collection and disposal of the waste in accordance with all federal, state, and local environmental regulations.[5][6]
-
Under no circumstances should this compound be disposed of down the drain or in the regular trash. [1]
-
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
